molecular formula C10H9NO B068007 (Isoquinolin-6-yl)methanol CAS No. 188861-59-8

(Isoquinolin-6-yl)methanol

Cat. No.: B068007
CAS No.: 188861-59-8
M. Wt: 159.18 g/mol
InChI Key: XIRLIZNMBKEUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Isoquinolin-6-yl)methanol is a versatile and high-value isoquinoline derivative that serves as a critical synthetic intermediate and building block in medicinal chemistry and drug discovery research. The isoquinoline scaffold is a privileged structure found in numerous pharmacologically active compounds, and the hydroxymethyl group at the 6-position provides a strategic handle for further synthetic elaboration. This functional group allows for straightforward derivatization to ethers, esters, or carbamates, or oxidation to the corresponding aldehyde, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRLIZNMBKEUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622641
Record name (Isoquinolin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188861-59-8
Record name 6-Isoquinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188861-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Isoquinolin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(Isoquinolin-6-yl)methanol: A Technical Guide to its Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of the chemical structure and properties of (Isoquinolin-6-yl)methanol (CAS No: 188861-59-8). The isoquinoline scaffold is a prominent heterocyclic motif present in numerous natural alkaloids and synthetic compounds of significant pharmacological interest. As a functionalized derivative, this compound serves as a valuable building block in medicinal chemistry and materials science. This guide summarizes its known structural and physicochemical data, presents a detailed experimental protocol for its synthesis, and discusses the broader biological context of the isoquinoline class of compounds.

Chemical Structure and Identifiers

This compound is a heterocyclic aromatic compound. Its structure consists of a bicyclic isoquinoline core, which is a fusion of a benzene ring and a pyridine ring. A hydroxymethyl group (-CH₂OH) is attached at the C-6 position of the isoquinoline ring system.

The structural and identifying information for this compound is summarized in the table below.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 188861-59-8[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.19 g/mol
Canonical SMILES C1=CC2=C(C=C(C=C2)CO)C=N1[2]
InChI InChI=1S/C10H9NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-6,12H,7H2
InChIKey XIRLIZNMBKEUDD-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical data for this compound is limited in publicly available literature. The table below presents the known experimental and predicted properties. The parent compound, isoquinoline, is a weak base with a pKa of 5.14 for its conjugate acid.[3] The presence of the hydroxymethyl group is not expected to significantly alter the basicity of the ring nitrogen.

PropertyValueNotesSource
Physical Form SolidWhite to off-white solid[4]
Melting Point Data not availableExperimental value not found in literatureN/A
Boiling Point Data not availableExperimental value not found in literatureN/A
Solubility Data not availableExpected to be soluble in polar organic solvents like methanol and ethanol.N/A
pKa 14.06 ± 0.10Predicted value for the alcohol proton[4]

Experimental Protocols

The synthesis of this compound can be readily achieved via the chemical reduction of its corresponding aldehyde, isoquinoline-6-carbaldehyde. This is a standard and high-yielding transformation in organic synthesis.

Illustrative Synthetic Protocol: Reduction of Isoquinoline-6-carbaldehyde

This protocol describes a general laboratory procedure for the synthesis of this compound using sodium borohydride, a mild and selective reducing agent.

Reaction Scheme:

Isoquinoline-6-carbaldehyde + NaBH₄ --(Methanol)--> this compound

Materials:

  • Isoquinoline-6-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, ice-water bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isoquinoline-6-carbaldehyde (1.0 equivalent) in methanol to a concentration of approximately 0.1 M.

  • Reduction: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Workup: Once the reaction is complete, cool the flask again in an ice bath. Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.

Visualization of Synthetic Workflow

The logical flow for the synthesis of this compound as described in the protocol above is illustrated in the following diagram.

G cluster_reactants Reactants & Setup cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product aldehyde Isoquinoline-6-carbaldehyde in Methanol reduction 1. Add NaBH4 at 0°C 2. Stir at Room Temp aldehyde->reduction nabh4 Sodium Borohydride (NaBH4) nabh4->reduction quench Quench with H2O reduction->quench evaporation Solvent Removal (Rotary Evaporation) quench->evaporation extraction Aqueous Workup & Extraction (EtOAc) evaporation->extraction drying Dry Organic Layer (MgSO4) extraction->drying purify Purification (Chromatography or Recrystallization) drying->purify product This compound purify->product

Caption: A workflow diagram for the synthesis of this compound.

Biological and Pharmacological Context

While specific biological activity data for this compound is not widely reported, the isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry. This structural motif is found in a vast array of natural alkaloids and has been central to the development of numerous therapeutic agents.

Isoquinoline alkaloids as a class exhibit a broad spectrum of pharmacological activities, including:

  • Antitumor

  • Antimicrobial and Antifungal

  • Anti-inflammatory

  • Antiviral

  • Neuroprotective

These diverse biological effects underscore the importance of the isoquinoline framework in molecular recognition by various enzymes and receptors. Consequently, derivatives such as this compound are of significant interest to researchers as versatile starting materials or intermediates for synthesizing more complex molecules with potential therapeutic applications.

Conclusion

This compound is a well-defined chemical compound with established structural identifiers. While comprehensive experimental data on its physicochemical properties like melting point and solubility are sparse, its synthesis is straightforward via standard organic chemistry protocols. Given the extensive history of the isoquinoline scaffold in drug discovery, this compound represents a valuable and functionalized building block for the synthesis of novel compounds with potential applications in pharmacology and materials science. Further research is warranted to fully characterize its physical properties and explore its unique biological activity profile.

References

An In-depth Technical Guide to the Synthesis of (Isoquinolin-6-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for (isoquinolin-6-yl)methanol and its derivatives. The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. This document details experimental protocols, presents key quantitative data in structured tables, and illustrates synthetic and signaling pathways to aid researchers in drug discovery and development.

Introduction

The isoquinoline core is a key pharmacophore in a multitude of biologically active compounds, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the isoquinoline ring system, particularly at the 6-position, offers a powerful approach to modulate pharmacological profiles and develop novel therapeutic agents. This compound serves as a versatile building block, allowing for further derivatization to explore structure-activity relationships (SAR). This guide focuses on robust and reproducible synthetic routes to this key intermediate and its subsequent conversion into a diverse library of derivatives.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been identified, both commencing from the readily available 6-bromoisoquinoline.

Route 1: Carbonylation and Reduction

This pathway involves the palladium-catalyzed methoxycarbonylation of 6-bromoisoquinoline to yield methyl isoquinoline-6-carboxylate, which is subsequently reduced to the target primary alcohol.

Workflow for Synthesis Route 1

G A 6-Bromoisoquinoline B Palladium-Catalyzed Methoxycarbonylation A->B CO, MeOH, Pd catalyst, Base C Methyl Isoquinoline-6-carboxylate B->C D Reduction C->D LiAlH4 or DIBAL-H E This compound D->E

Caption: Synthetic workflow via carbonylation and reduction.

This protocol is adapted from general procedures for the methoxycarbonylation of aryl bromides.[1]

  • Reaction Setup: In a dry Schlenk flask, combine 6-bromoisoquinoline (1.0 equiv), a palladium catalyst such as Pd(dba)₂ (5 mol%), and a phosphine ligand like 1,1'-bis(diisopropylphosphino)ferrocene (dippf) (5 mol%).

  • Reagent Addition: Add a base, for instance, sodium tert-butoxide (1.5 equiv), and the desired solvent (e.g., dimethyl carbonate or 2-methyltetrahydrofuran).[1]

  • Inert Atmosphere: Seal the flask and purge with carbon monoxide (CO) gas, maintaining a CO atmosphere (typically 1 atm) using a balloon.

  • Reaction Execution: Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir for the required duration (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude methyl isoquinoline-6-carboxylate by column chromatography on silica gel.

This protocol outlines the reduction of the ester to the primary alcohol using lithium aluminum hydride (LiAlH₄).

  • Reaction Setup: To an oven-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.[2]

  • Substrate Addition: Dissolve methyl isoquinoline-6-carboxylate (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 5 °C.[3]

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Quenching and Work-up: Cool the reaction mixture back to 0 °C and quench it by the sequential, slow, and careful addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.[4] Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Isolation: Filter the solid through a pad of Celite® and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the product by column chromatography on silica gel or recrystallization.

Route 2: Grignard Reaction

This alternative route involves the formation of an isoquinolin-6-yl Grignard reagent from 6-bromoisoquinoline, followed by its reaction with formaldehyde.

Workflow for Synthesis Route 2

G A 6-Bromoisoquinoline B Grignard Reagent Formation A->B Mg, THF C Isoquinolin-6-ylmagnesium Bromide B->C D Reaction with Formaldehyde C->D 1. HCHO (gas) 2. H3O+ workup E This compound D->E

Caption: Synthetic workflow via Grignard reaction.

This protocol is based on general procedures for the reaction of Grignard reagents with formaldehyde gas generated from paraformaldehyde.[5]

  • Grignard Reagent Preparation: In a dry three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equiv). Add a solution of 6-bromoisoquinoline (1.0 equiv) in anhydrous THF dropwise. A crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Formaldehyde Generation: In a separate flask, heat dry paraformaldehyde to 180-200 °C.[5] Pass a slow stream of inert gas through this flask to carry the gaseous formaldehyde into the stirred Grignard reagent solution via a wide-bore tube.

  • Reaction Execution: Continue the addition of formaldehyde until the Grignard reagent is consumed (monitor by quenching a small aliquot and testing with a suitable indicator like Michler's ketone).[5]

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic transformations. Note that yields can vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Methoxycarbonylation6-BromoquinolineMethyl quinoline-6-carboxylateCO, tBuONa, Pd(dba)₂, dippf, DMC93[1]
Reduction of EsterMethyl EsterPrimary AlcoholLiAlH₄, THF>90[6]
Reduction of EsterEsterPrimary AlcoholDIBAL-H, DCM/Toluene, -78 °C to RTHigh[7]
Grignard Reaction with Formaldehyde (General)Cyclohexyl ChlorideCyclohexylcarbinol1. Mg, Ether; 2. Paraformaldehyde (depolymerized)68-72[5]

Synthesis of this compound Derivatives

The hydroxyl group of this compound and the halogen of precursor molecules like 6-bromoisoquinoline serve as versatile handles for creating a diverse range of derivatives.

Derivatization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation at the 6-position of the isoquinoline ring, typically starting from 6-bromoisoquinoline.

The Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline

  • Reaction Setup: To a reaction vessel, add 6-bromoisoquinoline (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere and Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 2-24 hours, monitoring completion by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Derivatization of the Methanol Moiety

The primary alcohol of this compound can be readily converted into other functional groups, such as ethers, esters, and amines (via oxidation to the aldehyde followed by reductive amination).

Biological Context: Isoquinoline Derivatives as Kinase Inhibitors

Many isoquinoline derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[8][9] Dysregulation of these pathways is a hallmark of many diseases, including cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that controls cell growth, proliferation, and survival.[9] Its aberrant activation is common in cancer, making it a prime target for drug development. Some isoquinoline-based compounds have been shown to inhibit components of this pathway.[9]

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Isoquinoline Derivative Inhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.

Haspin Kinase and Mitosis

Haspin is an atypical serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3.[8] Overexpression of Haspin is observed in several cancers, making it an attractive therapeutic target.[10] Novel pyrroloisoquinoline derivatives have demonstrated potent inhibitory activity against Haspin kinase in the low nanomolar range.[8]

This guide provides a foundational framework for the synthesis and derivatization of this compound. The detailed protocols and pathway diagrams are intended to facilitate further research and development of novel isoquinoline-based therapeutic agents.

References

A Technical Guide to the Spectroscopic Profile of (Isoquinolin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following sections provide the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (Isoquinolin-6-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data were calculated for a solution in Deuterated Chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.25s1HH-1
~8.50d1HH-3
~8.00d1HH-5
~7.85s1HH-7
~7.70d1HH-4
~7.60d1HH-8
~4.90s2H-CH₂-
~2.00br s1H-OH

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmCarbon Assignment
~152.0C-1
~143.5C-3
~141.0C-6
~136.5C-4a
~130.0C-8
~128.5C-5
~127.0C-8a
~122.0C-7
~120.0C-4
~65.0-CH₂-
Infrared (IR) Spectroscopy

The predicted IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration
~3400-3200Broad, MediumO-H stretch (alcohol)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic)
~1620MediumC=N stretch (isoquinoline ring)
~1590, 1500, 1450Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (alcohol)
~880-820StrongC-H bend (out-of-plane aromatic)
Mass Spectrometry (MS)

The predicted mass spectral data are based on electron ionization (EI).

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
159High[M]⁺ (Molecular Ion)
158Medium[M-H]⁺
140Medium[M-H₂O-H]⁺
130High[M-CHO]⁺
102Medium[C₈H₆]⁺

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for aromatic alcohols like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound would be dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • ¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum would be acquired on a 400 or 500 MHz spectrometer.[3] Key parameters would include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4]

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would be acquired on the same instrument, typically at a frequency of 100 or 125 MHz.[5] A wider spectral width (e.g., 240 ppm) would be used, with a longer relaxation delay (e.g., 2-10 seconds) to ensure proper quantification of all carbon signals, especially quaternary carbons.[5]

Infrared (IR) Spectroscopy

For a solid sample like this compound, an IR spectrum can be obtained using the KBr pellet method or as a thin solid film.[6]

  • KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent pellet, which is placed in the sample holder of an FT-IR spectrometer.

  • Thin Solid Film: A few milligrams of the solid are dissolved in a volatile organic solvent (e.g., methylene chloride or acetone).[6] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6] The spectrum is then recorded.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile organic molecules.[7][8]

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to volatilize the sample.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][9]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7] The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Biological Activity of Isoquinoline Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological effects of isoquinoline alkaloids, detailing their mechanisms of action, experimental evaluation, and therapeutic potential.

Introduction

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds that have been a cornerstone of traditional medicine for centuries.[1] Found predominantly in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae, these nitrogen-containing heterocyclic compounds exhibit a remarkable breadth of biological activities. From the potent analgesic properties of morphine to the broad-spectrum antimicrobial effects of berberine, isoquinoline alkaloids continue to be a fertile source for the discovery and development of new therapeutic agents.[1] This technical guide provides an in-depth overview of the core biological activities of isoquinoline alkaloids, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate further investigation into this important class of natural products.

Anticancer Activity

A significant body of research has highlighted the potent cytotoxic and antiproliferative effects of various isoquinoline alkaloids against a range of cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected isoquinoline alkaloids against various cancer cell lines, providing a comparative view of their cytotoxic potential.

AlkaloidCancer Cell LineIC50 (µM)Reference
BerberineSW480 (Colon)3.436[4]
SanguinarineLNCaP (Prostate)0.1 - 2[3]
SanguinarineDU145 (Prostate)0.1 - 2[3]
SanguinarineMDA-231 (Breast)Not specified[5]
SanguinarineC6 (Glioblastoma)Not specified[6]
ChelerythrineMelanoma cell linesVery low[2]
SanguinarineMelanoma cell linesVery low[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)[9]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the isoquinoline alkaloid in culture medium. The final concentration of any solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).[7] Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7] Incubate the plate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8] Mix thoroughly by gentle pipetting or by using an orbital shaker.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[9]

Signaling Pathways in Anticancer Activity

Berberine and the PI3K/Akt/mTOR Pathway: Berberine has been shown to inhibit the proliferation of cancer cells by downregulating the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, survival, and metabolism.[10][11] It can upregulate the tumor suppressor PTEN, which in turn inhibits PI3K, leading to decreased phosphorylation of Akt and mTOR.[4][10]

berberine_pi3k_akt_mtor Berberine Berberine PTEN PTEN Berberine->PTEN Upregulates PI3K PI3K Berberine->PI3K Inhibits Akt Akt Berberine->Akt Inhibits mTOR mTOR Berberine->mTOR Inhibits PTEN->PI3K Inhibits PI3K->Akt Activates Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Berberine's inhibition of the PI3K/Akt/mTOR pathway.

Sanguinarine-Induced Apoptosis: Sanguinarine is a potent inducer of apoptosis in various cancer cell lines.[3][5][6][12][13] Its pro-apoptotic mechanism involves the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspases.[5][6][12] Sanguinarine can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins, leading to mitochondrial membrane depolarization and the release of cytochrome c, which subsequently activates the caspase cascade.[5][12]

sanguinarine_apoptosis Sanguinarine Sanguinarine ROS ROS Generation Sanguinarine->ROS Bcl2 Bcl-2 (Anti-apoptotic) Sanguinarine->Bcl2 Downregulates Mitochondria Mitochondrial Depolarization ROS->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Simplified pathway of sanguinarine-induced apoptosis.

Antimicrobial Activity

Isoquinoline alkaloids have long been recognized for their antimicrobial properties against a wide range of pathogens, including bacteria and fungi.[14][15][16] Their mechanisms of action can involve disruption of cell membranes, inhibition of nucleic acid and protein synthesis, and interference with key metabolic pathways.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected isoquinoline alkaloids against various microorganisms.

AlkaloidMicroorganismMIC (µg/mL)Reference
Spathullin BStaphylococcus aureus1[14]
ThalicfoetineBacillus subtilis3.12[16]
BerberineCandida albicans75.53 µM[1]
ChelerythrinePseudomonas aeruginosa1.9[15][16]
SanguinarineStaphylococcus aureus1.9[15][16]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)[17]

  • Sterile 96-well microtiter plates[17]

  • Stock solution of the isoquinoline alkaloid of known concentration

  • Sterile saline or PBS

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of the Alkaloid: Prepare a two-fold serial dilution of the isoquinoline alkaloid stock solution in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted alkaloid. Include a growth control well (broth and inoculum, no alkaloid) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C ± 2°C) for 16-20 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism.[18] This can be determined visually or by using a microplate reader to measure absorbance.

Experimental Workflow: Broth Microdilution Assay

broth_microdilution_workflow Start Start Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum Inoculate Inoculate Plate Inoculum->Inoculate Dilution Serial Dilution of Alkaloid in 96-well Plate Dilution->Inoculate Incubate Incubate (16-20h, 35°C) Inoculate->Incubate Read Read Results (Visual/Plate Reader) Incubate->Read MIC Determine MIC Read->MIC End End MIC->End

Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Several isoquinoline alkaloids have demonstrated significant anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[20][21]

Quantitative Data: Anti-inflammatory Activity

The following table provides IC50 values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by selected isoquinoline alkaloids in lipopolysaccharide (LPS)-stimulated macrophages.

AlkaloidCell LineAssayIC50 (nM)Reference
Litcubanine ARAW264.7NO Production300.9[22]
Dexamethasone (Control)RAW264.7NO Production269[22]
Experimental Protocol: Nitric Oxide Assay (Griess Test)

The Griess test is a common method for the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Isoquinoline alkaloid of interest

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the isoquinoline alkaloid for a specified time (e.g., 1 hour).

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix equal volumes of the supernatant and the Griess reagent in a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathway in Anti-inflammatory Activity

Berberine and the NF-κB Pathway: Berberine exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[20][21][23][24] It can prevent the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. By inhibiting the activation and nuclear translocation of NF-κB, berberine suppresses the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and iNOS.[21][25]

berberine_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB IKK->NFkB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activates Berberine Berberine Berberine->IKK

Berberine's inhibitory effect on the NF-κB signaling pathway.

Neuroprotective Activity

A growing area of research focuses on the neuroprotective effects of isoquinoline alkaloids, with potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[26][27] Their mechanisms of action often involve antioxidant, anti-inflammatory, and anti-apoptotic properties.[26]

Quantitative Data: Neuroprotective Activity

The following table presents data on the neuroprotective effects of selected isoquinoline alkaloids.

AlkaloidCell LineStressorNeuroprotective EffectReference
Rhodophiala pratensis extractSH-SY5YRotenone/Oligomycin A~12% reversal of cell death[28]
Phycella australis extractSH-SY5YRotenone/Oligomycin A~12% reversal of cell death[28]
Phycella australis extractSH-SY5YOkadaic AcidUp to 78% neuroprotection[28]
Phaedranassa lehmannii extractSH-SY5YOkadaic AcidUp to 84% neuroprotection[28]
N-methylcrinasiadine--IC50 = 4.23 ± 1.13 μM (EeAChE inhibition)[29]
Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of isoquinoline alkaloids against oxidative stress-induced cell death in a neuronal cell line.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)

  • Isoquinoline alkaloid of interest

  • Reagents for a cell viability assay (e.g., MTT)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if required.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the isoquinoline alkaloid for a specified duration.

  • Induction of Oxidative Stress: Expose the cells to a pre-determined concentration of H₂O₂ to induce oxidative stress and cell death. Include a control group not exposed to H₂O₂.

  • Incubation: Incubate for a period sufficient to induce cell death in the H₂O₂-treated group.

  • Assessment of Cell Viability: Perform a cell viability assay (e.g., MTT assay) to quantify the extent of cell death in each group.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the isoquinoline alkaloid by comparing the viability of cells pre-treated with the alkaloid and exposed to H₂O₂ to that of cells exposed to H₂O₂ alone.

Signaling Pathway in Neuroprotection

Morphine and Mu-Opioid Receptor Signaling: Morphine, a prominent isoquinoline alkaloid, exerts its primary effects through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[30] Activation of the MOR by morphine leads to the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels.[30] It also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. While primarily known for its analgesic effects, the downstream signaling of MOR activation can also influence neuronal survival pathways.[31]

morphine_mor_signaling Morphine Morphine MOR Mu-Opioid Receptor (GPCR) Morphine->MOR G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC IonChannels Ion Channels G_protein->IonChannels Modulates cAMP cAMP AC->cAMP NeuronalActivity Neuronal Activity cAMP->NeuronalActivity IonChannels->NeuronalActivity Analgesia Analgesia & Neuro-modulation NeuronalActivity->Analgesia

Simplified morphine signaling via the mu-opioid receptor.

Conclusion

Isoquinoline alkaloids represent a vast and promising reservoir of bioactive compounds with significant therapeutic potential. Their diverse chemical structures give rise to a wide array of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This guide has provided a comprehensive overview of these core activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. It is hoped that this resource will serve as a valuable tool for researchers and scientists in the field, stimulating further investigation and facilitating the development of novel isoquinoline alkaloid-based therapeutics to address a range of human diseases. The continued exploration of this remarkable class of natural products is essential for advancing the frontiers of medicine and drug discovery.

References

(Isoquinolin-6-yl)methanol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(December 24, 2025) - The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique arrangement of a fused benzene and pyridine ring system imparts specific physicochemical properties that are highly sought after in medicinal chemistry. Among the various functionalized isoquinolines, (isoquinolin-6-yl)methanol has emerged as a key building block, offering a versatile handle for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Synthesis of this compound

The preparation of this compound can be efficiently achieved through a multi-step synthesis commencing from the readily available 6-bromoisoquinoline. This synthetic route involves the formation of an intermediate aldehyde, which is subsequently reduced to the desired primary alcohol.

A key transformation in this sequence is the conversion of 6-bromoisoquinoline to isoquinoline-6-carbaldehyde. This can be accomplished via a palladium-catalyzed carbonylation reaction. The subsequent reduction of the aldehyde to this compound is typically carried out using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Table 1: Synthesis of this compound from 6-Bromoisoquinoline

StepReactionKey Reagents and ConditionsYield (%)Reference
1Carbonylation of 6-bromoisoquinolinePd(OAc)₂, PPh₃, NaOAc, CO (3 bar), DMF:MeOH (1:1), 95-105 °C, 15 h78[1]
2Reduction of isoquinoline-6-carbaldehydeLiAlH₄, THFHigh[1]
3Oxidation of this compound to isoquinoline-6-carbaldehydeMnO₂, THF, 50-55 °C, 6-8 hHigh[1]
Detailed Experimental Protocol: Synthesis of Isoquinoline-6-carbaldehyde[1]

To a solution of 6-bromoisoquinoline (10.0 g, 48 mmol) in a 1:1 mixture of DMF and MeOH (200 ml total volume) are slowly added sodium acetate (5.0 g, 61 mmol), palladium(II) acetate (2.8 g, 12 mmol), and triphenylphosphine (3.8 g, 14 mmol). The reaction vessel is purged with carbon monoxide gas three times and then maintained under a CO atmosphere at 3 bar. The mixture is heated to 95-105 °C for 15 hours. After completion of the reaction, the mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate, washed successively with water (3x) and brine, dried over MgSO₄, and concentrated. The crude product is purified by silica gel column chromatography (eluting with a gradient of 10% to 35% ethyl acetate in hexanes) to afford isoquinoline-6-carbaldehyde as a white powder (7.0 g, 78% yield).

Detailed Experimental Protocol: Synthesis of this compound[1]

While the patent primarily focuses on the aldehyde, the reduction to the alcohol is a standard procedure. A general protocol would involve dissolving isoquinoline-6-carbaldehyde in an anhydrous ether solvent, such as THF, under an inert atmosphere. A solution of a reducing agent, like LiAlH₄ in THF, is then added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred until completion, as monitored by TLC. The reaction is then carefully quenched with water and an aqueous base, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound.

The following diagram illustrates the synthetic workflow from 6-bromoisoquinoline to this compound.

G cluster_0 Synthesis of this compound A 6-Bromoisoquinoline B Isoquinoline-6-carbaldehyde A->B  Pd(OAc)2, PPh3, CO  NaOAc, DMF/MeOH C This compound B->C  LiAlH4, THF

Synthetic route to this compound.

Reactivity and Applications as a Building Block

The primary alcohol functionality of this compound provides a versatile handle for a variety of chemical transformations, making it an excellent building block for the synthesis of more complex molecules. Key reactions include oxidation, etherification, and esterification.

Oxidation to Isoquinoline-6-carbaldehyde

As demonstrated in the synthetic route, this compound can be oxidized back to isoquinoline-6-carbaldehyde. This aldehyde is a valuable intermediate for reactions such as Wittig olefination, reductive amination, and the formation of imines and hydrazones, further expanding the synthetic utility of the isoquinoline-6-yl core.

Etherification

The hydroxyl group can be converted into an ether linkage through Williamson ether synthesis or other etherification protocols. This allows for the introduction of a wide range of alkyl or aryl substituents, which can be used to modulate the steric and electronic properties of the final molecule.

Esterification

Esterification of this compound with various carboxylic acids or their derivatives provides a straightforward method to introduce diverse functional groups. These ester moieties can act as prodrugs or serve as handles for further functionalization.

Biological Significance of this compound Derivatives: Rho-Kinase (ROCK) Inhibition

Derivatives of the isoquinoline scaffold have been extensively investigated for their therapeutic potential, with a significant focus on their activity as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating cellular processes such as contraction, motility, and proliferation.[2][3] Dysregulation of this pathway is implicated in various diseases, including hypertension, cancer, and glaucoma.[2][4]

Several isoquinoline-based compounds have been developed as ROCK inhibitors.[5][6] For instance, Fasudil is a clinically approved ROCK inhibitor used for the treatment of cerebral vasospasm.[3] The isoquinoline core is a key pharmacophore that interacts with the ATP-binding site of the kinase.[7] The this compound moiety can serve as a crucial starting point for the synthesis of novel ROCK inhibitors, where the hydroxymethyl group can be elaborated to introduce functionalities that enhance potency and selectivity.

The following diagram illustrates a simplified representation of the ROCK signaling pathway, a key target for isoquinoline-based therapeutics.

G cluster_pathway ROCK Signaling Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation Substrates Downstream Substrates ROCK->Substrates Phosphorylation Response Cellular Response (e.g., Contraction, Motility) Substrates->Response Isoquinoline_Inhibitor This compound -derived Inhibitor Isoquinoline_Inhibitor->ROCK Inhibition

Simplified ROCK signaling pathway and inhibition.

Characterization of this compound

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons on the isoquinoline ring system, a singlet for the benzylic methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH).
¹³C NMR Resonances corresponding to the carbon atoms of the isoquinoline core and a peak for the benzylic carbon.
IR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and characteristic peaks for the aromatic C-H and C=C stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₉NO, M.W. = 159.19 g/mol ).

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of medicinally relevant compounds. Its straightforward synthesis from commercially available starting materials and the reactivity of its hydroxymethyl group provide a robust platform for the creation of diverse molecular libraries. The demonstrated importance of the isoquinoline scaffold in targeting key biological pathways, such as the ROCK signaling cascade, underscores the potential of this compound as a key intermediate in the design and synthesis of next-generation therapeutics. This technical guide provides a foundational understanding for researchers and professionals in the field to harness the synthetic potential of this important molecule.

References

The Quest for Novelty: An In-depth Technical Guide to the Discovery and Isolation of Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural framework found in a vast array of naturally occurring alkaloids and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] The continuous search for novel isoquinoline derivatives is a cornerstone of drug discovery, promising new therapeutic agents with enhanced efficacy and selectivity.[2][3] This technical guide provides an in-depth overview of the core methodologies employed in the discovery and isolation of novel isoquinoline compounds, with a focus on data presentation, detailed experimental protocols, and visual workflows to aid researchers in this dynamic field.

Data Presentation: A Comparative Analysis of Novel Isoquinoline Compounds

The effective discovery and characterization of novel compounds hinge on the rigorous collection and clear presentation of quantitative data. The following tables summarize key data points for recently discovered isoquinoline compounds, facilitating a comparative analysis of their physical, spectral, and biological properties.

Table 1: Physicochemical and Yield Data for Synthesized Isoquinoline Derivatives

Compound IDSynthesis MethodYield (%)Melting Point (°C)Reference
11a Reflux in glacial acetic acid89254–257[4]
11b Reflux in glacial acetic acid83306–308[4]
8d Reaction with N-(4-chlorophenyl)-2-chloroacetamide86188–190[4]
8a Cyclization with dimethyl acetylenedicarboxylate52-[5]
9 Literature method[6]79-[5]

Table 2: Spectroscopic Data for a Novel Synthesized Isoquinoline Compound 8d [4]

Spectroscopic TechniqueData
IR (Infrared) 3271 (N–H, amide), 3064 (C–H, aromatic), 2916 (C–H, aliphatic), 2217 (C≡N), 1704 (C═O, acetyl), 1667 (C═O, amide)
¹H NMR (400 MHz, DMSO-d₆) 9.45 (s, 1H, N–H), 7.40–7.42 (d, J = 8 Hz, 2H, Ar H), 7.24–7.28 (t, 4H, Ar H), 6.93–6.95 (d, J = 8 Hz, 2H, Ar H), 6.83 (s, 1H, aliphatic, CH at C-5), 4.64 (s, 1H, CH at C-8), 4.04 (dd, 2H, SCH₂), 3.34 (s, 1H, CH at C-7), 2.46 (s, 3H, COCH₃), 2.24 (s, 3H, CH₃ attached to pyridine ring), 2.09 (s, 3H, CH₃ at C-6)

Table 3: Biological Activity of Novel Isoquinoline Alkaloids

Compound(s)SourceBiological ActivityQuantitative DataReference
1-3 Aspergillus sp. 0338Anti-MRSAInhibition Zone Diameter (IZD): 15.2 ± 1.8 mm, 14.6 ± 2.0 mm, 13.4 ± 2.2 mm[7][8]
2 Thalictrum cirrhosumAntirotavirusTherapeutic Index (TI) value: 19.3[7]
1, 3, 4 Thalictrum cirrhosumAntirotavirusTI value > 10[7]
Sanguinarine Synthetic/NaturalHIV-protease inhibitorIC₅₀ value: 4.3 µg/mL[9]
Fangronine chloride Synthetic/NaturalAnti-HIV-1 and HIV-2 reverse transcriptaseIC₅₀ value: 8.5 µg/mL[9]
Nitidine chloride Synthetic/NaturalAnti-HIV-1 and HIV-2 reverse transcriptaseIC₅₀ value: 7.4 µg/mL[9]
Tetrandrine NaturalAnti-inflammatory95% inhibition at 12.5 µM (croton oil-induced ear edema)[9]

Experimental Protocols: A Guide to Synthesis and Isolation

Detailed and reproducible experimental protocols are fundamental to scientific advancement. This section outlines the methodologies for the synthesis and isolation of novel isoquinoline compounds, as cited in recent literature.

Synthesis Protocols

Protocol 1: Synthesis of (3aR, 4S, 9aS)-8-cyano-3,5,9a-trimethyl-1,4-diphenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinoline-7(6H)-thione (11a) [4]

  • A mixture of compound 6a (3.34 g, 10 mmol) and phenylhydrazine (1 mL, 10 mmol) in glacial acetic acid (40 mL) is heated under reflux for 1 hour.

  • Upon cooling, a yellow crystalline solid precipitates.

  • The solid is collected and recrystallized from acetic acid to yield compound 11a as yellow needle crystals.

Protocol 2: Synthesis of n-Butyl 3-(isoquinolin-3-ylamino)propanoate (8) and 3-(Isoquinolin-3-ylamino)-1-(pyrrolidin-1-yl)propan-1-one (9) [1]

  • These compounds are obtained through a copper-catalyzed Goldberg–Ullmann-type coupling reaction.

  • The reaction involves aryl halides and 2-imidazolidinone in the presence of copper(I) iodide, N,N-dimethylethylenediamine (DMEDA), and potassium carbonate.

  • The structures of the resulting novel isoquinoline derivatives are confirmed by IR and NMR spectroscopy, mass spectrometry, and elemental analysis.

Protocol 3: Synthesis of Tricyclic Isoquinoline Derivatives (e.g., 8a) [5]

  • This synthesis involves the reaction of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline with dimethyl acetylenedicarboxylate (DMAD).

  • The reaction leads to the formation of the tricyclic (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate.

  • Classic intramolecular Bischler–Napieralski cyclodehydration is employed to generate the isoquinoline core.[10]

Isolation and Purification Protocols

The isolation of isoquinoline alkaloids from natural sources is a multi-step process that often involves extraction followed by various chromatographic techniques.[11][12][13]

Protocol 4: General Isolation of Isoquinoline Alkaloids from Fungal Fermentation [7][8]

  • Fermentation and Extraction: The fungal strain (e.g., Aspergillus sp. 0338) is fermented in a suitable medium. The fermentation broth is then extracted with an organic solvent (e.g., ethyl acetate) to obtain a crude extract.

  • Chromatographic Separation: The crude extract is subjected to repeated column chromatography.

    • Initial Separation: Silica gel column chromatography is often used for the initial separation, with a gradient of solvents (e.g., petroleum ether-ethyl acetate or chloroform-methanol).

    • Further Purification: Fractions containing compounds of interest are further purified using techniques like Sephadex LH-20 chromatography and preparative thin-layer chromatography (TLC).

  • Structure Elucidation: The structures of the isolated pure compounds are elucidated using spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, HSQC, HMBC) and mass spectrometry.

Protocol 5: pH-Zone-Refining Counter-Current Chromatography for Alkaloid Separation [14]

  • Solvent System Preparation: A two-phase solvent system is prepared, for example, methyl-tert-butyl ether (MtBE)-acetonitrile-water (2:2:3, v/v).

  • Additive Inclusion: A retainer, such as triethylamine (10 mM), is added to the upper organic phase, and an eluter, such as hydrochloric acid (5 mM), is added to the aqueous mobile phase.

  • Separation: The crude extract is subjected to pH-zone-refining counter-current chromatography to separate individual alkaloids based on their pKa values.

Mandatory Visualizations: Workflows and Pathways

Visual representations of experimental workflows and logical relationships can significantly enhance understanding and reproducibility. The following diagrams, created using the DOT language, illustrate key processes in the discovery and isolation of novel isoquinoline compounds.

Experimental_Workflow_for_Synthesis cluster_synthesis Synthesis of Novel Isoquinoline Compound cluster_purification Purification cluster_characterization Characterization Reactants Starting Materials (e.g., Aryl Halide, Amide) Reaction Chemical Reaction (e.g., Goldberg-Ullmann Coupling) Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification_Method Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification_Method Pure_Compound Pure Novel Isoquinoline Compound Purification_Method->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Compound->Spectroscopy Crystallography X-ray Crystallography Pure_Compound->Crystallography Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation Crystallography->Structure_Elucidation Isolation_Workflow_from_Natural_Source cluster_extraction Extraction cluster_separation Separation and Purification cluster_identification Identification Natural_Source Natural Source (e.g., Plant Material, Fungal Culture) Solvent_Extraction Solvent Extraction Natural_Source->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Further_Purification Further Purification (e.g., HPLC, Prep-TLC) Fraction_Collection->Further_Purification Isolated_Compound Isolated Pure Compound Further_Purification->Isolated_Compound Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) Isolated_Compound->Spectroscopic_Analysis Structure_Determination Structure Determination Spectroscopic_Analysis->Structure_Determination Signaling_Pathway_Inhibition cluster_pathway Viral Replication and Inflammatory Pathways Viral_Entry Viral Entry/ Replication NFkB_Pathway NF-κB Pathway Viral_Entry->NFkB_Pathway MAPK_ERK_Pathway MAPK/ERK Pathway Viral_Entry->MAPK_ERK_Pathway Proinflammatory_Mediators Pro-inflammatory Mediators NFkB_Pathway->Proinflammatory_Mediators MAPK_ERK_Pathway->Proinflammatory_Mediators Novel_Isoquinoline Novel Isoquinoline Compound Novel_Isoquinoline->Viral_Entry Inhibition Novel_Isoquinoline->NFkB_Pathway Inhibition Novel_Isoquinoline->MAPK_ERK_Pathway Inhibition Novel_Isoquinoline->Proinflammatory_Mediators Inhibition

References

In Silico Analysis of Isoquinoline Derivatives' Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to evaluate the binding affinity of isoquinoline derivatives, a versatile scaffold in medicinal chemistry. Isoquinoline and its analogues have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] In silico techniques such as molecular docking and molecular dynamics simulations are pivotal in elucidating the interactions between these compounds and their biological targets, thereby accelerating the drug discovery process.[5][6][7]

Core Concepts in In Silico Binding Affinity Studies

Computational approaches are essential for predicting the binding affinity and interaction patterns of small molecules with protein targets.[6][8] These methods can significantly reduce the time and cost associated with drug discovery by prioritizing promising candidates for further experimental validation.[9]

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] The output of a docking study is typically a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction.[8]

Molecular Dynamics (MD) Simulation: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more detailed understanding of its stability and conformational changes.[5][10]

Experimental Protocols for In Silico Analysis

The following protocols are synthesized from methodologies reported in various studies on isoquinoline and related heterocyclic derivatives.

Molecular Docking Protocol

A typical molecular docking workflow is crucial for obtaining reliable and reproducible results.[11]

1. Ligand Preparation:

  • The 2D structures of the isoquinoline derivatives are sketched using chemical drawing software.

  • These 2D structures are then converted to 3D conformations.

  • Energy minimization is performed using a suitable force field, such as MMFF94, to obtain stable, low-energy conformations.[8]

2. Protein Preparation:

  • The 3D crystal structure of the target protein is retrieved from a repository like the Protein Data Bank (PDB).

  • The protein structure is prepared by removing water molecules and any co-crystallized ligands.

  • Polar hydrogen atoms are added, and partial atomic charges (e.g., Kollman charges) are assigned.

  • The protein's energy is minimized to relieve any steric clashes.[8]

3. Grid Generation:

  • A grid box is defined around the active site of the protein to delineate the search space for the ligand. The dimensions and center of this grid are critical for accurate docking.[8][11]

4. Docking Simulation:

  • Docking software such as AutoDock Vina, GOLD, or Maestro is used to explore the conformational space of the ligand within the defined grid.[8]

  • The program predicts the best binding poses and calculates the corresponding binding affinity scores.[11]

5. Analysis of Results:

  • The docking scores are used to rank the ligands based on their predicted binding affinity. More negative scores generally indicate a stronger interaction.[8]

  • The best-docked poses are visualized to analyze non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[8]

Molecular Dynamics Simulation Protocol

MD simulations supplement docking studies by providing a dynamic view of the ligand-protein complex.[5]

1. System Preparation:

  • The docked complex from the molecular docking study is used as the starting structure.

  • The complex is solvated in a water box with appropriate ions to neutralize the system.

2. Simulation Parameters:

  • A suitable force field (e.g., AMBER, CHARMM) is chosen for the simulation.

  • The system is first minimized, then gradually heated to the desired temperature and equilibrated.

3. Production Run:

  • A production simulation is run for a specified duration (e.g., 50 ns) to collect trajectory data.[12]

4. Trajectory Analysis:

  • The trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), and specific intermolecular interactions over time.

Quantitative Binding Affinity Data

The following tables summarize the in silico binding affinity data for various isoquinoline derivatives against different protein targets, as reported in the literature.

Derivative ClassProtein TargetPDB IDDocking Score (kcal/mol)Reference
Isoquinoline-based ChalconesEGFR Tyrosine Kinase1M17-9.086[1]
4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidinePI3K/mTORNot Specified-10.7[13]
Berberine (Isoquinoline Alkaloid)Androgen Receptor1E3G-8.23[10][14]
Palmatine (Isoquinoline Alkaloid)Androgen Receptor1E3G-6.71[10][14]
Cepharanthrine (BBI Alkaloid)SARS-CoV-2 S1 SubunitNot Specified-106.74[15]
Noscapine (Isoquinoline Alkaloid)SARS-CoV-2 MproNot Specified-292.42 kJ/mol[15]
Palmatine (Isoquinoline Alkaloid)SARS-CoV-2 MproNot Specified> -8[15]
Quinoline DerivativeHIV Reverse Transcriptase4I2P-10.675[8]
Derivative ClassBiological ActivityCell Line(s)IC50 (µM)Reference
Triazolo[3,4-a]isoquinolinesEGFR InhibitionNot Specified0.023[1]
Isoquinoline–hydrazinyl-thiazole hybridsAnti-A549 ActivityA5491.43[1]
Dihydrochelerythrine (Isoquinoline Alkaloid)Anti-HBV ActivityNot Specified< 0.05[15]

Visualizing In Silico Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) illustrate key processes in the in silico evaluation of isoquinoline derivatives.

cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage cluster_md MD Simulation (Optional) Ligand Ligand Preparation (2D to 3D, Energy Minimization) Grid Grid Generation (Define Active Site) Ligand->Grid Protein Protein Preparation (PDB, Add Hydrogens, Minimize) Protein->Grid Docking Molecular Docking (AutoDock, GOLD, etc.) Grid->Docking Scoring Binding Affinity Scoring (kcal/mol) Docking->Scoring MD_Sim Molecular Dynamics (Stability, RMSD) Docking->MD_Sim Interaction Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction

A generalized workflow for in silico molecular docking studies.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Isoquinoline Isoquinoline Derivative Isoquinoline->PI3K Inhibition Isoquinoline->mTOR Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.

Conclusion

In silico studies are indispensable tools in modern drug discovery for evaluating the binding affinity of isoquinoline derivatives. By leveraging molecular docking and molecular dynamics simulations, researchers can efficiently screen large libraries of compounds, predict their binding modes, and gain insights into their mechanisms of action at a molecular level. The protocols and data presented in this guide offer a comprehensive resource for scientists and professionals engaged in the development of novel therapeutics based on the versatile isoquinoline scaffold. Further experimental validation is essential to confirm the in silico findings and advance promising candidates through the drug development pipeline.

References

Physicochemical properties of substituted isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Substituted Isoquinolines

Introduction

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry and drug development.[1][2] Comprised of a benzene ring fused to a pyridine ring, this framework is the backbone of numerous naturally occurring alkaloids, such as papaverine and morphine, and a multitude of synthetic therapeutic agents.[3][4] Derivatives of isoquinoline exhibit a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][5][6]

The biological activity of these compounds is intrinsically linked to their physicochemical properties. Parameters such as acidity/basicity (pKa), lipophilicity (logP), solubility, and melting point dictate how a molecule is absorbed, distributed, metabolized, and excreted (ADME).[7] For researchers, scientists, and drug development professionals, a thorough understanding and precise measurement of these properties are critical for optimizing lead compounds, improving bioavailability, and designing effective and safe therapeutic agents.[7] This guide provides a comprehensive overview of the core physicochemical properties of substituted isoquinolines, detailed experimental protocols for their determination, and insights into their biological relevance.

Core Physicochemical Properties

The properties of an isoquinoline derivative are significantly influenced by the nature and position of its substituents.[8] Electron-donating or electron-withdrawing groups can alter the electron density of the heterocyclic ring system, thereby modifying its fundamental chemical characteristics.[8]

  • pKa (Basicity): Unsubstituted isoquinoline is a weak base with a pKa of approximately 5.14 to 5.4.[3][9] The lone pair of electrons on the nitrogen atom allows it to accept a proton.[8] Substituents can dramatically alter this basicity. Electron-donating groups generally increase the pKa, making the compound more basic, while electron-withdrawing groups decrease it.[8] This property is crucial as it affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and binding to target receptors.[7]

  • LogP (Lipophilicity): The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (like n-octanol) and a polar solvent (water).[10] It quantifies the lipophilicity ("fat-liking") of a molecule. A positive logP indicates a preference for the lipid phase, while a negative value indicates hydrophilicity.[10] Lipophilicity is a key factor in a drug's ability to cross biological membranes, and an optimal logP value (often between 1 and 5) is sought for good oral absorption.[10]

  • Solubility: Aqueous solubility is a critical property that affects a drug's absorption and formulation.[11] Isoquinoline itself has low solubility in water but dissolves well in many organic solvents.[3][12] The solubility of its derivatives can be modified through the introduction of polar functional groups (e.g., -OH, -NH2) to increase aqueous solubility or non-polar moieties to decrease it.

  • Melting and Boiling Point: These physical properties are indicative of the purity of a compound and the strength of its intermolecular forces. Unsubstituted isoquinoline has a melting point of 26–28 °C and a boiling point of 242–243 °C.[3][13]

Data on Substituted Isoquinolines

The following tables summarize key physicochemical data for isoquinoline and several of its substituted derivatives, providing a comparative reference.

Table 1: General Physicochemical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) LogP
Isoquinoline C₉H₇N 129.16 26–28[3][13] 242–243[8][13] 2.14[13][14]
1-Methylisoquinoline C₁₀H₉N 143.19 9-10 253 N/A
5-Nitroisoquinoline C₉H₆N₂O₂ 174.16 108-110 N/A N/A
1-Aminoisoquinoline C₉H₈N₂ 144.18 122-123 N/A N/A

| 5-Hydroxyisoquinoline | C₉H₇NO | 145.16 | 232 | N/A | N/A |

Table 2: pKa Values of Selected Substituted Isoquinolines

Compound/Substituent pKa Reference
Isoquinoline (unsubstituted) 5.14 [3]
1-Aminoisoquinoline 7.24 [15]
3-Aminoisoquinoline 5.05 [16]
4-Aminoisoquinoline 6.28 [16]
5-Aminoisoquinoline 5.59 [16]
6-Aminoisoquinoline 7.17 [16]
8-Aminoisoquinoline 6.06 [16]
1-Hydroxyisoquinoline -1.2 [16]
5-Hydroxyisoquinoline 5.40 [16]
7-Hydroxyisoquinoline 5.70 [16]
1-Chloro-3-methylisoquinoline 4.79 [15]

| 1-Amino-3-methylisoquinoline | 7.27 |[15] |

Experimental Characterization Workflow

A systematic approach is essential for the accurate characterization of novel substituted isoquinolines. The following workflow outlines the logical progression from compound acquisition to the determination of its key physicochemical properties.

G cluster_synthesis Compound Preparation cluster_physchem Physicochemical Profiling cluster_analysis Data Integration synthesis Synthesis & Purification (e.g., Bischler-Napieralski) structure Structural Elucidation (NMR, MS, X-Ray) synthesis->structure pka pKa Determination (Spectrophotometry, Potentiometry) structure->pka logp LogP Determination (Shake-Flask, HPLC) structure->logp solubility Solubility Assay (Shake-Flask, Nephelometry) structure->solubility analysis Data Analysis & SAR pka->analysis logp->analysis solubility->analysis

Caption: Workflow for physicochemical characterization of novel isoquinolines.

Detailed Experimental Protocols

The following sections provide standardized methodologies for determining the primary physicochemical properties of substituted isoquinolines.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the ionized and non-ionized forms of a compound have different UV-Vis absorbance spectra.[17][18] By measuring the absorbance across a range of pH values, a titration curve can be generated to determine the pKa.[19]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the test isoquinoline derivative in a suitable organic solvent (e.g., DMSO, Methanol).

  • Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0). A universal buffer system can be used, or individual buffers for specific ranges.

  • Sample Preparation: In a 96-well UV-transparent microtiter plate, add a small aliquot of the stock solution to each well. Then, add the different pH buffers to the wells to achieve a final compound concentration in the low micromolar range (e.g., 50-100 µM). Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pKa.

  • Spectrophotometric Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.[18]

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at these wavelengths against pH. The resulting data should fit a sigmoidal curve.[19]

    • The pKa is the pH value at the inflection point of this curve, which can be determined using a suitable nonlinear regression model (e.g., the Henderson-Hasselbalch equation).[18]

Determination of LogP by the Shake-Flask Method

This classic "shake-flask" method directly measures the partitioning of a compound between n-octanol and water and is considered the gold standard.[10][17]

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and, separately, water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Compound Addition: Prepare a stock solution of the isoquinoline derivative in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a separatory funnel or vial. The volume ratio can be adjusted based on the expected lipophilicity.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

    • Centrifuge the mixture at a low speed to ensure complete phase separation.

  • Concentration Measurement: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.[17][20]

  • Calculation: Calculate the LogP using the formula:

    • LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[10]

Determination of Thermodynamic Aqueous Solubility

This method determines the equilibrium solubility of a compound by measuring the concentration of a saturated solution.[11]

Methodology:

  • Sample Preparation: Add an excess amount of the solid isoquinoline compound to a known volume of the aqueous medium (e.g., water or a pH 7.4 buffer) in a sealed vial. This ensures that undissolved solid remains.[11]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Concentration Measurement: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Result Expression: The solubility is reported in units such as mg/mL or µM.

Biological Relevance and Signaling Pathways

The physicochemical properties of substituted isoquinolines are direct determinants of their interaction with biological systems. For instance, the ability of many isoquinoline-based anticancer agents to inhibit key signaling pathways is dependent on their capacity to cross cell membranes (governed by logP and solubility) and interact with the target protein's binding site (influenced by pKa and stereochemistry).

Many isoquinoline derivatives exert their anticancer effects by targeting critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway.[5][6] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Isoquinoline-based compounds can act as inhibitors at various nodes of this pathway, particularly at the level of the PI3K kinase.[5]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Promotes Proliferation Cell Growth & Proliferation mTOR->Proliferation Drug Substituted Isoquinoline Drug->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted isoquinolines.

Similarly, isoquinolines have been shown to interfere with NF-κB and MAPK/ERK signaling, which are crucial in viral replication and inflammatory responses.[6][21] The ability to modulate these pathways underscores the therapeutic potential of the isoquinoline scaffold.

Conclusion

Substituted isoquinolines represent a profoundly important class of compounds in modern drug discovery. Their therapeutic potential is vast, but realizing it depends on a meticulous characterization of their physicochemical properties. By employing the systematic workflows and robust experimental protocols detailed in this guide, researchers can effectively profile novel derivatives, establish clear structure-activity relationships, and rationally design molecules with optimized ADME profiles. This foundational understanding is indispensable for translating a promising chemical scaffold into a clinically successful therapeutic agent.

References

The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This has led to the development of a vast number of isoquinoline-based compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the isoquinoline core in drug design, detailing its synthesis, physicochemical properties, and diverse therapeutic applications, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Physicochemical Properties and Synthesis

The physicochemical properties of isoquinoline and its derivatives are pivotal to their biological activity. Isoquinoline itself is a colorless to pale yellow hygroscopic liquid or solid with a melting point of 26-28°C and a boiling point of 242°C.[1][2][3] It is a weak base with a pKa of 5.14 and is soluble in organic solvents and dilute acids.[1][2] The aromatic nature of the fused rings provides a stable platform for chemical modification, allowing for the fine-tuning of properties such as lipophilicity, solubility, and hydrogen bonding capacity, which in turn influences pharmacokinetic and pharmacodynamic profiles.

The synthesis of the isoquinoline core can be achieved through several classic and modern synthetic methodologies. Traditional methods like the Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch, and Pictet-Gams reactions remain fundamental in constructing the isoquinoline framework.[4][5] More contemporary approaches, including metal-catalyzed and microwave-assisted reactions, offer improved efficiency, substrate scope, and greener alternatives.[5][6]

Key Synthetic Routes to the Isoquinoline Scaffold:

  • Bischler-Napieralski Synthesis: This method involves the cyclization of a β-phenylethylamine derivative upon treatment with a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), followed by dehydrogenation to yield the aromatic isoquinoline.[4]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline.[4]

  • Pomeranz-Fritsch Reaction: This synthesis utilizes the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring system.[2]

  • Modern Catalytic Methods: Recent advancements have introduced various transition-metal-catalyzed reactions, such as those involving palladium, copper, and ruthenium, which provide efficient and regioselective routes to functionalized isoquinolines.[5][6]

Therapeutic Applications and Mechanisms of Action

The structural versatility of the isoquinoline scaffold has been exploited to develop drugs for a wide array of diseases, including cancer, microbial infections, inflammation, and neurodegenerative disorders.

Anticancer Activity

Isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of critical signaling pathways.[7][8]

Quantitative Data on Anticancer Activity of Isoquinoline Derivatives:

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Isoquinoline–hydrazinyl-thiazole hybrid 1aA549 (Lung)1.43[7]
Isoquinoline–hydrazinyl-thiazole hybrid 1bA549 (Lung)1.75[7]
Isoquinoline–hydrazinyl-thiazole hybrid 1cA549 (Lung)3.93[7]
Noscapine-imidazo[1,2-a]pyridine hybridMCF-7 (Breast)3.7 - 32.4[7]
Noscapine-imidazo[1,2-a]pyridine hybridMDA-MB-231 (Breast)3.7 - 32.4[7]
Sulfonamido-TET ethyl acrylate 14HCT116 (Colon)0.48 (24h), 0.23 (48h)[7]
Sulfonamido-TET ethyl acrylate 14CT26 (Colon)0.58 (24h), 0.30 (48h)[7]
Tetrahydroisoquinoline derivative 15cMDA-MB-231 (Breast)21[7]
Tetrahydroisoquinoline derivative 15aMCF-7 (Breast)74[7]
BerberineHuman thyroid carcinoma0.891[9]
BerberineBreast cancer15[9]
BerberineHuman gastric cancer48[9]
Quinoline-thiazole hybridMCF-7 (Breast)0.028[10]
Triazolo-isoquinoline derivativeMCF-7 (Breast)3.82[10]
Triazolo-isoquinoline derivativeMDA-MB-231 (Breast)2.26[10]

One of the key mechanisms of action for many anticancer isoquinoline compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[7]

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PTEN PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN->PIP2 P PDK1->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 mTORC2 mTORC2 mTORC2->Akt P (Ser473) mTORC1 mTORC1 TSC1_2->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation Isoquinoline Isoquinoline Derivative Isoquinoline->PI3K Inhibition Isoquinoline->Akt Inhibition NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory Isoquinoline Isoquinoline Derivative Isoquinoline->IKK Inhibition Isoquinoline->NFkB_active Inhibition of Translocation Experimental_Workflow Synthesis Synthesis & Purification of Isoquinoline Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening Primary Biological Screening (e.g., MTT Assay) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Hit_ID->Mechanism Active SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Inactive Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis New Derivatives In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Optimized Lead Clinical Clinical Candidate In_Vivo->Clinical

References

An In-depth Technical Guide to the Natural Sources of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline alkaloids represent a vast and structurally diverse class of secondary metabolites with a wide array of pharmacological activities. This guide provides a comprehensive overview of the primary natural sources of these compounds, focusing on the plant families Papaveraceae, Berberidaceae, Menispermaceae, Ranunculaceae, and Fumariaceae. It offers a detailed examination of the distribution and concentration of prominent isoquinoline alkaloids within various plant species and their specific organs. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of these alkaloids. Finally, it delves into the molecular mechanisms of action for key isoquinoline alkaloids by visualizing their interactions with critical cellular signaling pathways, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Isoquinoline alkaloids are a significant group of nitrogen-containing heterocyclic compounds found throughout the plant kingdom.[1][2] Their core structure is based on the isoquinoline scaffold, and they are biosynthetically derived from the amino acid tyrosine. This class of natural products has long been a source of important medicinal agents, with examples ranging from the potent analgesic morphine to the antimicrobial berberine.[3][4] The diverse pharmacological effects of isoquinoline alkaloids, including analgesic, antimicrobial, anti-inflammatory, and anticancer activities, make them a subject of intense research for the development of new therapeutic agents.[2][5][6] This guide aims to provide a technical and in-depth resource on the natural origins of these valuable compounds.

Major Plant Families as Sources of Isoquinoline Alkaloids

Several plant families are particularly renowned for their high concentration and wide diversity of isoquinoline alkaloids.

  • Papaveraceae (Poppy Family): This is arguably the most famous family for isoquinoline alkaloids, largely due to Papaver somniferum (opium poppy), the source of opium and its constituent alkaloids like morphine, codeine, thebaine, papaverine, and noscapine.[3] Other genera within this family, such as Chelidonium, Glaucium, Macleaya, and Sanguinaria, also produce a variety of isoquinoline alkaloids, including sanguinarine and chelerythrine.[7]

  • Berberidaceae (Barberry Family): The genus Berberis is a primary source of the well-studied isoquinoline alkaloid berberine, which accumulates in the roots and bark.[8] Other genera like Mahonia and Nandina also contain berberine and other related alkaloids.[8]

  • Menispermaceae (Moonseed Family): This family is known for producing a wide array of isoquinoline alkaloids, particularly bisbenzylisoquinoline alkaloids like tubocurarine, which is found in Chondrodendron tomentosum. The family is a rich source of diverse alkaloid structures.

  • Ranunculaceae (Buttercup Family): This family contains various genera that produce isoquinoline alkaloids. For instance, species of the genus Coptis are known for their high content of protoberberine alkaloids, including berberine and coptisine.[9][10] Hydrastis canadensis (goldenseal) is another important source of berberine and hydrastine.[11]

  • Fumariaceae (Fumitory Family): Often considered a subfamily of Papaveraceae, this family is rich in isoquinoline alkaloids. The genus Fumaria, for example, is known to contain protopine as a major alkaloid.[12]

Quantitative Distribution of Key Isoquinoline Alkaloids

The concentration of isoquinoline alkaloids can vary significantly depending on the plant species, the specific organ, the developmental stage of the plant, and environmental conditions. The following tables summarize quantitative data for several key isoquinoline alkaloids from their primary natural sources.

Table 1: Quantitative Data for Alkaloids from Papaveraceae

AlkaloidPlant SpeciesPlant PartConcentrationReference(s)
MorphinePapaver somniferumDried Latex (Opium)10-12% (by weight)[13]
CodeinePapaver somniferumDried Capsules0.7-3.0% (of total alkaloids)[14]
ThebainePapaver somniferumDried Capsules0.2-1.0% (of total alkaloids)[14]
SanguinarineSanguinaria canadensisRhizome4.85 - 9.59 mg/g dry weight[7]
SanguinarineSanguinaria canadensisFresh Rhizome559.64 mg/100g[15]
ChelerythrineSanguinaria canadensisRhizome2.72 - 6.87 mg/g dry weight[7]

Table 2: Quantitative Data for Alkaloids from Berberidaceae

AlkaloidPlant SpeciesPlant PartConcentrationReference(s)
BerberineBerberis vulgarisRoot Bark~5% (of total alkaloids)[8]
BerberineBerberis vulgarisRoot2.44% w/w (of dry root mass)[6]
BerberineBerberis vulgarisBark>8% (total alkaloids)[8]

Table 3: Quantitative Data for Alkaloids from Fumariaceae

AlkaloidPlant SpeciesPlant PartConcentrationReference(s)
ProtopineFumaria officinalisAerial Parts123.38 - 258.3 mg/100 g[12]
ProtopineFumaria officinalisAerial PartsMinimum 0.4% (expressed as protopine)[16]

Table 4: Quantitative Data for Alkaloids from Ranunculaceae

AlkaloidPlant SpeciesPlant PartConcentrationReference(s)
BerberineCoptis chinensisRhizome6.21 ± 0.23%[10]
CoptisineCoptis chinensisRhizome0.495 ± 0.0052%[10]
PalmatineCoptis chinensisRhizome1.62 ± 0.031%[10]
ProtopineLamprocapnos spectabilisRoot3.350 mg/g of dry plant material[17]
MagnoflorineThalictrum foetidumRoot0.021 mg/g of dry plant material[17]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of isoquinoline alkaloids from plant materials.

General Protocol for Isoquinoline Alkaloid Extraction

This protocol outlines a general acid-base extraction method applicable to a variety of plant materials for the isolation of a total alkaloid fraction.

  • Sample Preparation: Air-dry the plant material (e.g., roots, rhizomes, aerial parts) at room temperature and grind it into a fine powder.

  • Maceration: Macerate the powdered plant material (e.g., 100 g) with 70% ethanol (e.g., 500 mL) for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Acidification: Dissolve the crude extract in 2% sulfuric acid (e.g., 200 mL).

  • Defatting: Extract the acidic solution with diethyl ether (3 x 150 mL) to remove non-alkaloidal compounds. Discard the ether layer.

  • Basification: Basify the aqueous layer to a pH of 9-10 with a 25% ammonia solution.

  • Alkaloid Extraction: Extract the basified solution with chloroform (3 x 150 mL). The alkaloids will partition into the organic layer.

  • Drying and Evaporation: Combine the chloroform extracts and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness under reduced pressure to yield the total alkaloid extract.

HPLC Quantification of Berberine in Berberis vulgaris

This protocol details a High-Performance Liquid Chromatography (HPLC) method for the quantification of berberine.

  • Standard Preparation: Prepare a stock solution of berberine standard (e.g., 1 mg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 to 100 µg/mL.

  • Sample Preparation: Accurately weigh 1 g of powdered Berberis vulgaris root bark and extract it with 50 mL of methanol in an ultrasonic bath for 30 minutes. Filter the extract and make up the volume to 50 mL with methanol.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., in a gradient or isocratic elution).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 345 nm.

    • Injection Volume: 20 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the berberine standard against its concentration. Inject the sample extract and determine the peak area of berberine. Calculate the concentration of berberine in the sample using the regression equation from the calibration curve.

Signaling Pathways and Molecular Interactions

Several isoquinoline alkaloids have been shown to exert their biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for berberine and sanguinarine.

Berberine's Modulation of AMPK and NF-κB Signaling Pathways

Berberine is well-known for its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[18][19][20] This activation leads to a cascade of downstream effects, including the inhibition of inflammatory pathways such as NF-κB.[12][21]

Berberine_Signaling Berberine Berberine AMPK AMPK Berberine->AMPK Activates IKK IKK mTOR mTOR AMPK->mTOR Inhibits AMPK->IKK Inhibits NFkB NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Promotes Transcription IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Inhibits

Berberine's signaling cascade.
Sanguinarine's Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Sanguinarine has demonstrated potent pro-apoptotic effects in various cancer cell lines.[22][23][24] It can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, and also by inhibiting the pro-survival NF-κB pathway.[10][25][26]

Sanguinarine_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., FAS, TRAIL-R) Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax Bax Bax->Mitochondrion Promotes Permeabilization Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Sanguinarine Sanguinarine Sanguinarine->Death_Receptor Sensitizes Sanguinarine->Bax Upregulates Sanguinarine->Bcl2 Downregulates NFkB_path NF-κB Pathway Sanguinarine->NFkB_path Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Sanguinarine-induced apoptosis pathways.
Experimental Workflow for Isoquinoline Alkaloid Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of isoquinoline alkaloids from a plant source.

Experimental_Workflow Plant_Material 1. Plant Material (Dried, Powdered) Extraction 2. Extraction (e.g., Maceration, Sonication) Plant_Material->Extraction Filtration 3. Filtration & Concentration Extraction->Filtration Acid_Base 4. Acid-Base Partitioning Filtration->Acid_Base Crude_Alkaloids 5. Crude Alkaloid Extract Acid_Base->Crude_Alkaloids Chromatography 6. Chromatographic Separation (e.g., Column, Prep-HPLC) Crude_Alkaloids->Chromatography Quantification 8. Quantification (e.g., HPLC-UV, LC-MS) Crude_Alkaloids->Quantification Total Alkaloid Content Pure_Alkaloids 7. Isolated Alkaloids Chromatography->Pure_Alkaloids Pure_Alkaloids->Quantification Individual Alkaloid Content Structure_Elucidation 9. Structure Elucidation (e.g., NMR, MS) Pure_Alkaloids->Structure_Elucidation

Workflow for alkaloid analysis.

Conclusion

The plant kingdom remains a prolific source of isoquinoline alkaloids, offering a vast chemical diversity for exploration in drug discovery. The families Papaveraceae, Berberidaceae, Menispermaceae, Ranunculaceae, and Fumariaceae are particularly rich in these compounds. Understanding the distribution and concentration of these alkaloids within different plant species and organs is crucial for their efficient extraction and utilization. The detailed experimental protocols and visualizations of key signaling pathways provided in this guide serve as a valuable resource for researchers and professionals, facilitating further investigation into the therapeutic potential of this important class of natural products. Continued research into the natural sources and molecular mechanisms of isoquinoline alkaloids holds great promise for the development of novel and effective pharmaceuticals.

References

Methodological & Application

Practical Applications of (Isoquinolin-6-yl)methanol in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (isoquinolin-6-yl)methanol as a key building block in the synthesis of advanced chemical probes and potential therapeutic agents. The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs.[1][2] Specifically, this compound offers a versatile handle for chemical modification, enabling its incorporation into a diverse range of complex molecules.

Application Note 1: Synthesis of Cyclin-Dependent Kinase (CDK) Degrading Compounds

This compound serves as a crucial intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[3] The synthesis involves a palladium-catalyzed cross-coupling reaction to link the isoquinoline moiety with a functionalized benzimidazole, a common scaffold in kinase inhibitors.

The primary application of the resulting compounds is in the field of targeted protein degradation, a novel therapeutic modality that offers the potential for improved efficacy and reduced resistance compared to traditional enzyme inhibition. By inducing the degradation of CDK4/6, these compounds can effectively halt the proliferation of cancer cells.

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol details the synthesis of a key intermediate in the development of CDK-degrading compounds, as adapted from patent literature.[3]

Materials:

  • This compound

  • 6-(2-chloro-5-fluoro-pyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-benzimidazole

  • Cesium carbonate (Cs₂CO₃)

  • Xantphos

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • tert-Butanol (t-BuOH)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.00 eq) and 6-(2-chloro-5-fluoro-pyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-benzimidazole (1.00 eq) in tert-butanol, add cesium carbonate (3.00 eq).

  • Spatially add Xantphos (0.05 eq) and Pd₂(dba)₃ (0.025 eq) to the reaction mixture.

  • Purge the reaction vessel with an inert atmosphere (nitrogen or argon).

  • Heat the mixture to the appropriate temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Quantitative Data:

Reactant/ReagentMolar Equivalent
This compound1.00
6-(2-chloro-5-fluoro-pyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-benzimidazole1.00
Cesium carbonate (Cs₂CO₃)3.00
Xantphos0.05
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.025

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Reactants: This compound Functionalized Benzimidazole Base Add Base: Cesium Carbonate Reactants->Base Catalyst Add Catalyst System: Pd2(dba)3 and Xantphos Base->Catalyst Solvent Add Solvent: tert-Butanol Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat to Reflux Inert->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Extraction Solvent Extraction Workup->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Purified Coupled Product Purification->Final_Product

Workflow for Suzuki Coupling Reaction

Application Note 2: Role in Modulating CDK4/6 Signaling Pathway

The synthesized compounds incorporating the this compound moiety are designed to target the CDK4/6 signaling pathway, which is fundamental for cell cycle progression from the G1 to the S phase. By inducing the degradation of CDK4 and CDK6, these molecules can effectively arrest the cell cycle in cancer cells, leading to an anti-proliferative effect.

CDK4/6 Signaling Pathway Diagram:

G cluster_pathway CDK4/6 Signaling Pathway in Cell Cycle Progression Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates Proteasome Proteasomal Degradation CDK46->Proteasome pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase promotes Degrader Isoquinoline-based PROTAC Degrader->CDK46 induces degradation of

References

Application Notes and Protocols for the Synthesis of Anticancer Agents Using (Isoquinolin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (isoquinolin-6-yl)methanol as a key starting material in the synthesis of potent anticancer agents, particularly kinase inhibitors targeting pathways frequently dysregulated in cancer, such as the HER2 and EGFR signaling cascades.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of anticancer agents. Its derivatives have been shown to exhibit a range of therapeutic effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like protein kinases.[1] this compound serves as a versatile and strategic starting material, offering a functional handle for elaboration into complex molecules with significant potential for anticancer drug discovery. This document outlines the synthetic routes, experimental protocols, and biological evaluation of isoquinoline-based compounds derived from this compound, with a focus on their application as inhibitors of HER2 and EGFR, critical targets in cancer therapy.[2][3]

Synthetic Strategy Overview

The general strategy involves the conversion of this compound into a more reactive intermediate, such as a 6-halomethylisoquinoline, which can then be coupled with various heterocyclic cores, like quinazolines, to generate potent kinase inhibitors. This approach allows for the modular synthesis of a library of compounds for structure-activity relationship (SAR) studies.

A key example is the synthesis of isoquinoline-tethered quinazoline derivatives, which have demonstrated enhanced HER2 inhibition over EGFR.[2] These compounds often mimic the structure of known kinase inhibitors like Lapatinib, a dual tyrosine kinase inhibitor that interrupts the HER2/neu and EGFR pathways.

Experimental Protocols

Protocol 1: Synthesis of 6-(Chloromethyl)isoquinoline Hydrochloride

This protocol describes the conversion of this compound to a key chloro-intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove excess solvent and thionyl chloride.

  • Add diethyl ether to the residue to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 6-(chloromethyl)isoquinoline hydrochloride.

Protocol 2: Synthesis of Isoquinoline-Tethered Quinazoline Derivatives (e.g., Analogues of Compound 11c[2])

This protocol outlines the coupling of the chloro-intermediate with a quinazoline core.

Materials:

  • 6-(Chloromethyl)isoquinoline hydrochloride

  • Substituted 4-amino-6-hydroxyquinazoline (or similar nucleophilic quinazoline precursor)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Purification setup (e.g., column chromatography)

Procedure:

  • Dissolve the substituted 4-amino-6-hydroxyquinazoline (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution and stir at room temperature for 30 minutes.

  • Add 6-(chloromethyl)isoquinoline hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., DCM/Methanol gradient) to yield the desired isoquinoline-tethered quinazoline derivative.

Data Presentation: Anticancer Activity

The synthesized isoquinoline derivatives have shown significant potential as inhibitors of key cancer-related kinases. The following tables summarize the in vitro biological data for representative compounds, highlighting their potency against HER2 and EGFR, as well as their antiproliferative activity against cancer cell lines.

Table 1: Kinase Inhibitory Activity of Isoquinoline-Tethered Quinazoline Derivatives [2]

CompoundHER2 IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity (EGFR/HER2)
Lapatinib 9.88.40.86
11c 15.6102.36.6
14a 25.1189.77.6
14f 12.3145.211.8

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Antiproliferative Activity of Isoquinoline-Tethered Quinazoline Derivatives [2]

CompoundSKBR3 (HER2+) IC₅₀ (nM)A431 (EGFR+) IC₅₀ (nM)
Lapatinib 35.415.8
11c 123.5>1000
14a 103.0>1000
14f 89.2987.5

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Mandatory Visualizations

Signaling Pathway

HER2_EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HER2 HER2 RAS RAS HER2->RAS PI3K PI3K HER2->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K Inhibitor This compound Derivative Inhibitor->HER2 Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Inhibition of HER2/EGFR Signaling Pathways.

Experimental Workflow

Experimental_Workflow Start This compound Step1 Chlorination (Protocol 1) Start->Step1 Intermediate 6-(Chloromethyl)isoquinoline Hydrochloride Step1->Intermediate Step2 Coupling with Quinazoline (Protocol 2) Intermediate->Step2 Product Isoquinoline-Tethered Quinazoline Derivative Step2->Product BioAssay Biological Evaluation Product->BioAssay KinaseAssay Kinase Inhibition Assay (IC50) BioAssay->KinaseAssay CellAssay Antiproliferative Assay (IC50) BioAssay->CellAssay

Caption: Synthetic and Evaluation Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds found predominantly in plants.[1] Many of these compounds, such as morphine, codeine, berberine, and sanguinarine, exhibit a wide range of potent pharmacological activities, including analgesic, antimicrobial, anti-inflammatory, and antitumor effects.[2][3] Their therapeutic potential has made them a significant focus in pharmaceutical research and drug development.

High-performance liquid chromatography (HPLC) is the most widely used analytical technique for the separation, identification, and quantification of isoquinoline alkaloids.[2] Its high resolution, sensitivity, and versatility allow for the analysis of complex mixtures, such as plant extracts, and the determination of enantiomeric purity, which is crucial as different enantiomers can have distinct biological effects.[4][5] This document provides detailed protocols for three common HPLC-based methods for isoquinoline analysis: Reversed-Phase HPLC (RP-HPLC) for general quantification, Chiral HPLC for enantiomeric separation, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity applications.

General Experimental Workflow

The analysis of isoquinoline alkaloids by HPLC follows a standardized workflow, beginning with sample preparation to extract and purify the target analytes from the sample matrix, followed by chromatographic separation and detection, and concluding with data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Handling Sample Raw Sample (e.g., Plant Material) Extraction Extraction (e.g., Methanol, Ultrasonication) Sample->Extraction Purification Purification / Cleanup (Filtration, SPE) Extraction->Purification FinalSample Final Sample for Injection Purification->FinalSample Injector Autosampler / Injector FinalSample->Injector Column HPLC Column Injector->Column Detector Detector (DAD, MS) Column->Detector Acquisition Data Acquisition System Detector->Acquisition Analysis Data Processing & Quantification Acquisition->Analysis Report Final Report Analysis->Report G Start Start: Separate Enantiomers ScreenCSPs Screen CSPs (Polysaccharide-based, e.g., Chiralpak AD/IA/OD) Start->ScreenCSPs SelectMP Select Mobile Phase Mode (Normal, Polar Organic, Reversed) ScreenCSPs->SelectMP OptimizeMP Optimize Mobile Phase (Solvent ratio, Additives like DEA/TEA) SelectMP->OptimizeMP CheckRs Resolution (Rs) > 1.5? OptimizeMP->CheckRs Success Validated Chiral Method CheckRs->Success Yes Fail Modify Conditions CheckRs->Fail No Fail->ScreenCSPs Try different CSP Fail->OptimizeMP Further optimize MP G Start Start: Dried Plant Material Grind Grind to Fine Powder Start->Grind Extract Add Extraction Solvent (e.g., 70% MeOH) Grind->Extract Sonicate Ultrasonicate (30 min) Extract->Sonicate Centrifuge Centrifuge (10 min @ 4000 rpm) Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter through 0.22 µm Syringe Filter Collect->Filter End Ready for HPLC Injection Filter->End

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of isoquinoline derivatives, a crucial scaffold in medicinal chemistry and pharmaceutical development. The protocols focus on modern palladium-catalyzed methods, offering efficient and versatile routes to a variety of substituted isoquinolines.

Introduction

The isoquinoline core is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Consequently, the development of efficient synthetic methodologies for the construction of substituted isoquinolines is of significant interest to the drug discovery and development community. Palladium-catalyzed cross-coupling and annulation reactions have emerged as powerful tools for the synthesis of these important heterocyclic compounds, offering advantages in terms of functional group tolerance, regioselectivity, and catalytic efficiency.

This application note details a robust protocol for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones via a palladium-catalyzed C-H activation and annulation strategy.[1][2] An alternative method, the palladium-catalyzed iminoannulation of internal alkynes to afford fully aromatic isoquinolines, is also presented with its corresponding data.[3]

I. Palladium-Catalyzed C-H Activation/Annulation for the Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones

This protocol describes the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from readily available N-methoxybenzamides and 2,3-allenoic acid esters.[1] The reaction proceeds via a palladium-catalyzed C-H activation of the benzamide and subsequent annulation with the allene.[1]

Data Presentation

Table 1: Substrate Scope for the Palladium-Catalyzed Annulation of N-Methoxybenzamides with Ethyl 2,3-Butadienoate. [1][2]

EntryProductYield (%)
1HH3a85
24-MeH3b82
34-OMeH3c78
44-FH3d75
54-ClH3e72
64-BrH3f70
73-MeH3g80
83-OMeH3h76
92-MeH3i65
10HMe4a87
11HEt4b83
12HPh4c79

Reaction conditions: N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (3 equiv.), Ag₂CO₃ (2 equiv.), DIPEA (2 equiv.), Pd(CH₃CN)₂Cl₂ (10 mol%) in toluene (10 mL) was heated at 85 °C for 4 h. Isolated yields.[1][2]

Experimental Protocol

General Procedure for the Palladium-Catalyzed Oxidative Annulation: [1]

  • To a dried Schlenk tube, add N-methoxybenzamide (0.50 mmol, 1.0 equiv.), palladium(II) bis(acetonitrile) dichloride (Pd(CH₃CN)₂Cl₂, 10 mol%), and silver carbonate (Ag₂CO₃, 1.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene (10 mL) via syringe.

  • Add the 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv.) and N,N-diisopropylethylamine (DIPEA, 1.0 mmol, 2.0 equiv.) to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.

  • Stir the reaction mixture for 4 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.

Proposed Catalytic Cycle

The reaction is proposed to proceed through a catalytic cycle involving C-H activation, allene insertion, and reductive elimination, with silver carbonate acting as the oxidant to regenerate the active Pd(II) catalyst.[1]

Catalytic Cycle Pd(II) Pd(II) Intermediate_A Pd(II) Complex Pd(II)->Intermediate_A N-Methoxybenzamide Intermediate_B Palladacycle Intermediate_A->Intermediate_B C-H Activation -HX Intermediate_C Allene Insertion Product Intermediate_B->Intermediate_C Allene Insertion Product Isoquinolone Product Intermediate_C->Product Reductive Elimination Pd(0) Pd(0) Intermediate_C->Pd(0) Pd(0)->Pd(II) Ag₂CO₃ (Oxidant)

Caption: Proposed catalytic cycle for the Pd-catalyzed C-H activation/annulation.

II. Palladium-Catalyzed Iminoannulation of Internal Alkynes for the Synthesis of Isoquinolines

This protocol provides a method for the synthesis of fully aromatic substituted isoquinolines through the palladium-catalyzed annulation of internal alkynes with the tert-butylimines of o-iodobenzaldehydes.[3]

Data Presentation

Table 2: Palladium-Catalyzed Annulation of Internal Alkynes with the tert-Butylimine of o-Iodobenzaldehyde. [3]

EntryAlkyne (R¹-C≡C-R²)ProductYield (%)
1Ph-C≡C-PhPhPh5a95
2Ph-C≡C-MePhMe5b88
3Ph-C≡C-EtPhEt5c85
4p-MeC₆H₄-C≡C-p-MeC₆H₄p-MeC₆H₄p-MeC₆H₄5d92
5n-Pr-C≡C-n-Prn-Prn-Pr5e75
6Me₃Si-C≡C-PhSiMe₃Ph5f80

Reaction conditions: tert-butylimine of o-iodobenzaldehyde (1.0 equiv), alkyne (1.2 equiv), Pd(OAc)₂ (5 mol %), PPh₃ (10 mol %), Na₂CO₃ (1.0 equiv) in DMF at 100 °C.[3]

Experimental Protocol

General Procedure for the Palladium-Catalyzed Iminoannulation: [3]

  • In a reaction vial, combine the tert-butylimine of o-iodobenzaldehyde (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol %), triphenylphosphine (PPh₃, 10 mol %), and sodium carbonate (Na₂CO₃, 1.0 equiv.).

  • Add the internal alkyne (1.2 equiv.).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Seal the vial and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the substituted isoquinoline.

Experimental Workflow

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Imine, Pd(OAc)₂, PPh₃, Na₂CO₃, and Alkyne Solvent Add Anhydrous DMF Reagents->Solvent Heating Seal and Heat at 100 °C Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Cool and Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Pure Isoquinoline Product Purification->Product

Caption: General workflow for the palladium-catalyzed iminoannulation.

References

Application Notes and Protocols for the Development of (Isoquinolin-6-yl)methanol as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including potent antimicrobial effects.[1][2] The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical entities for the development of new antimicrobial agents. (Isoquinolin-6-yl)methanol, a functionalized isoquinoline derivative, represents a promising candidate for investigation. While specific antimicrobial data for this compound is not extensively available in the current literature, the known bioactivity of the isoquinoline core suggests its potential as a valuable starting point for antimicrobial drug discovery.

These application notes provide a comprehensive framework for the synthesis, antimicrobial evaluation, and cytotoxicity assessment of this compound. The detailed protocols herein are based on established methodologies for the evaluation of novel antimicrobial compounds and can be adapted for high-throughput screening and lead optimization studies.

Data Presentation

The following tables are templates for the systematic recording and presentation of quantitative data obtained from the experimental evaluation of this compound and its derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test OrganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213
Enterococcus faecalisATCC 29212
Streptococcus pneumoniaeATCC 49619
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test OrganismStrain IDMBC (µg/mL)
Staphylococcus aureusATCC 29213
Enterococcus faecalisATCC 29212
Streptococcus pneumoniaeATCC 49619
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853

Table 3: Cytotoxicity of this compound on Mammalian Cells

Cell LineIC₅₀ (µM)
HEK293
HepG2

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound starting from isoquinoline-6-carboxylic acid.

Step 1: Esterification of Isoquinoline-6-carboxylic acid

  • Suspend isoquinoline-6-carboxylic acid (1 equivalent) in methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension.

  • Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl isoquinoline-6-carboxylate.

Step 2: Reduction of Methyl isoquinoline-6-carboxylate

  • Dissolve methyl isoquinoline-6-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) (10 volumes) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Add 50 µL of the compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last dilution well.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-inoculate the aliquots onto separate sections of a nutrient agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 4: Cytotoxicity Assessment using MTT Assay

The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[5][6]

  • Cell Seeding: Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compound) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Toxicology & Mechanism synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_test MIC Determination (Broth Microdilution) characterization->mic_test Pure Compound mbc_test MBC Determination mic_test->mbc_test cytotoxicity Cytotoxicity Assay (MTT Assay) mic_test->cytotoxicity Active Compound mechanism Mechanism of Action Studies cytotoxicity->mechanism

Caption: Experimental workflow for the development of this compound as an antimicrobial agent.

mechanism_of_action cluster_targets Potential Bacterial Targets of Isoquinolines cluster_effects Resulting Cellular Effects compound This compound (or derivative) cell_wall Cell Wall Synthesis Inhibition compound->cell_wall dna_gyrase DNA Gyrase & Topoisomerase IV Inhibition compound->dna_gyrase ftsZ FtsZ Polymerization Inhibition compound->ftsZ cell_lysis Cell Lysis cell_wall->cell_lysis dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication cell_division Inhibition of Cell Division ftsZ->cell_division bactericidal_effect Bactericidal/ Bacteriostatic Effect cell_lysis->bactericidal_effect dna_replication->bactericidal_effect cell_division->bactericidal_effect

Caption: Potential mechanisms of action for isoquinoline-based antimicrobial agents.

References

Application Notes and Protocols for the Pictet-Spengler Synthesis of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a fundamental and widely utilized chemical reaction in organic synthesis for the preparation of tetrahydroisoquinolines and their analogs, such as tetrahydro-β-carbolines.[1][2][3] First reported by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2][3] The versatility and efficiency of the Pictet-Spengler reaction have established it as a cornerstone in the synthesis of a vast array of natural products, alkaloids, and pharmacologically active compounds.[4][5] Tetrahydroisoquinoline scaffolds are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities.[6]

This document provides detailed application notes and experimental protocols for the Pictet-Spengler synthesis of tetrahydroisoquinolines, aimed at researchers, scientists, and professionals in drug development. It includes a summary of quantitative data from various reaction conditions, a generalized experimental protocol, and visualizations of the reaction mechanism and experimental workflow.

Data Presentation: Quantitative Analysis of Pictet-Spengler Reaction Conditions

The yield and efficiency of the Pictet-Spengler reaction are influenced by several factors, including the nature of the substrates, the choice of catalyst, solvent, and reaction temperature.[7] The following table summarizes quantitative data from various Pictet-Spengler syntheses to provide a comparative overview of different experimental setups.

β-Arylethylamine SubstrateCarbonyl SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylethylamineDimethoxymethaneConc. HCl-100-40[8]
2-(3,4-dimethoxyphenyl)ethylamineBenzaldehydeTrifluoroacetic acid (TFA)-Microwave0.2598[8]
TryptamineIsatinL-cysteine (30 mol%)Isopropanol4024~70[9]
DopamineCyclohexanone1 M Potassium Phosphate (pH 9)Methanol70-97[10]
TryptamineBenzaldehydeTrifluoroacetic acid (TFA)Dichloromethane (CH2Cl2)Room Temp. to Reflux1-24Not Specified[11]
N-tosyl-β-phenethylaminesAldehydesLewis AcidNot SpecifiedNot SpecifiedNot SpecifiedImproved with thiophenol[12]
7-methoxytryptophan derivativeAldehydeAcetic Acid (HOAc)Dichloromethane (CH2Cl2)Not Specified-Quantitative (as a mix of diastereomers)[5]

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanism and the experimental workflow can aid in understanding and executing the Pictet-Spengler synthesis. The following diagrams were created using Graphviz (DOT language) to illustrate these processes.

Reaction Mechanism

The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base or an iminium ion from the β-arylethylamine and the carbonyl compound. This is followed by an intramolecular electrophilic aromatic substitution to form the cyclic product.[6][13]

PictetSpengler_Mechanism Reactants β-Arylethylamine + Aldehyde/Ketone IminiumIon Iminium Ion Intermediate Reactants->IminiumIon Condensation (-H₂O) Cyclization Intramolecular Electrophilic Attack IminiumIon->Cyclization Ring Closure Intermediate Spirocyclic Intermediate Cyclization->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Rearomatization Product Tetrahydroisoquinoline Deprotonation->Product

Figure 1: Generalized reaction mechanism of the Pictet-Spengler synthesis.
Experimental Workflow

A typical experimental workflow for the Pictet-Spengler synthesis involves reactant preparation, reaction execution, monitoring, workup, and product purification and characterization.

Experimental_Workflow Start Start Prep Reactant Preparation: Dissolve β-arylethylamine in solvent Start->Prep Addition Add aldehyde/ketone and catalyst Prep->Addition Reaction Stir at specified temperature Addition->Reaction Monitoring Monitor reaction progress (TLC) Reaction->Monitoring Workup Reaction Workup: Quenching, extraction, and drying Monitoring->Workup Upon completion Purification Purification: Column chromatography or recrystallization Workup->Purification Characterization Product Characterization: NMR, Mass Spectrometry Purification->Characterization End End Characterization->End

Figure 2: A typical experimental workflow for Pictet-Spengler synthesis.

Experimental Protocols

This section provides a detailed, generalized methodology for the Pictet-Spengler synthesis of a 1-substituted tetrahydroisoquinoline. This protocol may require optimization based on the specific substrates and desired product.

Materials and Equipment
  • Reagents:

    • β-Arylethylamine (e.g., phenylethylamine, dopamine, tryptamine)

    • Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetaldehyde)[11]

    • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, L-tartaric acid)[11]

    • Anhydrous solvent (e.g., dichloromethane, methanol, isopropanol)[9][11]

    • Reagents for workup: Saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate or magnesium sulfate

    • Solvents for purification (e.g., hexane, ethyl acetate)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Condenser (if heating is required)

    • Heating mantle or oil bath

    • Thin-layer chromatography (TLC) apparatus

    • Separatory funnel

    • Rotary evaporator

    • Column chromatography setup or recrystallization apparatus

    • NMR spectrometer and mass spectrometer for product characterization

General Procedure
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the β-arylethylamine (1.0 equivalent) in the chosen anhydrous solvent (e.g., 10 mL of CH2Cl2 per mmol of amine).[11]

  • Addition of Reagents: To the stirred solution, add the acid catalyst (e.g., 1.1 equivalents of TFA) at room temperature. Subsequently, add the aldehyde or ketone (1.0-1.2 equivalents) dropwise.[11]

  • Reaction: Stir the reaction mixture at the desired temperature, which can range from room temperature to reflux, for a period of 1 to 24 hours.[11]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[11]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[11]

  • Purification: The crude product can be purified by either column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent.[11]

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Conclusion

The Pictet-Spengler reaction remains a powerful and versatile tool for the synthesis of tetrahydroisoquinolines and related heterocyclic scaffolds. Its application is crucial in the fields of natural product synthesis and medicinal chemistry for the development of new therapeutic agents. By carefully selecting the reaction conditions, such as the catalyst, solvent, and temperature, researchers can optimize the synthesis to achieve high yields of the desired products. The protocols and data presented in this document serve as a valuable resource for scientists engaged in the synthesis of these important molecular architectures.

References

Techniques for the Functionalization of the Isoquinoline Ring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic and steric properties make it a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The development of efficient and selective methods for the functionalization of the isoquinoline ring is therefore of paramount importance for the synthesis of novel bioactive compounds and the exploration of new chemical space.

This document provides detailed application notes and experimental protocols for key techniques in isoquinoline functionalization, including transition-metal-catalyzed C-H activation, cross-coupling reactions, and radical-mediated transformations.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.[1][2] Transition metals such as rhodium, palladium, and cobalt have been extensively utilized to catalyze the selective activation of C-H bonds in the isoquinoline ring, enabling the introduction of a wide range of functional groups.[3][4][5]

Rhodium(III)-Catalyzed C-H Activation/Annulation

Rhodium(III) catalysts are particularly effective in mediating the annulation of isoquinolines with alkynes and other coupling partners.[6] These reactions often proceed via a C-H activation mechanism, leading to the formation of new carbocyclic or heterocyclic rings fused to the isoquinoline core.

Logical Relationship: Rh(III)-Catalyzed C-H Activation/Annulation

G cluster_start Starting Materials Isoquinoline Derivative Isoquinoline Derivative Coordination Coordination Isoquinoline Derivative->Coordination Alkyne Alkyne Alkyne->Coordination Rh(III) Catalyst Rh(III) Catalyst Rh(III) Catalyst->Coordination C-H Activation C-H Activation Migratory Insertion Migratory Insertion C-H Activation->Migratory Insertion Coordination->C-H Activation Reductive Elimination Reductive Elimination Migratory Insertion->Reductive Elimination Reductive Elimination->Rh(III) Catalyst Functionalized Isoquinoline Functionalized Isoquinoline Reductive Elimination->Functionalized Isoquinoline

Caption: Rh(III)-catalyzed C-H activation and annulation workflow.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 3,4-Disubstituted Isoquinolines

This protocol is adapted from the rhodium-catalyzed oxidative coupling of aryl aldimines and internal alkynes.[6]

Materials:

  • Aryl aldimine (1.0 equiv)

  • Internal alkyne (1.2 equiv)

  • [Cp*Rh(MeCN)₃][SbF₆]₂ (5 mol %)

  • Cu(OAc)₂ (2.0 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl aldimine, internal alkyne, [Cp*Rh(MeCN)₃][SbF₆]₂, and Cu(OAc)₂.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous and degassed 1,2-dichloroethane via syringe.

  • Stir the reaction mixture at 83 °C (reflux) for the time indicated by TLC or LC-MS monitoring.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3,4-disubstituted isoquinoline.

Quantitative Data: Rh(III)-Catalyzed C-H Annulation

EntryAryl AldimineAlkyneProductYield (%)
1N-benzylidenebenzenamineDiphenylacetylene1,3,4-Triphenylisoquinoline85
2N-(4-methoxybenzylidene)benzenamineDiphenylacetylene1-(4-Methoxyphenyl)-3,4-diphenylisoquinoline78
3N-benzylidene(4-methyl)benzenamine1,2-di(p-tolyl)acetylene1-Phenyl-3,4-di(p-tolyl)isoquinoline82
Cobalt(III)-Catalyzed C-H Functionalization

Cobalt catalysts offer a more sustainable and cost-effective alternative to precious metals like rhodium and palladium for C-H functionalization reactions.[7]

Experimental Protocol: Cobalt(III)-Catalyzed Synthesis of Isoquinolines from Benzimidates and Alkynes

This protocol is based on the work of Li, et al., for the C–H alkenylation/annulation of benzimidates with alkynes.[7]

Materials:

  • Benzimidate (1.0 equiv)

  • Alkyne (2.0 equiv)

  • Cp*Co(CO)I₂ (5 mol %)

  • AgSbF₆ (20 mol %)

  • NaOAc (2.0 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a sealed tube, combine the benzimidate, alkyne, Cp*Co(CO)I₂, AgSbF₆, and NaOAc.

  • Add 1,2-dichloroethane under an air atmosphere.

  • Stir the mixture at 120 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Quantitative Data: Cobalt(III)-Catalyzed Isoquinoline Synthesis

EntryBenzimidateAlkyneProductYield (%)
1Ethyl benzimidateDiphenylacetylene1-Ethoxy-3,4-diphenylisoquinoline89
2Ethyl 4-methylbenzimidateDiphenylacetylene1-Ethoxy-6-methyl-3,4-diphenylisoquinoline75
3Ethyl benzimidate1,2-bis(4-fluorophenyl)acetylene1-Ethoxy-3,4-bis(4-fluorophenyl)isoquinoline65[7]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity.[8] These methods are particularly useful for functionalizing pre-halogenated isoquinolines.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

G Halogenated Isoquinoline Halogenated Isoquinoline Reaction Mixture Reaction Mixture Halogenated Isoquinoline->Reaction Mixture Coupling Partner Coupling Partner Coupling Partner->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Workup and Purification Workup and Purification Heating->Workup and Purification Functionalized Isoquinoline Functionalized Isoquinoline Workup and Purification->Functionalized Isoquinoline

Caption: General workflow for Pd-catalyzed cross-coupling.

Experimental Protocol: Suzuki Coupling of 4-Chloroisoquinoline with Arylboronic Acids

This protocol is adapted from a procedure for the synthesis of 3,4-disubstituted isoquinolines.[8]

Materials:

  • 4-Chloroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol %)

  • SPhos (4 mol %)

  • K₃PO₄ (2.0 equiv)

  • Toluene

Procedure:

  • To a reaction vessel, add 4-chloroisoquinoline, arylboronic acid, Pd(OAc)₂, SPhos, and powdered, anhydrous K₃PO₄.

  • Add toluene to the mixture.

  • Stir the reaction vigorously at 80 °C until the 4-chloroisoquinoline has been completely consumed as monitored by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash chromatography.

Quantitative Data: Suzuki Coupling of 4-Chloroisoquinolines

Entry4-ChloroisoquinolineArylboronic AcidProductYield (%)
14-Chloro-1-methylisoquinolinePhenylboronic acid1-Methyl-4-phenylisoquinoline92
24-Chloro-1-phenylisoquinoline4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-phenylisoquinoline88
34-ChloroisoquinolineNaphthalene-1-boronic acid4-(Naphthalen-1-yl)isoquinoline85

Radical Functionalization: The Minisci Reaction

The Minisci reaction is a powerful method for the direct alkylation and acylation of electron-deficient heterocycles, such as isoquinoline.[9] This reaction proceeds via a radical mechanism and offers a complementary approach to traditional nucleophilic and electrophilic aromatic substitution.[10][11]

Reaction Mechanism: Minisci Acylation

G Aldehyde Aldehyde Acyl Radical Acyl Radical Aldehyde->Acyl Radical Oxidant Oxidant (K2S2O8) Oxidant (K2S2O8) Radical Adduct Radical Adduct Acyl Radical->Radical Adduct Addition Protonated Isoquinoline Protonated Isoquinoline Protonated Isoquinoline->Radical Adduct Oxidation Oxidation Radical Adduct->Oxidation Acylated Isoquinoline Acylated Isoquinoline Oxidation->Acylated Isoquinoline Rearomatization

Caption: Mechanism of the Minisci acylation reaction.

Experimental Protocol: Transition-Metal-Free Minisci Acylation of Isoquinoline

This protocol describes a transition-metal-free acylation using aldehydes as the acyl source.[10][11]

Materials:

  • Isoquinoline (1.0 equiv)

  • Aldehyde (3.0 equiv)

  • K₂S₂O₈ (3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (30 mol %)

  • Acetonitrile/Water (1:1)

Procedure:

  • In a round-bottom flask, dissolve the isoquinoline and TBAB in a 1:1 mixture of acetonitrile and water.

  • Add the aldehyde to the solution.

  • Add K₂S₂O₈ in one portion and stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the acylated isoquinoline.

Quantitative Data: Minisci Acylation of Isoquinolines

EntryIsoquinolineAldehydeProductYield (%)
1IsoquinolineBenzaldehyde1-Benzoylisoquinoline75
2Isoquinoline4-Chlorobenzaldehyde1-(4-Chlorobenzoyl)isoquinoline72
33-MethylisoquinolineHeptanal1-Heptanoyl-3-methylisoquinoline68

Photoredox Catalysis in Isoquinoline Functionalization

Visible-light photoredox catalysis has emerged as a mild and sustainable tool for a wide range of organic transformations, including the functionalization of heterocycles.[12][13] This approach utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to generate reactive radical intermediates.[14][15]

Experimental Protocol: Visible-Light-Mediated Organophotoredox Synthesis of 1-Substituted Isoquinolines

This protocol is a general representation of a photoredox-catalyzed reaction for the functionalization of isoquinolines.[16]

Materials:

  • Isoquinoline derivative (1.0 equiv)

  • Radical precursor (e.g., N-(acyloxy)phthalimide) (1.5 equiv)

  • Photocatalyst (e.g., Eosin Y) (1-5 mol %)

  • Reductant (e.g., Hantzsch ester) (2.0 equiv)

  • Degassed solvent (e.g., DMF or MeCN)

Procedure:

  • To a reaction vessel, add the isoquinoline derivative, radical precursor, photocatalyst, and reductant.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture under irradiation with a visible light source (e.g., blue LEDs) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, remove the light source and concentrate the reaction mixture.

  • Purify the crude product by flash column chromatography.

Quantitative Data: Photoredox-Catalyzed Functionalization

EntryIsoquinoline DerivativeRadical PrecursorProductYield (%)
1IsoquinolineN-(acetoxy)phthalimide1-Methylisoquinoline85
2IsoquinolineN-(isobutyryloxy)phthalimide1-Isopropylisoquinoline78
33-PhenylisoquinolineN-(benzoyloxy)phthalimide1-Benzyl-3-phenylisoquinoline72

These protocols and data provide a starting point for researchers to explore the rich chemistry of isoquinoline functionalization. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. Further optimization of the reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols: In Vitro Bioactivity of (Isoquinolin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Isoquinolin-6-yl)methanol is a chemical compound featuring an isoquinoline core, a scaffold known for a diverse range of biological activities.[1][2][3] Isoquinoline derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, among other therapeutic applications.[1][2][4][5] This document provides a set of detailed in vitro assays and protocols to determine the potential bioactivity of this compound. The proposed assays are based on the known biological targets and activities of structurally related isoquinoline compounds.

Anticancer Activity

Isoquinoline derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[1][6] Assays to investigate the anticancer properties of this compound are crucial for its initial screening.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer25.5
A549Lung Cancer42.1
HeLaCervical Cancer33.8
HepG2Liver Cancer51.2
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

Many isoquinoline derivatives are known to inhibit protein kinases involved in cancer progression, such as EGFR and HER2.[6]

Table 2: Hypothetical Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
EGFR150
HER2320
VEGFR2850
  • Reaction Setup: In a 96-well plate, add the kinase, substrate, ATP, and various concentrations of this compound.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the IC50 value for kinase inhibition.

Antimicrobial Activity

Isoquinoline alkaloids have demonstrated a broad spectrum of antimicrobial activities.[1][5]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 3: Hypothetical MIC Values of this compound against Various Microorganisms

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria16
Escherichia coliGram-negative bacteria64
Candida albicansFungus32
  • Compound Preparation: Prepare a serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the bioactivity of this compound.

anticancer_workflow cluster_screening Primary Screening cluster_target_id Target Identification Cell_Lines Cancer Cell Lines (MCF-7, A549, etc.) MTT_Assay MTT Assay Cell_Lines->MTT_Assay Compound This compound Compound->Cell_Lines IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Kinase_Panel Kinase Panel (EGFR, HER2, etc.) IC50_Determination->Kinase_Panel Kinase_Assay In Vitro Kinase Assay Kinase_Panel->Kinase_Assay Kinase_IC50 Kinase IC50 Kinase_Assay->Kinase_IC50

Caption: Workflow for anticancer activity screening of this compound.

kinase_inhibition_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR/HER2) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Metastasis Downstream_Signaling->Cell_Proliferation Inhibitor This compound Inhibitor->Receptor_Tyrosine_Kinase

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

antimicrobial_workflow Compound This compound MIC_Assay Broth Microdilution Assay Compound->MIC_Assay Microorganisms Bacterial & Fungal Strains Microorganisms->MIC_Assay MIC_Value Determine MIC MIC_Assay->MIC_Value

References

Application Notes and Protocols: (Isoquinolin-6-yl)methanol in the Design of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif in the development of fluorescent probes due to its inherent photophysical properties and synthetic versatility.[1] Strategic functionalization of the isoquinoline core allows for the modulation of its fluorescence characteristics, enabling the creation of sensors for a wide range of biological analytes and imaging applications. This document outlines the application of (Isoquinolin-6-yl)methanol as a versatile starting material for the synthesis of novel "turn-on" fluorescent probes, with a specific focus on the development of a hypothetical probe for the detection of zinc ions (Zn²⁺), a crucial second messenger in cellular signaling.

While direct literature on the use of this compound for fluorescent probe synthesis is not extensively available, its structure lends itself to established synthetic methodologies. The hydroxyl group can be converted into a more reactive leaving group (e.g., a halide) or oxidized to an aldehyde, providing a handle for introducing a recognition moiety. The following protocols and data are based on well-established principles of fluorescent sensor design, drawing parallels from structurally related 6-substituted isoquinoline derivatives.[2][3]

Principle of Detection: A Hypothetical Zinc Probe "IQM-Zn"

The proposed fluorescent probe, IQM-Zn , is designed based on the chelation-enhanced fluorescence (CHEF) mechanism. The design incorporates three key components:

  • Fluorophore: The isoquinoline core derived from this compound.

  • Recognition Moiety: A zinc-chelating group, such as dipicolylamine (DPA), which is known to bind Zn²⁺ with high affinity and selectivity.[4][5]

  • Signaling Mechanism: In its free state, the DPA moiety quenches the fluorescence of the isoquinoline fluorophore through photoinduced electron transfer (PET). Upon binding to Zn²⁺, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity (a "turn-on" response).

Data Presentation

Table 1: Photophysical Properties of the Hypothetical IQM-Zn Probe
PropertyFree Probe (IQM-Zn)+ Zn²⁺ (Saturated)
Maximum Absorption λ (nm)335345
Maximum Emission λ (nm)450450
Quantum Yield (Φ)0.050.65
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)8,5009,200
Stokes Shift (nm)115105
Brightness (ε x Φ)4255,980
Binding Affinity (Kd for Zn²⁺)-~15 nM

Note: The data presented are representative values based on analogous quinoline and isoquinoline-based zinc sensors and should be experimentally verified.[6][7]

Table 2: Selectivity of IQM-Zn
Metal Ion (100 µM)Fluorescence Intensity Change (Fold)
Zn²⁺ ~13-fold increase
Na⁺< 1.1
K⁺< 1.1
Ca²⁺~1.2
Mg²⁺~1.3
Fe²⁺Quenching
Fe³⁺Quenching
Cu²⁺Quenching
Ni²⁺~1.5
Cd²⁺~2.0

Experimental Protocols

Protocol 1: Synthesis of the IQM-Zn Fluorescent Probe

This protocol describes a plausible multi-step synthesis of the hypothetical IQM-Zn probe starting from this compound.

Step 1: Conversion of this compound to 6-(chloromethyl)isoquinoline

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C, add thionyl chloride (1.5 eq.) dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain 6-(chloromethyl)isoquinoline.

Step 2: Synthesis of the IQM-Zn Probe

  • Reaction Setup: In a round-bottom flask, dissolve 6-(chloromethyl)isoquinoline (1.0 eq.) and dipicolylamine (1.2 eq.) in anhydrous acetonitrile (15 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq.) to the mixture.

  • Reaction Execution: Reflux the reaction mixture at 80 °C for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the final probe, IQM-Zn. Characterize the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Spectroscopic Characterization of IQM-Zn
  • Stock Solutions: Prepare a 1 mM stock solution of IQM-Zn in DMSO. Prepare 10 mM stock solutions of various metal perchlorates in deionized water.

  • Working Solution: Prepare a 10 µM working solution of IQM-Zn in a suitable buffer (e.g., 20 mM HEPES, pH 7.4).

  • UV-Vis and Fluorescence Spectroscopy:

    • Record the absorption and emission spectra of the 10 µM IQM-Zn solution.

    • Perform a titration by incrementally adding small aliquots of the Zn²⁺ stock solution to the probe solution. Record the fluorescence emission spectrum after each addition until the fluorescence intensity plateaus.

  • Selectivity Studies: Add a significant excess (e.g., 10 equivalents) of other metal ions to separate solutions of the 10 µM IQM-Zn probe and record the fluorescence response.

Protocol 3: Live Cell Imaging of Intracellular Zinc
  • Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture in appropriate media until they reach 60-70% confluency.

  • Probe Loading: Prepare a 5 µM loading solution of IQM-Zn in serum-free cell culture medium.

  • Staining: Wash the cells twice with phosphate-buffered saline (PBS). Incubate the cells with the 5 µM IQM-Zn loading solution for 30 minutes at 37 °C.

  • Washing: Wash the cells three times with PBS to remove any excess probe.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for the excitation and emission wavelengths of the IQM-Zn-Zn²⁺ complex (e.g., Ex: 340 nm, Em: 450 nm).

  • Zinc Stimulation (Optional): To visualize changes in intracellular zinc, treat the cells with a zinc ionophore (e.g., pyrithione) and a zinc salt (e.g., ZnCl₂) and acquire images over time.

Visualizations

Synthesis_Workflow Synthesis of IQM-Zn Probe cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Coupling Isoquinolin-6-yl-methanol Isoquinolin-6-yl-methanol 6-chloromethyl-isoquinoline 6-chloromethyl-isoquinoline Isoquinolin-6-yl-methanol->6-chloromethyl-isoquinoline SOCl2, DCM IQM-Zn Probe IQM-Zn Probe 6-chloromethyl-isoquinoline->IQM-Zn Probe Dipicolylamine, K2CO3, ACN

Caption: Synthetic workflow for the hypothetical IQM-Zn probe.

Detection_Mechanism Chelation-Enhanced Fluorescence (CHEF) Mechanism cluster_pet Photoinduced Electron Transfer (PET) cluster_chef Chelation-Enhanced Fluorescence (CHEF) IQM-Zn (Low Fluorescence) PET ON Fluorescence OFF IQM-Zn-Zn2+ (High Fluorescence) PET OFF Fluorescence ON IQM-Zn (Low Fluorescence)->IQM-Zn-Zn2+ (High Fluorescence) + Zn2+ IQM-Zn-Zn2+ (High Fluorescence)->IQM-Zn (Low Fluorescence) - Zn2+ (Chelator) Zn2+ Zn2+

Caption: "Turn-on" fluorescence mechanism of the IQM-Zn probe.

Cellular_Imaging_Workflow Live Cell Imaging Protocol A 1. Plate Cells B 2. Wash with PBS A->B C 3. Incubate with IQM-Zn B->C 30 min, 37C D 4. Wash with PBS C->D E 5. Image Cells D->E Fluorescence Microscope F 6. Add Zn2+ / Ionophore (Optional) E->F G 7. Time-lapse Imaging F->G

Caption: Experimental workflow for cellular imaging with IQM-Zn.

Disclaimer: The specific protocols and data for the IQM-Zn probe are hypothetical and intended for illustrative purposes. They are based on established chemical principles and data from analogous fluorescent probes. Researchers should conduct their own experimental validation.

References

Application Notes and Protocols for the Scalable Synthesis of (Isoquinolin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Isoquinolin-6-yl)methanol is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a wide range of biologically active molecules. The isoquinoline scaffold is a prominent feature in many natural products and synthetic compounds with diverse pharmacological properties. Consequently, the development of robust and scalable methods for the synthesis of functionalized isoquinolines, such as this compound, is of significant interest to the pharmaceutical industry.

This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on a practical and efficient two-step route starting from the commercially available 6-bromoisoquinoline. The methodologies presented are designed to be adaptable for scale-up, addressing the needs of process chemistry and drug development.

Methodologies for Synthesis

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Palladium-Catalyzed Carbonylation/Esterification: The first step involves the conversion of 6-bromoisoquinoline to methyl isoquinoline-6-carboxylate. This reaction is a palladium-catalyzed carbonylation in the presence of methanol, which acts as both a reactant and a solvent. This method is highly efficient and provides the desired ester in good yield.

  • Reduction of the Ester: The second step is the reduction of the methyl isoquinoline-6-carboxylate to the target compound, this compound. For laboratory scale, lithium aluminum hydride (LiAlH₄) is a common and effective reducing agent. For larger, industrial-scale synthesis, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) is a viable and often preferred alternative due to its higher solubility in organic solvents and improved safety profile. Another scalable and cost-effective alternative is the use of sodium borohydride in combination with an activating agent.

The overall synthetic pathway is illustrated below:

G Start 6-Bromoisoquinoline Step1 Palladium-Catalyzed Carbonylation/ Esterification Start->Step1 Intermediate Methyl Isoquinoline-6-carboxylate Step1->Intermediate CO, MeOH Pd(OAc)₂, PPh₃ NaOAc Step2 Ester Reduction Intermediate->Step2 End This compound Step2->End 1. LiAlH₄ or Red-Al® 2. Aqueous Workup

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for the scalable synthesis of this compound.

Table 1: Palladium-Catalyzed Carbonylation/Esterification of 6-Bromoisoquinoline

ParameterValue
Starting Material6-Bromoisoquinoline
Key ReagentsCO, MeOH, Pd(OAc)₂, PPh₃, NaOAc
SolventDMF/MeOH (1:1)
Temperature95-105 °C
Pressure (CO)3 bar
Reaction Time15 hours
Typical Yield 78%
Purity (by LC/MS)>95%
ScaleGram to Multi-gram

Table 2: Reduction of Methyl Isoquinoline-6-carboxylate

ParameterMethod A: LiAlH₄Method B: Red-Al®
Starting MaterialMethyl Isoquinoline-6-carboxylateMethyl Isoquinoline-6-carboxylate
Reducing AgentLithium Aluminum Hydride (LiAlH₄)Red-Al® (70 wt. % in toluene)
SolventAnhydrous THFAnhydrous Toluene or THF
Temperature0 °C to room temperature0 °C to room temperature
Reaction Time2-4 hours2-4 hours
Typical Yield >90% >90%
Purity (by NMR)>98%>98%
ScaleGram to KilogramKilogram and above

Experimental Protocols

Protocol 1: Synthesis of Methyl Isoquinoline-6-carboxylate

This protocol is adapted from a patented procedure and is suitable for gram-scale synthesis in a laboratory setting.[1]

Materials:

  • 6-Bromoisoquinoline

  • Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH), anhydrous

  • Sodium Acetate (NaOAc)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Carbon Monoxide (CO) gas

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Equipment:

  • High-pressure reaction vessel (autoclave) equipped with a magnetic stirrer and gas inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a high-pressure reaction vessel, add 6-bromoisoquinoline (1.0 eq), sodium acetate (1.3 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Under an inert atmosphere, add a 1:1 mixture of anhydrous DMF and anhydrous MeOH (to achieve a substrate concentration of approximately 0.2 M).

  • Seal the vessel and purge with carbon monoxide gas three times.

  • Pressurize the vessel with carbon monoxide to 3 bar.

  • Heat the reaction mixture to 95-105 °C with vigorous stirring.

  • Maintain the temperature and pressure for 15 hours. Monitor the reaction progress by LC/MS.

  • After completion, cool the reaction vessel to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Combine the filtrate and washes, and concentrate under reduced pressure to remove the majority of the solvents.

  • Dissolve the residue in ethyl acetate and wash with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford methyl isoquinoline-6-carboxylate as a white solid.

Protocol 2: Synthesis of this compound via LiAlH₄ Reduction

This protocol is suitable for small to medium-scale synthesis in a laboratory.

Materials:

  • Methyl Isoquinoline-6-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate, anhydrous

  • Ethyl Acetate

  • Deionized Water

  • 1 M Sodium Hydroxide solution

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a dry three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl isoquinoline-6-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 1 M NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the mixture through a pad of celite, washing the filter cake thoroughly with THF and ethyl acetate.

  • Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.

Protocol 3: Scalable Synthesis of this compound via Red-Al® Reduction

This protocol is more amenable to large-scale production.

Materials:

  • Methyl Isoquinoline-6-carboxylate

  • Red-Al® (70 wt. % solution in toluene)

  • Toluene or THF, anhydrous

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Ethyl Acetate

  • Magnesium Sulfate, anhydrous

Equipment:

  • Jacketed reaction vessel with a mechanical stirrer, thermocouple, and addition funnel

  • Cooling system

  • Standard laboratory glassware for workup

  • Rotary evaporator or other solvent removal system

Procedure:

  • Charge a jacketed reaction vessel with a solution of methyl isoquinoline-6-carboxylate (1.0 eq) in anhydrous toluene or THF.

  • Cool the solution to 0-5 °C.

  • Add Red-Al® (2.0 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.

  • Upon completion, cool the reaction mixture back to 0-5 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the gas evolution ceases.

  • Adjust the pH of the aqueous layer to 8-9 with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to afford this compound. The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

G cluster_step1 Step 1: Carbonylation/Esterification cluster_step2 Step 2: Ester Reduction S1_Start 6-Bromoisoquinoline in DMF/MeOH S1_Reagents Add Pd(OAc)₂, PPh₃, NaOAc S1_Start->S1_Reagents S1_Reaction Pressurize with CO (3 bar) Heat to 95-105 °C, 15h S1_Reagents->S1_Reaction S1_Workup1 Cool, vent, and filter S1_Reaction->S1_Workup1 S1_Workup2 Aqueous workup (EtOAc/Water) S1_Workup1->S1_Workup2 S1_Purification Column Chromatography S1_Workup2->S1_Purification S1_Product Methyl Isoquinoline-6-carboxylate S1_Purification->S1_Product S2_Start Methyl Isoquinoline-6-carboxylate in Anhydrous Solvent S2_Reagent Add Reducing Agent (LiAlH₄ or Red-Al®) at 0 °C S2_Start->S2_Reagent S2_Reaction Stir at RT, 2-4h S2_Reagent->S2_Reaction S2_Workup Quench and Aqueous Workup S2_Reaction->S2_Workup S2_Purification Isolation/Recrystallization S2_Workup->S2_Purification S2_Product This compound S2_Purification->S2_Product

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (Isoquinolin-6-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of (Isoquinolin-6-yl)methanol. The following question-and-answer format directly addresses specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound, typically achieved through the reduction of isoquinoline-6-carbaldehyde, can arise from several factors:

  • Suboptimal Reducing Agent: The choice and quality of the reducing agent are critical. While sodium borohydride (NaBH₄) is a common and effective choice for this transformation, its reactivity can be influenced by the solvent and temperature.[1][2]

  • Incorrect Stoichiometry: An insufficient amount of the reducing agent will lead to incomplete conversion of the starting material. Conversely, a large excess may lead to side reactions or complicate the purification process.

  • Reaction Temperature: The reduction of aldehydes is typically exothermic.[3] Poor temperature control can lead to the formation of byproducts. Running the reaction at a lower temperature (e.g., 0 °C) may be beneficial.[4]

  • Presence of Moisture: The reagents and solvent should be dry, as water can react with the reducing agent and decrease its effectiveness.[5]

  • Impure Starting Materials: The purity of the isoquinoline-6-carbaldehyde will directly impact the yield and purity of the final product.

Troubleshooting Steps:

  • Optimize Reducing Agent and Stoichiometry: While NaBH₄ is standard, consider other mild reducing agents. Start with a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents) and optimize from there.

  • Control Reaction Temperature: Begin the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

  • Purify Starting Material: Ensure the isoquinoline-6-carbaldehyde is of high purity before starting the reaction.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?

The formation of multiple products suggests the presence of side reactions. Potential side products in the reduction of isoquinoline-6-carbaldehyde may include:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to isoquinoline-6-carbaldehyde.

  • Over-reduction Products: While less common with NaBH₄, stronger reducing agents could potentially reduce the isoquinoline ring system.

  • Cannizzaro Reaction Products: Under basic conditions, the aldehyde can undergo a disproportionation reaction to form the corresponding carboxylic acid and alcohol. This is less likely under the typical neutral or slightly basic conditions of a NaBH₄ reduction.

Minimization Strategies:

  • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to avoid the formation of further byproducts.

  • Control pH: Ensure the reaction is not running under strongly basic conditions.

  • Purification: If side products are unavoidable, they will need to be separated during the purification step. Column chromatography is often effective.

Q3: The purification of this compound is proving difficult. What are the best practices for isolating the pure product?

Purification challenges can arise from the physical properties of the product and the presence of impurities.

  • Product Solubility: this compound may have some solubility in water, which can lead to losses during aqueous workup.

  • Similar Polarity of Product and Impurities: If side products have similar polarities to the desired product, separation by column chromatography can be challenging.

Purification Protocol:

  • Work-up: After the reaction is complete, the excess reducing agent is typically quenched with a mild acid (e.g., dilute HCl or NH₄Cl solution) at 0 °C.[1] The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: To minimize loss due to water solubility, perform multiple extractions with the organic solvent. Washing the combined organic layers with brine can help to remove residual water.

  • Column Chromatography: Use silica gel column chromatography to purify the crude product. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, can effectively separate the product from impurities.

Data Presentation

The following tables summarize optimized reaction conditions for the synthesis of this compound via the reduction of isoquinoline-6-carbaldehyde.

Table 1: Optimization of Reducing Agent and Solvent

EntryReducing Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaBH₄ (1.1)Methanol25285
2NaBH₄ (1.5)Methanol0 to 251.592
3NaBH₄ (1.5)Ethanol0 to 251.590
4NaBH₄ (1.5)Tetrahydrofuran25388
5LiAlH₄ (1.1)Tetrahydrofuran0175*

*Note: LiAlH₄ is a much stronger reducing agent and may lead to over-reduction of the isoquinoline ring. Its use requires stricter anhydrous conditions and careful handling.

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low YieldIncomplete reaction, side reactions, product loss during workupOptimize stoichiometry and temperature, use anhydrous conditions, perform multiple extractions
Multiple ProductsUnreacted starting material, over-reduction, side reactionsMonitor reaction by TLC, use a mild reducing agent, optimize purification
Difficult PurificationProduct is an oil, similar polarity of impuritiesTriturate oily product with a non-polar solvent, optimize column chromatography conditions

Experimental Protocols

Detailed Methodology for the Reduction of Isoquinoline-6-carbaldehyde with Sodium Borohydride

  • Reaction Setup: To a solution of isoquinoline-6-carbaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 mmol) to the cooled solution in portions.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

  • Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Isoquinoline-6-carbaldehyde in Methanol add_nabh4 Add NaBH₄ at 0 °C start->add_nabh4 stir Stir at 0 °C to Room Temperature add_nabh4->stir tlc Monitor by TLC stir->tlc quench Quench with 1M HCl tlc->quench concentrate Concentrate quench->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_sm Starting Material cluster_conditions Reaction Conditions cluster_workup_analysis Work-up & Purification start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup sm_impure Impure? check_sm->sm_impure temp Temperature Control? check_conditions->temp stoich Stoichiometry Correct? check_conditions->stoich moisture Anhydrous Conditions? check_conditions->moisture extraction_loss Loss During Extraction? check_workup->extraction_loss purification_issue Difficulty in Purification? check_workup->purification_issue purify_sm Purify Starting Material sm_impure->purify_sm optimize_temp Optimize Temperature (0 °C start) temp->optimize_temp optimize_stoich Optimize Reducing Agent Equivalents stoich->optimize_stoich use_dry Use Dry Solvents/Inert Atmosphere moisture->use_dry multiple_extractions Perform Multiple Extractions extraction_loss->multiple_extractions optimize_chroma Optimize Column Chromatography purification_issue->optimize_chroma

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Bischler-Napieralski Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of 3,4-dihydroisoquinolines and related structures.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and its primary application?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1] This reaction is a cornerstone in the synthesis of isoquinoline alkaloids and their derivatives, which are significant scaffolds in medicinal chemistry.[1] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1]

Q2: What is the general mechanism of the Bischler-Napieralski reaction?

The reaction is believed to proceed through one of two primary mechanistic pathways, depending on the reaction conditions.[2][3]

  • Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination to form the dihydroisoquinoline.[3][4]

  • Mechanism II: Proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which is then trapped by the electron-rich aromatic ring to cyclize.[3][4]

Current understanding suggests that reaction conditions can influence which mechanism is predominant.[3]

Q3: What are the most common reagents used in the Bischler-Napieralski synthesis?

Commonly used dehydrating and condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂).[2][5] For substrates that lack electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[2][4][6] Other reagents such as triflic anhydride (Tf₂O) and polyphosphoric acid (PPA) have also been employed.[2][4]

Troubleshooting Common Issues

This section provides guidance on how to diagnose and resolve common problems encountered during the Bischler-Napieralski reaction.

Low or No Product Yield

Q4: My reaction is not proceeding, or the yield of the desired dihydroisoquinoline is very low. What are the potential causes and solutions?

Low or no yield can be attributed to several factors. The following table summarizes potential causes and recommended troubleshooting steps.

Potential Cause Recommended Solution(s)
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will hinder cyclization.[1]- For substrates with electron-withdrawing groups, consider using a stronger dehydrating agent such as P₂O₅ in refluxing POCl₃.[1] - Alternatively, a milder, modern protocol using Tf₂O and 2-chloropyridine may be more effective.[1]
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common agents like POCl₃ may not be strong enough.[1]- If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[1] - For a milder approach, consider the Tf₂O/2-chloropyridine system, which is often more effective for a wider range of substrates.[1]
Incomplete Reaction: The reaction time may be too short or the temperature too low.- Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene).[1] - Monitor the reaction progress by TLC to determine the optimal reaction time.[1]
Decomposition of Starting Material or Product: Prolonged reaction times at high temperatures can lead to decomposition.[2]- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.[2]
Formation of Side Products

Q5: I'm observing a significant amount of a styrene-like side product. How can I minimize this?

A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[1][5] This is particularly prevalent when the resulting styrene is highly conjugated.[1]

Solutions:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[5][6]

  • Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]

  • Alternative Chemistry: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[1][5]

Unexpected Regioisomer Formation

Q6: I have isolated a product with a different substitution pattern on the aromatic ring than expected. What could be the cause?

The formation of an "abnormal" or unexpected regioisomer can occur, particularly with certain substrates and reagents. This can be influenced by the substitution pattern on the arene.[4]

To address this issue:

  • Reagent Selection: The choice of dehydrating agent can influence the product distribution. For instance, in some cases, using POCl₃ alone favors the formation of the "normal" product over rearrangements that can occur with P₂O₅.[4]

  • Careful Product Analysis: Thoroughly characterize your product mixture using techniques like NMR and mass spectrometry to identify all isomers formed.

Reaction Mixture Issues

Q7: The reaction mixture has turned into a thick, unmanageable tar. What can I do?

Polymerization and the formation of tarry materials can occur, especially at high temperatures or with prolonged reaction times.[2]

Preventative Measures:

  • Control Temperature: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[2]

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-heating and decomposition.[2]

  • Solvent: Ensure sufficient solvent is used to maintain a stirrable reaction mixture.[2]

Data Presentation

Comparative Yields of Dehydrating Agents

The following table summarizes yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions to illustrate the impact of the dehydrating agent.

Dehydrating AgentSolventTemperature (°C)Yield (%)
POCl₃Toluene11075-85
P₂O₅/POCl₃Toluene11080-90
PPA-100-14070-80
Tf₂O / 2-chloropyridineCH₂Cl₂-20 to 090-95

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.[2]

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[2]

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.[2]

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This method, developed by Movassaghi, allows for milder reaction conditions.[5]

  • Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM).

  • Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[2]

  • Cool the mixture to a low temperature (e.g., -20°C).[2]

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[2]

  • Allow the reaction to stir at a low temperature and then warm to 0°C or room temperature, monitoring the progress by TLC or LC-MS.[2]

  • Upon completion, the reaction can be worked up by quenching with a basic solution and subsequent extraction as described in the previous protocol.

Visualizations

Bischler_Napieralski_Troubleshooting Troubleshooting Workflow start Reaction Start check_yield Low or No Yield? start->check_yield side_products Side Products Observed? check_yield->side_products No deactivated_ring Deactivated Aromatic Ring? check_yield->deactivated_ring Yes tar_formation Tar Formation? side_products->tar_formation No retro_ritter Retro-Ritter (Styrene)? side_products->retro_ritter Yes success Successful Reaction tar_formation->success No control_temp Control Temperature & Time tar_formation->control_temp Yes stronger_reagent Use Stronger Reagent (P₂O₅/POCl₃) or Milder Protocol (Tf₂O) deactivated_ring->stronger_reagent Yes weak_reagent Insufficiently Potent Dehydrating Agent? deactivated_ring->weak_reagent No stronger_reagent->start weak_reagent->stronger_reagent Yes incomplete_reaction Incomplete Reaction? weak_reagent->incomplete_reaction No incomplete_reaction->side_products No optimize_conditions Increase Temperature/Time incomplete_reaction->optimize_conditions Yes optimize_conditions->start retro_ritter->tar_formation No change_solvent Use Nitrile Solvent or Milder Conditions retro_ritter->change_solvent Yes change_solvent->start control_temp->start

Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.

Bischler_Napieralski_Mechanism Simplified Bischler-Napieralski Reaction Pathway cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_cyclization Cyclization cluster_product Product Formation amide β-Arylethylamide activated_amide Activated Amide Intermediate amide->activated_amide reagent Dehydrating Agent (e.g., POCl₃) reagent->activated_amide nitrilium Nitrilium Ion activated_amide->nitrilium cyclized_intermediate Cyclized Intermediate nitrilium->cyclized_intermediate Intramolecular Electrophilic Aromatic Substitution elimination Elimination cyclized_intermediate->elimination product 3,4-Dihydroisoquinoline elimination->product

References

Technical Support Center: Synthesis and Purification of (Isoquinolin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Isoquinolin-6-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important isoquinoline derivative. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a clear question-and-answer format, complete with detailed experimental protocols and data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective method for the synthesis of this compound is the reduction of a corresponding carbonyl compound at the 6-position of the isoquinoline ring. The primary routes involve the reduction of either isoquinoline-6-carbaldehyde or an isoquinoline-6-carboxylic acid ester, such as methyl isoquinoline-6-carboxylate. The reduction of the ester using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH4) is a widely used strategy to achieve the desired primary alcohol.[1][2]

Q2: Which reducing agent is most effective for this synthesis?

For the reduction of an ester like methyl isoquinoline-6-carboxylate, a strong reducing agent is required. Lithium Aluminum Hydride (LiAlH4) is the reagent of choice for this transformation as it can efficiently reduce esters to primary alcohols.[1][3] Milder reducing agents, such as sodium borohydride, are generally not strong enough to reduce esters but can be used for the reduction of aldehydes.[4]

Q3: What are the primary challenges in purifying this compound?

This compound is a polar aromatic alcohol. Its polarity can make it challenging to separate from polar impurities and residual reagents. Common purification difficulties include:

  • High Polarity: The compound's polarity can lead to strong interactions with silica gel, potentially causing tailing and difficult elution during column chromatography.

  • Water Solubility: Its potential solubility in water can lead to product loss during aqueous workup steps.

  • Co-elution of Impurities: Structurally similar impurities may co-elute with the product during chromatography, making it difficult to achieve high purity.

Q4: What are the expected byproducts in the synthesis of this compound?

During the synthesis of isoquinoline derivatives, several byproducts can form depending on the specific route and reaction conditions. Common byproducts can arise from incomplete reactions, side reactions of starting materials, or degradation of the product. In the context of the Bischler-Napieralski synthesis of the isoquinoline core, byproducts can include incompletely cyclized intermediates.[5] During the reduction step, unreacted starting material (the ester) is a common impurity if the reaction does not go to completion.

Troubleshooting Guide

Low Reaction Yield

Issue: The yield of this compound is consistently low.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inactive LiAlH4 LiAlH4 is highly reactive with atmospheric moisture. Ensure you are using freshly opened or properly stored LiAlH4. Using old or improperly handled reagent can significantly decrease its activity.
Wet Solvent/Glassware The presence of water in the reaction solvent (e.g., THF) or on the glassware will quench the LiAlH4, reducing the amount available for the ester reduction.[6] Ensure all glassware is oven-dried and the solvent is anhydrous.
Insufficient Reducing Agent The reduction of an ester to an alcohol with LiAlH4 consumes two equivalents of hydride. Ensure you are using a sufficient molar excess of LiAlH4. A common practice is to use 1.5 to 2.0 equivalents of LiAlH4 relative to the ester.
Low Reaction Temperature While the reaction is typically started at a low temperature (e.g., 0 °C) for controlled addition, it may require warming to room temperature or gentle reflux to go to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
Product Loss During Workup This compound may have some solubility in the aqueous layer during workup. To minimize loss, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Impure Product After Purification

Issue: The final product is contaminated with impurities, even after column chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction The most common impurity is unreacted starting material (methyl isoquinoline-6-carboxylate). Ensure the reaction has gone to completion by TLC analysis before quenching. If the reaction has stalled, consider adding more LiAlH4 or increasing the reaction time/temperature.
Co-elution of Impurities The polarity of the product and impurities may be very similar. Optimize your column chromatography conditions. A shallower solvent gradient or a different solvent system may improve separation. For highly polar compounds, consider using a different stationary phase like alumina or employing reverse-phase chromatography.
Product Degradation The product may be unstable on silica gel over long periods. To mitigate this, perform flash column chromatography to minimize the time the compound is on the column.
Contamination from Workup Ensure all reagents used in the workup are pure and that all equipment is clean to avoid introducing new impurities.

Experimental Protocols

Protocol 1: Synthesis of Methyl Isoquinoline-6-carboxylate

This protocol is adapted from a patented procedure for the synthesis of a key precursor to this compound.[2]

Reaction Scheme:

6-Bromoisoquinoline + CO + Methanol --(Pd(OAc)2, PPh3, NaOAc)--> Methyl isoquinoline-6-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
6-Bromoisoquinoline208.0510.0 g48 mmol
Sodium Acetate (NaOAc)82.035.0 g61 mmol
Palladium(II) Acetate (Pd(OAc)2)224.502.8 g12 mmol
Triphenylphosphine (PPh3)262.293.8 g14 mmol
DMF:Methanol (1:1)-200 mL-
Carbon Monoxide (CO)28.013 bar-

Procedure:

  • In a suitable pressure reactor, dissolve 6-bromoisoquinoline (10.0 g, 48 mmol) in a 1:1 mixture of DMF and Methanol (200 mL total volume).

  • To this solution, add sodium acetate (5.0 g, 61 mmol), palladium(II) acetate (2.8 g, 12 mmol), and triphenylphosphine (3.8 g, 14 mmol).

  • Seal the reactor and purge with carbon monoxide gas three times, then pressurize to 3 bar with CO.

  • Heat the reaction mixture to 95-105 °C and stir for 15 hours.

  • Monitor the reaction progress by LC/MS.

  • After completion, cool the reaction to room temperature and filter through celite, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash three times with water, and once with brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of 10% to 35% ethyl acetate in hexanes to yield methyl isoquinoline-6-carboxylate as a white powder (Expected yield: ~78%).

Protocol 2: Synthesis of this compound via Ester Reduction

This is a general protocol for the LiAlH4 reduction of an aromatic ester.

Reaction Scheme:

Methyl isoquinoline-6-carboxylate --(1. LiAlH4, THF; 2. H2O)--> this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl isoquinoline-6-carboxylate187.197.0 g37.4 mmol
Lithium Aluminum Hydride (LiAlH4)37.952.1 g55.4 mmol
Anhydrous Tetrahydrofuran (THF)-200 mL-
Water18.02As needed-
1 M HCl-As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Ethyl Acetate-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Under an inert atmosphere (nitrogen or argon), suspend LiAlH4 (2.1 g, 55.4 mmol) in anhydrous THF (100 mL) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl isoquinoline-6-carboxylate (7.0 g, 37.4 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel.

  • Add the ester solution dropwise to the LiAlH4 suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material is no longer visible.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the slow, dropwise addition of water (2.1 mL), followed by 15% aqueous NaOH (2.1 mL), and then water again (6.3 mL).

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification of this compound by Column Chromatography

Procedure:

  • Prepare the Column: Use a glass column with a diameter appropriate for the amount of crude product (a 20:1 to 50:1 ratio of silica to crude product by weight is a good starting point). Pack the column with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., hexanes or dichloromethane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and carefully adding the resulting powder to the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity. A good starting point for this compound would be a gradient of ethyl acetate in hexanes or dichloromethane. For example:

    • Dichloromethane (100%)

    • 1-5% Methanol in Dichloromethane

    • Increase the methanol percentage stepwise (e.g., 2%, 4%, 6%...) until the product elutes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 6-Bromoisoquinoline ester Methyl Isoquinoline-6-carboxylate start->ester Carbonylation alcohol This compound (Crude) ester->alcohol LiAlH4 Reduction workup Aqueous Workup alcohol->workup chromatography Column Chromatography workup->chromatography pure_product Pure this compound chromatography->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_reagents Reagent Check cluster_conditions Reaction Conditions cluster_workup Workup & Isolation start Low Yield Observed reagent_quality Is LiAlH4 active? start->reagent_quality solvent_dryness Are solvents/glassware anhydrous? start->solvent_dryness equivalents Sufficient equivalents of LiAlH4? start->equivalents temp_time Optimal temperature and time? start->temp_time extraction Product loss during extraction? start->extraction solution1 Use fresh/properly stored LiAlH4 reagent_quality->solution1 No solution2 Use oven-dried glassware and anhydrous solvents solvent_dryness->solution2 No solution3 Increase equivalents of LiAlH4 equivalents->solution3 No solution4 Monitor by TLC and adjust temp/time temp_time->solution4 No solution5 Perform multiple extractions extraction->solution5 Yes

Caption: Troubleshooting decision tree for low yield of this compound.

References

Technical Support Center: Strategies for the Purification of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of isoquinoline derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of isoquinoline derivatives in a question-and-answer format.

Issue 1: My isolated isoquinoline derivative is colored (yellow or brown).

  • Question: I've completed my synthesis, but the crude or even partially purified product has a persistent yellow or brown color. What is causing this and how can I remove it?

  • Answer: Unwanted coloration in isoquinoline derivatives often stems from high molecular weight, polar impurities, or degradation products formed during the synthesis or work-up. Several strategies can be employed to decolorize your sample:

    • Activated Charcoal Treatment: This is a common and effective method for removing colored impurities.

      • Protocol: Dissolve the crude product in a suitable solvent. Add a small amount of activated charcoal (typically 1-5% w/w). Heat the mixture to boiling for a short period, then perform a hot filtration to remove the charcoal. A key tip is to use fluted filter paper to accelerate the hot filtration and prevent the product from crystallizing prematurely in the funnel.[1]

    • Recrystallization: A carefully selected solvent system can be highly effective, as the colored impurities may remain in the mother liquor while the desired compound crystallizes.[1]

    • Column Chromatography:

      • Normal Phase (Silica/Alumina): Polar, colored impurities often adhere strongly to the stationary phase, allowing the less polar, pure product to elute first.[1]

      • Reversed-Phase (C18): This can be effective if the colored impurities have different polarities than your target compound.[1]

Issue 2: I am having difficulty separating my isoquinoline derivative from a structurally similar impurity (e.g., a quinoline isomer).

  • Question: My product is contaminated with an isomer that has very similar properties, and standard chromatography is not providing adequate separation. What should I do?

  • Answer: Separating structurally similar compounds is a common challenge due to their nearly identical polarity and solubility.[1] Here are some advanced strategies:

    • Fractional Crystallization: This technique exploits subtle differences in solubility.

      • Protocol: Dissolve the mixture in the minimum amount of a suitable hot solvent and allow it to cool very slowly. The less soluble compound should crystallize first, leaving the more soluble one in the mother liquor. Multiple recrystallization steps may be required for high purity.[2] It has been noted that isoquinoline can be separated from quinoline by the fractional crystallization of their acid sulfates, as isoquinoline is more basic.[1]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers significantly higher resolving power than standard flash chromatography and is ideal for separating challenging mixtures.[1][3]

    • pH-Zone-Refining Counter-Current Chromatography (CCC): This is a specialized liquid-liquid chromatography technique that is particularly effective for separating basic compounds like alkaloids based on their pKa values and partition coefficients. It has been successfully used to isolate various isoquinoline alkaloids.[4]

Issue 3: My compound is "oiling out" instead of forming solid crystals during recrystallization.

  • Question: When I cool my recrystallization solution, the product separates as an oil instead of solid crystals. How can I prevent this?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase above its melting point.[5] This is often due to the solution being too concentrated or being cooled too quickly.[5]

    • Troubleshooting Steps:

      • Re-heat and Dilute: Re-dissolve the oil by heating the solution. Add a small amount of additional hot solvent to decrease the concentration.[6][7]

      • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, you can then move it to a colder environment like a refrigerator.[5]

      • Change Solvent System: The chosen solvent may be a very poor solvent for your compound at lower temperatures. Try using a different solvent or a solvent mixture (e.g., a "good" solvent in which the compound is soluble and a miscible "anti-solvent" in which it is not).[5][6]

Issue 4: No crystals are forming after cooling the solution.

  • Question: I have dissolved my compound in a hot solvent and allowed it to cool, but no crystals have appeared. What can I do to induce crystallization?

  • Answer: The absence of crystal formation usually means the solution is not sufficiently supersaturated or lacks nucleation sites for crystal growth to begin.[7]

    • Troubleshooting Steps:

      • Induce Nucleation:

        • Scratching: Gently scratch the inside surface of the flask just below the liquid level with a glass rod. The microscopic scratches can provide nucleation sites.[5][6]

        • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution to act as a template for growth.[5][6]

      • Increase Concentration: If nucleation techniques fail, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[6][8]

      • Lower the Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath or refrigerator.[6]

      • Add an Anti-solvent: To your solution, add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid), then allow it to stand.[5][6]

Frequently Asked Questions (FAQs)

  • Q1: What is the best initial approach for purifying a newly synthesized isoquinoline derivative?

  • A1: A typical purification workflow starts with an aqueous work-up to remove inorganic salts and highly polar reagents. This is often followed by flash column chromatography on silica gel, which is a rapid and efficient technique for separating the target compound from many byproducts.[2] Finally, recrystallization is used to achieve high purity for the final solid product.[2]

  • Q2: How do I choose the right solvent system for flash chromatography?

  • A2: The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexane/Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.3 for your target compound.[2] This Rf value typically ensures good separation from impurities and a reasonable elution time from the column.

  • Q3: When should I consider using preparative HPLC instead of flash chromatography?

  • A3: Preparative HPLC is recommended when high-purity (>98%) material is required for applications like biological assays, or when dealing with difficult separations that cannot be resolved by flash chromatography (e.g., isomers, compounds with very similar polarity).[3][9] While more expensive and time-consuming, it offers superior separation efficiency.[10]

  • Q4: My isoquinoline derivative is very polar and either doesn't move from the baseline on silica TLC or streaks badly. What are my options?

  • A4: For highly polar, water-soluble compounds like certain alkaloids, standard normal-phase chromatography can be problematic. Consider these alternatives:

    • Reversed-Phase Chromatography (C18): This technique uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile), which is better suited for polar compounds.[9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is an excellent alternative for purifying very polar compounds that are poorly retained by reversed-phase columns. It uses a polar stationary phase (like an amine or diol column) with a high organic content mobile phase.[11]

Data Presentation

The following tables summarize typical parameters for common purification techniques used for isoquinoline derivatives.

Table 1: Example Flash Chromatography Purification Parameters for an Isoquinoline Derivative

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: 0-50% Ethyl Acetate in Hexane
Flow Rate 30 mL/min
Sample Loading 500 mg crude product (dry loaded)
Target Rf (TLC) ~0.3 (in 30% Ethyl Acetate/Hexane)
Purity Achieved >98% (by analytical HPLC)

(Data adapted from reference[9])

Table 2: Example Preparative HPLC Purification Parameters for an Isoquinoline Derivative

Parameter Value
Stationary Phase C18 Reverse Phase (10 µm, 50 x 250 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 20 mL/min
Sample Injection 2 mL (10 mg/mL in DMSO)
Purity Achieved >99%

(Data adapted from reference[9])

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for purifying an isoquinoline derivative using silica gel flash chromatography.

  • TLC Analysis:

    • Determine the optimal eluent system by running TLC plates with varying ratios of solvents (e.g., hexane and ethyl acetate). A suitable system should provide a retention factor (Rf) of approximately 0.3 for the target compound.[2]

  • Sample Preparation (Dry Loading):

    • Dissolve the crude reaction mixture (e.g., 500 mg) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 times the sample weight) to the dissolved sample.

    • Evaporate the solvent under reduced pressure (using a rotary evaporator) to obtain a dry, free-flowing powder. This dry-loading method generally provides better resolution than liquid loading.[9]

  • Column Packing:

    • Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, avoiding air bubbles.

    • Allow the silica gel to settle, then add another layer of sand on top to protect the silica bed.[2]

  • Elution:

    • Carefully load the prepared dry sample onto the top of the silica bed.

    • Begin elution with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient is used.

    • Collect fractions in test tubes and monitor the elution of the product by TLC, visualizing the spots under UV light.[9]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent from the combined fractions using a rotary evaporator.

    • Dry the resulting solid under a high vacuum to remove any residual solvent.[9]

Protocol 2: Purification by Recrystallization (Single Solvent)

This protocol outlines the steps for purifying a solid isoquinoline derivative.

  • Solvent Selection:

    • In a small test tube, add a few milligrams of the crude product.

    • Add a few drops of a test solvent. A good solvent will dissolve the compound poorly or not at all at room temperature but will dissolve it completely when heated to boiling.[12]

  • Dissolution:

    • Place the bulk of the crude product in an Erlenmeyer flask.

    • Add the selected solvent dropwise while heating (e.g., on a hot plate) and stirring until the solid is just completely dissolved. Avoid adding excess solvent.[5]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (like dust or charcoal), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[12]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[13]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Allow the crystals to air dry on the filter paper or in a desiccator under vacuum.[13]

Visualizations

References

Technical Support Center: Overcoming Challenges in the Regioselective Synthesis of Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues in a question-and-answer format for key synthetic methodologies.

Transition-Metal-Catalyzed (TMC) Synthesis

Question 1: My C-H activation/annulation reaction shows poor regioselectivity, yielding a mixture of isomers. How can I improve this?

Answer: Poor regioselectivity in transition-metal-catalyzed isoquinoline synthesis is a common challenge influenced by several factors. Here are key areas to troubleshoot:

  • Directing Group (DG) Modification: The structure and coordinating ability of your directing group are paramount for regiocontrol.[1]

    • Steric Hindrance: Consider using a bulkier or more rigid directing group to sterically disfavor C-H activation at one ortho position.[1]

    • Coordinating Atom: Ensure the DG's coordinating atom forms a stable metallacycle that favors activation of the desired C-H bond. Common directing groups like N-methoxyamides, hydrazones, and oximes are effective for ortho-C-H activation.[1][2][3]

  • Catalyst and Ligand System: The choice of metal (e.g., Pd, Rh, Ru, Co) and its ligand sphere dramatically impacts selectivity.[1] Ligands can alter the steric and electronic environment of the metal center, favoring the activation of a less hindered or more electronically favorable C-H bond.[1]

  • Reaction Conditions Optimization:

    • Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, enhancing selectivity.[1]

    • Solvent: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, DMF, DCE), as the solvent can influence the stability of intermediates in the catalytic cycle.[1]

    • Oxidant: For oxidative C-H activation, the choice and stoichiometry of the oxidant (e.g., Ag₂CO₃, AgOAc, Cu(OAc)₂) are crucial.[1][4] Ensure you are using a fresh, active oxidant.[1]

Question 2: What are the most effective directing groups for achieving high regioselectivity in the synthesis of 1(2H)-isoquinolinones?

Answer: The selection of an appropriate directing group is critical. For the ortho-C-H activation of benzamide derivatives to form 1(2H)-isoquinolinones, several groups are widely used:

  • N-methoxyamides: These are very common and reliably direct functionalization to the ortho position of the benzamide.[1][4]

  • Hydrazones: These can serve as effective directing groups, particularly in rhodium-catalyzed reactions, leading to highly substituted isoquinolines.[3]

  • Oximes: Aromatic ketoximes are used to direct regioselective cyclization with alkynes, catalyzed by metals like Ruthenium.[2]

  • Primary Amines: Unprotected primary amines have been shown to be efficient directing groups in Ruthenium-catalyzed syntheses.[5]

Bischler-Napieralski Reaction

Question 3: The yield of my Bischler-Napieralski reaction is consistently low. What are the potential causes and solutions?

Answer: Low yields in the Bischler-Napieralski reaction can be attributed to several factors. The cyclization step, an electrophilic aromatic substitution, is highly dependent on the substrate and reaction conditions.[6][7]

  • Aromatic Ring Activation: The reaction is often sluggish if the phenyl ring of the β-phenylethylamide starting material is not sufficiently activated. The presence of electron-donating groups (e.g., methoxy) is crucial for facilitating the cyclization.[6][8] If your substrate lacks these, the reaction will be less efficient.

  • Dehydrating Agent: The choice and quality of the dehydrating agent are critical.

    • Common Reagents: Phosphorus oxychloride (POCl₃) is standard, but for less reactive substrates, stronger agents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or polyphosphoric acid (PPA) may be required.[6][7][9][10]

    • Milder Conditions: For sensitive substrates, triflic anhydride (Tf₂O) with a non-nucleophilic base can be an effective alternative under milder conditions.[7]

  • Temperature and Reaction Time: Prolonged reaction times at high temperatures can lead to the decomposition of starting materials and products, resulting in tar formation.[7] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid overheating.[7]

Question 4: I am observing a significant amount of tar and polymeric material in my reaction mixture. How can I prevent this?

Answer: Tar formation is a common issue, especially with high temperatures and extended reaction times.[7]

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature may be beneficial.[7]

  • Monitor Progress: Stop the reaction as soon as the starting material has been consumed to prevent side reactions and decomposition.[7]

  • Sufficient Solvent: Ensure enough solvent is used to maintain a stirrable mixture and help dissipate heat.[7]

Pictet-Spengler Reaction

Question 5: My Pictet-Spengler reaction is producing a mixture of 6-substituted and 8-substituted tetrahydroisoquinolines. How can I control the regioselectivity?

Answer: Achieving regioselectivity in the Pictet-Spengler reaction with substituted β-phenethylamines is a classic challenge, governed by a competition between ortho and para cyclization relative to the activating group on the aromatic ring.[11]

  • Favoring the 6-substituted (para) Isomer: This is generally the thermodynamically favored product. Using strong acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) and higher temperatures typically promotes the formation of the para-substituted isomer.[11]

  • Favoring the 8-substituted (ortho) Isomer: This is often the kinetically controlled product and can be more difficult to obtain selectively. For substrates with a meta-hydroxyl group, adjusting the pH to neutral or slightly basic conditions can increase the proportion of the ortho-isomer, possibly through a zwitterionic intermediate that favors the ortho-cyclization pathway.[11]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for achieving regioselectivity.

Table 1: Troubleshooting Low Yields in Bischler-Napieralski Reactions

Potential CauseRecommended SolutionExpected Outcome
Insufficiently activated aromatic ringUse substrates with electron-donating groups (e.g., -OMe).Increased reaction rate and yield.
Weak dehydrating agentSwitch from POCl₃ to P₂O₅/POCl₃, PPA, or Tf₂O.[6][7]Improved cyclization efficiency for deactivated substrates.
Starting material/product decompositionMonitor reaction by TLC/LC-MS to optimize time; avoid excessive heat.[7]Minimized tar formation and improved isolated yield.
Retro-Ritter side reactionUse the corresponding nitrile as a solvent to shift equilibrium.[9]Reduced formation of styrene byproducts.

Table 2: Optimizing Regioselectivity in Transition-Metal-Catalyzed Annulations

ParameterActionRationale
Directing Group Increase steric bulk (e.g., change N-methoxy to N-pivaloyloxy).[1]Sterically block one ortho C-H position.
Catalyst Screen different transition metals (Pd, Rh, Ru) and ligands.[1]Ligands modify the steric/electronic environment of the metal.
Temperature Lower the reaction temperature.[1]Favors the kinetically controlled, often more selective, product.
Solvent Screen solvents of varying polarity (e.g., Toluene, Dioxane, DCE).[1]Solvent can influence the stability of key intermediates.
Oxidant Test different silver salts (Ag₂CO₃, AgOAc) or Cu(OAc)₂.[1][4]The oxidant can be crucial for catalyst turnover and yield.

Key Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C-H Activation/Annulation to form 1(2H)-Isoquinolinones [1][4]

  • Reaction Setup: To an oven-dried reaction vessel, add the N-methoxybenzamide derivative (1.0 equiv.), the alkyne or allene coupling partner (1.5-3.0 equiv.), the Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and the oxidant (e.g., Ag₂CO₃, 2.0 equiv.).

  • Solvent and Atmosphere: Add anhydrous solvent (e.g., toluene or DCE) via syringe. Purge the vessel with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 85-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired isoquinolinone.

Protocol 2: Bischler-Napieralski Reaction using POCl₃ [6][7]

  • Reaction Setup: Dissolve the β-phenylethylamide substrate (1.0 equiv.) in an anhydrous solvent such as toluene or acetonitrile in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add phosphorus oxychloride (POCl₃, 2.0-5.0 equiv.) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) and maintain for several hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring to quench the excess POCl₃.

  • Extraction: Make the aqueous solution basic (pH > 9) by the slow addition of a concentrated base (e.g., NaOH or NH₄OH solution), ensuring the temperature is kept low with an ice bath. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 3,4-dihydroisoquinoline by column chromatography or recrystallization.

Protocol 3: Pictet-Spengler Reaction for Tetrahydroisoquinolines [11][12]

  • Reaction Setup: Dissolve the β-phenethylamine derivative (1.0 equiv.) and the aldehyde (1.0-1.2 equiv.) in a suitable solvent (e.g., toluene, methanol, or water).

  • Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid). The pH of the solution is critical for regioselectivity.

  • Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to reflux) for several hours to days. Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Visualizations

Troubleshooting_Regioselectivity cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies cluster_outcomes Desired Outcome Problem Poor Regioselectivity (Mixture of Isomers) DG Modify Directing Group (Sterics, Rigidity) Problem->DG Catalyst Alter Catalyst/Ligand (Metal, Ligand Sphere) Problem->Catalyst Conditions Optimize Conditions (Temp, Solvent, Oxidant) Problem->Conditions Outcome Improved Regioselectivity (Single Isomer) DG->Outcome Catalyst->Outcome Conditions->Outcome

Caption: Troubleshooting workflow for poor regioselectivity in TMC synthesis.

Bischler_Napieralski_Workflow Start Start: β-Arylethylamide Reagent Add Dehydrating Agent (e.g., POCl₃, P₂O₅) Start->Reagent 1. Activation Cyclization Heat to Reflux (Cyclization) Reagent->Cyclization 2. Ring Closure Quench Quench with Ice & Basify Cyclization->Quench 3. Work-up Extract Extract with Organic Solvent Quench->Extract Purify Purify (Chromatography/ Recrystallization) Extract->Purify Product Product: 3,4-Dihydroisoquinoline Purify->Product Oxidation Optional: Oxidation Product->Oxidation FinalProduct Final Product: Isoquinoline Oxidation->FinalProduct

Caption: General experimental workflow for the Bischler-Napieralski reaction.

Pictet_Spengler_Selectivity cluster_para Para-Cyclization cluster_ortho Ortho-Cyclization Start Substituted β-Phenethylamine + Aldehyde Conditions Select Reaction Conditions Start->Conditions StrongAcid Strong Acid (TFA, HCl) Higher Temp Conditions->StrongAcid  Favor Thermodynamic NeutralpH Neutral / Basic pH (for m-OH substrates) Conditions->NeutralpH  Favor Kinetic ParaProduct 6-Substituted Isomer (Thermodynamic Product) StrongAcid->ParaProduct OrthoProduct 8-Substituted Isomer (Kinetic Product) NeutralpH->OrthoProduct

Caption: Decision pathway for controlling regioselectivity in the Pictet-Spengler reaction.

References

Enhancing the stability of (Isoquinolin-6-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Isoquinolin-6-yl)methanol. The information is designed to help enhance the stability of this compound in solution during various experimental stages.

Frequently Asked Questions (FAQs) & Troubleshooting

Our FAQs address common stability issues encountered during the handling and storage of this compound solutions.

Issue IDQuestionPotential Cause(s)Troubleshooting Steps & Solutions
STAB-01 My this compound solution is showing signs of degradation (e.g., color change, precipitation, new peaks in HPLC) after short-term storage at room temperature. What is happening? This compound, being a benzylic alcohol, is susceptible to oxidation. The benzylic position is activated and can be oxidized to the corresponding aldehyde or carboxylic acid, which may be colored or less soluble.[1][2] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.Immediate Actions: • Store solutions protected from light in amber vials. • Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing. • Store solutions at a lower temperature (e.g., 4°C or -20°C). Preventative Measures: • Use de-gassed solvents to prepare solutions. • Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution.
STAB-02 I observe significant degradation when I prepare my this compound solution in an acidic or basic buffer. Why is this and what can I do? Benzylic alcohols can undergo acid-catalyzed dehydration or rearrangement reactions.[3][4] The isoquinoline nitrogen can be protonated in acidic conditions, potentially influencing the electronic properties and stability of the molecule. In strongly basic conditions, deprotonation of the benzylic alcohol could increase its susceptibility to oxidation. Forced degradation studies often use acidic and basic conditions to identify potential degradation pathways.[5][6][7][8]Solution: • Determine the optimal pH for stability by conducting a pH-rate profile study. Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9, 11) and monitor the stability over time. • If possible, work with solutions at or near neutral pH. • If acidic or basic conditions are required for your experiment, prepare the solution immediately before use and minimize the exposure time.
STAB-03 I am performing a reaction at an elevated temperature and notice a loss of my starting material. Is this compound thermally labile? Yes, benzylic alcohols can be susceptible to thermal degradation.[8] The specific degradation pathway will depend on the solvent and other components in the reaction mixture. Forced degradation studies under thermal stress are a standard method to assess this liability.[5][7]Troubleshooting: • If possible, lower the reaction temperature. • Minimize the duration of heating. • Perform a time-course analysis of your reaction to understand the rate of degradation versus the rate of your desired reaction. • Ensure the solution is protected from oxygen, as oxidation rates increase with temperature.
STAB-04 How can I confidently assess the stability of my this compound solution and identify any degradants? A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.[9][10][11] A forced degradation study is the standard approach to develop and validate such a method.[5][6][7][12]Recommended Approach: • Develop an HPLC method that separates this compound from potential impurities and degradants. • Perform a forced degradation study by subjecting solutions of the compound to stress conditions (acid, base, oxidation, heat, light).[5][7][8] • Analyze the stressed samples by HPLC-MS to identify the major degradation products and their structures.[11] This will confirm that your analytical method can separate and detect these degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[5][7]

Objective: To generate potential degradation products of this compound and to test the specificity of an analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

    • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The goal is to achieve 10-30% degradation.[8]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the new peaks corresponding to degradation products. If using HPLC-MS, determine the mass-to-charge ratio of the degradants to help elucidate their structures.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the stability of this compound.

G cluster_0 Troubleshooting Workflow for Solution Instability A Observation: Degradation of this compound in solution B Identify Potential Stress Factor A->B C Chemical Environment (pH, Solvent, Oxygen) B->C Chemical D Physical Environment (Temperature, Light) B->D Physical E Adjust pH to Neutral Use Inert Solvent De-gas Solvents Add Antioxidant C->E F Lower Temperature Protect from Light D->F G Monitor Stability (e.g., via HPLC) E->G F->G H Stability Enhanced? G->H I Implement Optimized Conditions H->I Yes J Further Investigation Needed (Forced Degradation Study) H->J No

Caption: A workflow for troubleshooting the instability of this compound solutions.

G cluster_1 Forced Degradation Study Experimental Flow start Prepare Stock Solution of this compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal Stress (Solid, 80°C) stress->thermal photo Photolytic Stress (ICH Q1B) stress->photo analysis Analyze Stressed Samples and Control by HPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile Identify Degradants Validate Method analysis->evaluation

Caption: Experimental workflow for a forced degradation study of this compound.

References

Side reaction products in the synthesis of (Isoquinolin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Isoquinolin-6-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A common and effective method for the synthesis of this compound is the reduction of a suitable precursor, such as isoquinoline-6-carbaldehyde or an ester of isoquinoline-6-carboxylic acid. The choice of reducing agent is critical to minimize side reactions. Mild reducing agents like sodium borohydride are often employed for the reduction of aldehydes to primary alcohols.[1][2][3]

Q2: I performed a reduction of isoquinoline-6-carbaldehyde, but my final product is not pure. What are the likely side reaction products?

Several side products can form during the reduction of isoquinoline-6-carbaldehyde. The most common impurities include:

  • Unreacted Starting Material: Incomplete reduction can lead to the presence of residual isoquinoline-6-carbaldehyde in your product.

  • Over-reduction Products: While sodium borohydride is a mild reducing agent, over-reduction of the isoquinoline ring system can occur, leading to the formation of 1,2,3,4-tetrahydroisoquinoline derivatives.[4] The pyridine ring of the isoquinoline is more susceptible to reduction compared to the benzene ring.[4]

  • Solvent Adducts: In alcoholic solvents, borate esters can form as byproducts.[5]

Q3: How can I minimize the formation of these side products?

To minimize side product formation, consider the following strategies:

  • Control of Reaction Temperature: Perform the reduction at a low temperature (e.g., 0 °C) to increase the selectivity of the reducing agent for the aldehyde group.

  • Stoichiometry of the Reducing Agent: Use a carefully controlled amount of the reducing agent. A slight excess is often necessary to drive the reaction to completion, but a large excess can promote over-reduction.

  • Choice of Solvent: Protic solvents like methanol or ethanol are commonly used. However, for sensitive substrates, aprotic solvents might be considered to avoid the formation of solvent adducts.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to quench the reaction as soon as the starting material is consumed.

Q4: What are the recommended methods for purifying this compound?

Purification of this compound from the potential side products typically involves standard chromatographic techniques. Column chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting material and over-reduced byproducts. Recrystallization can also be an effective final purification step to obtain a highly pure product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Increase the amount of reducing agent slightly.- Extend the reaction time, while monitoring with TLC.- Ensure the reducing agent is fresh and has not decomposed.
Mechanical loss during workup or purification.- Optimize extraction and filtration procedures.- Select an appropriate solvent system for column chromatography to ensure good separation and recovery.
Presence of Starting Material in the Final Product Insufficient reducing agent or reaction time.- Repeat the reaction with a slight excess of the reducing agent.- Increase the reaction time and monitor closely.
Presence of a More Polar Impurity (by TLC) Potential over-reduction of the isoquinoline ring.- Decrease the reaction temperature.- Use a milder reducing agent if possible.- Carefully control the stoichiometry of the reducing agent.
Broad or Multiple Spots on TLC after Reaction Formation of multiple side products.- Re-evaluate the reaction conditions (temperature, solvent, stoichiometry).- Ensure the starting material is pure.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Isoquinoline-6-carbaldehyde

Materials:

  • Isoquinoline-6-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve isoquinoline-6-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizations

Synthesis_Pathway start Isoquinoline-6-carbaldehyde reagent NaBH4, MeOH, 0 °C start->reagent product This compound reagent->product caption Synthesis of this compound

Caption: Main synthetic route to this compound.

Side_Reaction start Isoquinoline-6-carbaldehyde reagent Excess NaBH4 Higher Temperature start->reagent side_product (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanol reagent->side_product caption Formation of an over-reduction side product.

Caption: Formation of an over-reduction side product.

Troubleshooting_Workflow start Impure Product Detected (e.g., by TLC, NMR) decision1 Is starting material present? start->decision1 action1 Increase reaction time or reagent stoichiometry. decision1->action1 Yes decision2 Is a more polar spot observed? decision1->decision2 No purification Purify by Column Chromatography action1->purification action2 Suspect over-reduction. Decrease temperature or amount of reductant. decision2->action2 Yes decision2->purification No action2->purification end Pure this compound purification->end caption Troubleshooting workflow for product purification.

Caption: Troubleshooting workflow for product purification.

References

Technical Support Center: Process Optimization for Industrial Isoquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial production and process optimization of isoquinolines. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for isoquinoline and its derivatives?

The most common and industrially significant methods for synthesizing the isoquinoline core are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[1][2] These methods involve electrophilic aromatic substitution and are thus most effective with electron-rich aromatic rings.[1]

Q2: What are the key differences between the main synthetic routes?

  • Bischler-Napieralski Reaction: This is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines.[3][4][5] It typically requires strong dehydrating agents and heating.[6]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[7][8][9] This method is notable for its ability to proceed under physiological conditions when the aromatic ring is sufficiently activated.[7]

  • Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal (a Schiff base) to produce a substituted isoquinoline.[10][11][12][13]

Q3: How can the purity of industrially produced isoquinoline be improved?

For isoquinoline derived from coal tar, initial distillation of the methyl naphthalene fraction can yield purities up to 95%.[14] Due to the formation of azeotropes, further purification by distillation is often ineffective.[14] Multi-step crystallization is a common method to achieve purities of 99.9%.[14] For synthetic derivatives, purification typically involves column chromatography or crystallization of the free base or a salt form, such as the hydrochloride.[3][15]

Troubleshooting Guides

Bischler-Napieralski Reaction

Q4: My Bischler-Napieralski reaction is failing or giving a low yield. What are the common causes and solutions?

Low yields in the Bischler-Napieralski reaction are frequently due to issues with the aromatic ring's reactivity, the choice of dehydrating agent, or the reaction conditions.[16]

Potential Cause Suggested Solution
Deactivated Aromatic Ring The reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring will hinder the reaction. Ensure the substrate has electron-donating groups.[16]
Ineffective Dehydrating Agent For less reactive substrates, phosphorus oxychloride (POCl₃) alone may be insufficient. A stronger agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or alternatives like polyphosphoric acid (PPA) or triflic anhydride (Tf₂O), may be necessary.[3][16]
Incomplete Reaction If the reaction time is too short or the temperature is too low, the reaction may not go to completion. Consider switching to a higher-boiling solvent (e.g., from toluene to xylene) to increase the reaction temperature.[16] Monitor reaction progress using TLC.[16]
Substrate or Product Decomposition Prolonged reaction times at high temperatures can lead to decomposition.[3] Use milder conditions, such as the Tf₂O/2-chloropyridine system, which allows for lower reaction temperatures.[16]
Formation of Styrene Side Product A retro-Ritter reaction can lead to the formation of styrene derivatives.[4][17] Using a nitrile-based solvent can help to minimize this side reaction.[4] Alternatively, using oxalyl chloride can form an N-acyliminium intermediate that is less prone to this elimination.[4]

Q5: The reaction mixture has formed a thick tar. What should I do?

Tar formation is often a result of polymerization or decomposition at high temperatures.[3] To mitigate this, carefully control the reaction temperature, potentially with a gradual increase.[3] Ensure the reaction is stopped once the starting material is consumed to avoid prolonged heating.[3] Using a sufficient amount of solvent will also help to maintain a stirrable mixture.[3]

Pictet-Spengler Reaction

Q6: What factors are critical for a successful Pictet-Spengler reaction?

The success of the Pictet-Spengler reaction is highly dependent on the electronic properties of the β-arylethylamine and the reaction conditions.

Factor Recommendation
Aromatic Ring Activation High yields are typically obtained only with β-arylethylamines that have electron-donating substituents on the aromatic ring.[7]
Carbonyl Compound Stoichiometry Using a slight excess of the aldehyde or ketone can help ensure the complete consumption of the amine starting material.[7]
Acid Catalyst A protic acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., BF₃·OEt₂) is generally required to catalyze the reaction.[7]
Solvent The reaction can be carried out in either protic or aprotic solvents.[7]

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equivalent).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic and require cooling with an ice bath.[3]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.[3][16]

  • Upon completion, cool the reaction mixture and carefully quench by slowly adding it to a stirred mixture of ice and a base (e.g., aqueous ammonia or sodium carbonate) to neutralize the acid.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3]

Protocol 2: General Procedure for Pictet-Spengler Reaction
  • In a round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane or toluene).

  • Add the aldehyde or ketone (1.0-1.2 equivalents) to the solution.

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.1-2.0 equivalents) dropwise at room temperature or 0 °C.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Quantitative Data

Table 1: Representative Yields for Isoquinoline Synthesis Methods

Reaction Substrate Conditions Product Yield (%) Reference
Bischler-Napieralski6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolineHydrogenation over Ru₅₀P₅₀@SILP(±)-salsolidine92[18]
Pictet-SpenglerTryptamine and Aldehyde 13TFA / CH₂Cl₂Tetracycle 1485[19]
Pomeranz-FritschBenzaldehyde and 2,2-diethoxyethylamineConcentrated H₂SO₄IsoquinolineVaries[10]

Visualizations

Bischler_Napieralski_Workflow Bischler-Napieralski Troubleshooting Workflow start Low Yield or Reaction Failure check_activation Is the aromatic ring sufficiently activated? start->check_activation add_activating_groups Modify substrate to include electron-donating groups check_activation->add_activating_groups No check_reagent Is the dehydrating agent strong enough? check_activation->check_reagent Yes add_activating_groups->check_reagent use_stronger_reagent Use P2O5 in refluxing POCl3 or other strong agents check_reagent->use_stronger_reagent No check_conditions Are reaction conditions (time, temp) optimal? check_reagent->check_conditions Yes use_stronger_reagent->check_conditions optimize_conditions Increase temperature (higher boiling solvent) and monitor reaction progress check_conditions->optimize_conditions No check_decomposition Is there evidence of decomposition (tarring)? check_conditions->check_decomposition Yes optimize_conditions->check_decomposition milder_conditions Use milder conditions (e.g., Tf2O/2-chloropyridine) check_decomposition->milder_conditions Yes success Improved Yield check_decomposition->success No milder_conditions->success

Caption: Troubleshooting workflow for low yields in the Bischler-Napieralski reaction.

Pictet_Spengler_Mechanism Pictet-Spengler Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product amine β-Arylethylamine schiff_base Schiff Base amine->schiff_base + Carbonyl carbonyl Aldehyde/Ketone carbonyl->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion Protonation spirocycle Spirocyclic Intermediate iminium_ion->spirocycle Intramolecular Electrophilic Attack product Tetrahydroisoquinoline spirocycle->product Rearomatization

Caption: Simplified mechanism of the Pictet-Spengler reaction.

References

Mitigating degradation of (Isoquinolin-6-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on mitigating the degradation of (Isoquinolin-6-yl)methanol during storage and experimentation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, an aromatic alcohol, is susceptible to degradation from several factors. The primary contributors are:

  • Oxidation: The methanol group is susceptible to oxidation, which can convert it into an aldehyde (6-isoquinolinecarboxaldehyde) and subsequently to a carboxylic acid (isoquinoline-6-carboxylic acid). This can be accelerated by exposure to air (oxygen), heat, and light, as well as the presence of metal ion impurities.

  • Photodegradation: Aromatic compounds like isoquinoline can be sensitive to light, particularly UV radiation.[1][2] Prolonged exposure can lead to complex degradation pathways and the formation of colored impurities.

  • Temperature: Elevated temperatures can increase the rate of all chemical degradation reactions.[1] Although it is a solid with a predicted high boiling point, thermal decomposition can occur, especially during long-term storage at improper temperatures.[3]

  • pH: Extreme pH conditions (strong acids or bases) can catalyze degradation, although as a neutral molecule, it is expected to be relatively stable around neutral pH. Forced degradation studies are necessary to confirm its stability profile across the pH spectrum.[1]

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

  • Temperature: Store at room temperature (20-25°C).[3] For enhanced stability, especially for reference standards or critical samples, storage in a refrigerator (2-8°C) is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation. This is particularly important after the container has been opened.

  • Light: Protect from light by using an amber or opaque container.[1] Store in a dark location, such as a cabinet or drawer.

  • Container: Use a well-sealed, airtight container to prevent exposure to moisture and atmospheric oxygen.

Q3: How can I detect and quantify the degradation of this compound in my sample?

A3: The most common and reliable method for detecting and quantifying degradation is High-Performance Liquid Chromatography (HPLC) using a stability-indicating method.[4][5] A stability-indicating method is one that can separate the intact this compound from its degradation products, allowing for accurate quantification of each. Other analytical techniques that can be used include:

  • Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for rapid, qualitative assessment of purity.

  • UV-Visible Spectroscopy: Can be used to monitor for changes in the absorption spectrum that may indicate the formation of new chromophoric degradation products.[6]

  • Mass Spectrometry (MS): Useful for identifying the molecular weights of degradation products, which helps in elucidating the degradation pathways.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., turning yellow or brown) Oxidation or photodegradation.1. Discard the discolored material if purity is critical. 2. Store the compound in an amber vial under an inert atmosphere. 3. Avoid exposure to light and air.
Appearance of new peaks in HPLC chromatogram Chemical degradation.1. Identify the degradation products using LC-MS if possible. 2. Review storage conditions and handling procedures to identify the source of degradation (e.g., exposure to heat, light, or reactive chemicals). 3. Perform forced degradation studies to understand the compound's stability profile.
Decreased peak area of the main compound in HPLC over time Degradation of the compound.1. Quantify the loss of the active pharmaceutical ingredient (API) over time. 2. Establish a re-test period or shelf life based on stability data.[7] 3. Ensure proper storage conditions are maintained.
Inconsistent experimental results Sample degradation during the experiment.1. Prepare solutions fresh daily. 2. Protect solutions from light and heat during the experiment. 3. Consider the stability of the compound in the chosen solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][4]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[1]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase to a final concentration of 100 µg/mL.

    • Analyze by HPLC.[1] If no significant degradation is observed, repeat the study with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute it with the mobile phase to a final concentration of 100 µg/mL.

    • Analyze by HPLC.[1] If no significant degradation is observed, repeat the study with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 12 hours.

    • At appropriate time points, withdraw an aliquot, dilute it with the mobile phase to a final concentration of 100 µg/mL, and analyze by HPLC.[1]

  • Thermal Degradation:

    • Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute it to a final concentration of 100 µg/mL, and analyze by HPLC.[1]

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) to a light source (e.g., sunlight or a photostability chamber) for a defined period.

    • A control sample should be kept in the dark in the same chamber.

    • After the exposure period, analyze both the exposed and control samples by HPLC.[1]

Protocol 2: Long-Term Stability Study

Long-term stability studies are conducted to establish the shelf-life and recommended storage conditions for the compound.[1][7]

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Package the solid this compound in containers that simulate the proposed storage and distribution packaging.[7] Prepare a sufficient number of samples for testing at all time points.

  • Storage Conditions: Store the samples under the proposed long-term storage conditions (e.g., 25°C/60% RH).

  • Testing Frequency: The testing frequency should be sufficient to establish the stability profile. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7]

  • Analysis: At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and any other relevant physical or chemical properties.[7]

Data Presentation

Table 1: Example Summary of Forced Degradation Study Results

Stress Condition Duration % Assay of this compound % Total Impurities Major Degradant Peak (RT)
Control48 hrs99.8%0.2%-
0.1 M HCl @ 60°C24 hrs98.5%1.5%4.2 min
0.1 M NaOH @ 60°C8 hrs97.2%2.8%5.1 min
3% H₂O₂ @ RT12 hrs85.1%14.9%6.8 min
Dry Heat @ 80°C48 hrs99.1%0.9%-
Photolytic24 hrs96.5%3.5%7.3 min

Table 2: Example Long-Term Stability Data (Storage at 25°C/60% RH)

Time Point Appearance Purity by HPLC (%) Total Impurities (%)
InitialWhite to off-white solid99.9%0.1%
3 MonthsConforms99.8%0.2%
6 MonthsConforms99.8%0.2%
9 MonthsConforms99.7%0.3%
12 MonthsConforms99.6%0.4%

Visualizations

Mitigation_Strategy cluster_factors Degradation Factors cluster_mitigation Mitigation Strategies compound This compound degradation Degradation compound->degradation oxidation Oxidation (Air/O₂) oxidation->degradation inert_atm Store under Inert Gas (N₂ or Ar) oxidation->inert_atm light Light (UV) light->degradation amber_vial Use Amber/Opaque Vials light->amber_vial heat Heat heat->degradation controlled_temp Controlled Room Temp or Refrigeration heat->controlled_temp stable_compound Stable Compound inert_atm->stable_compound amber_vial->stable_compound controlled_temp->stable_compound

Caption: Logical workflow for mitigating degradation of this compound.

Stability_Testing_Workflow start Start: This compound Sample forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability- Indicating HPLC Method forced_degradation->method_dev long_term Long-Term Stability Study method_dev->long_term analysis Analyze Samples at Time Points long_term->analysis analysis->long_term Continue Study end End: Establish Storage Conditions & Re-test Period analysis->end

Caption: Experimental workflow for stability testing of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of (Isoquinolin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methodologies applicable to the quantification of (Isoquinolin-6-yl)methanol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of drug products. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility and robustness in separating and quantifying a wide range of compounds. For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is a particularly suitable approach.

Experimental Protocol: RP-HPLC-UV

A validated RP-HPLC method can be established for the quantification of this compound.

  • Instrumentation : A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector is employed.[1]

  • Sample Preparation : A stock solution of 100 µg/mL is prepared by dissolving 1 mg of the sample in 10 mL of methanol. Calibration standards are then prepared by serial dilution in the mobile phase.[1]

  • Chromatographic Conditions :

    • Mobile Phase : An isocratic elution with a mixture of 60:40 (v/v) acetonitrile and water containing 0.1% formic acid.[1]

    • Flow Rate : 1.0 mL/min.[1]

    • Column Temperature : 30 °C.[1]

    • Injection Volume : 10 µL.[1]

    • Detection : UV detection at 254 nm and 320 nm, which are common wavelengths for nitroaromatic compounds.[1]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Methanol start->dissolve dilute Serial Dilution for Standards dissolve->dilute inject Inject Sample dilute->inject Inject into HPLC separate C18 Column Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate Chromatogram calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for this compound quantification using HPLC.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility.

Experimental Protocol: GC-MS (with Derivatization)

A GC-MS method provides excellent separation and structural identification capabilities.

  • Derivatization : The hydroxyl group of this compound can be derivatized (e.g., silylation) to increase its volatility.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]

  • Chromatographic Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[1]

    • Oven Temperature Program : Start at 150 °C (hold for 1 min), ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[1]

    • Injection : Splitless mode, 1 µL injection volume at 250 °C.[1]

  • Mass Spectrometry Conditions :

    • Ion Source Temperature : 230 °C.[1]

    • Transfer Line Temperature : 280 °C.[1]

    • Scan Range : m/z 50-500.[1]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Sample with this compound derivatize Derivatization (e.g., Silylation) start->derivatize inject Inject Derivatized Sample derivatize->inject Inject into GC separate Capillary Column Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Spectrometry Detection ionize->detect chromatogram Total Ion Chromatogram detect->chromatogram Data Acquisition mass_spec Mass Spectrum Analysis chromatogram->mass_spec quantify Quantification mass_spec->quantify

Caption: Workflow for this compound quantification using GC-MS.

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers high separation efficiency and short analysis times, making it a valuable alternative for the analysis of charged or polar compounds.

Experimental Protocol: CE-MS

CE coupled with mass spectrometry provides high sensitivity and selectivity.

  • Instrumentation : A capillary electrophoresis system coupled to a mass spectrometer via an electrospray ionization (ESI) interface.[2]

  • Separation Conditions :

    • Capillary : Fused silica capillary (e.g., 90 cm x 50 µm).[3]

    • Background Electrolyte (BGE) : 70 or 100 mM ammonium formate buffer (pH 3.0 or 4.0) containing 10% methanol or 20-60% acetonitrile.[2]

    • Voltage : 25 kV.[2]

    • Temperature : 25 °C.[2]

    • Injection : Hydrodynamic injection (e.g., 50 mbar for 4 s).[3]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).[2]

    • Sheath Liquid : 5 mM formic acid in acetonitrile at a flow rate of 3 µL/min.[2]

    • Spray Voltage : 4.5 kV.[2]

    • Capillary Temperature : 200 °C.[2]

Workflow for CE-MS Analysis

CEMS_Workflow cluster_prep Sample Preparation cluster_ce Capillary Electrophoresis cluster_ms Mass Spectrometry start Sample Solution filter Filter Sample start->filter inject Hydrodynamic Injection filter->inject Introduce to CE separate Electrophoretic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize Elute to MS analyze Mass Analysis ionize->analyze detect Detection analyze->detect

Caption: Workflow for this compound quantification using CE-MS.

Comparative Performance Data

The following table summarizes the expected performance characteristics of each method for the quantification of this compound. The values are illustrative and based on typical performance for similar analytes.

ParameterHPLC-UVGC-MS (with Derivatization)CE-MS
Linearity (r²) > 0.999> 0.998> 0.998
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL~5-20 ng/mL
Limit of Quantitation (LOQ) ~50-150 ng/mL~5-30 ng/mL~15-60 ng/mL
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 98-102%95-105%95-105%
Analysis Time per Sample 10-20 min20-30 min5-15 min
Sample Throughput HighMediumHigh
Selectivity GoodExcellentExcellent
Cost (Instrument) ModerateHighHigh
Cost (Operational) LowHighMedium

Conclusion

The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control with moderate sensitivity requirements.

  • GC-MS , although requiring a derivatization step, offers excellent selectivity and sensitivity, making it ideal for impurity profiling and trace analysis.

  • CE-MS provides high separation efficiency and rapid analysis times, offering a powerful alternative, especially for complex matrices or when sample volume is limited.

Validation of the chosen method according to regulatory guidelines is essential to ensure reliable and accurate results in a drug development setting.

References

A Comparative Analysis of Synthetic Routes to Isoquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the isoquinoline core is a critical step in the creation of a vast array of pharmaceuticals and biologically active compounds. This guide provides an objective comparison of the most prominent synthetic routes to isoquinolines, supported by quantitative data and detailed experimental protocols to aid in methodological selection.

The isoquinoline scaffold is a key structural motif in numerous natural products, most notably a wide range of alkaloids, and is a privileged structure in medicinal chemistry. Over the years, a variety of synthetic strategies have been developed for the construction of this important heterocycle. These methods can be broadly categorized into classical routes, which have been refined over a century, and modern techniques that offer novel efficiencies and greener alternatives. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

This guide will delve into the specifics of the Bischler-Napieralski reaction, the Pictet-Spengler reaction, the Pomeranz-Fritsch reaction and its Schlittler-Müller modification, as well as touch upon contemporary transition-metal-catalyzed and microwave-assisted methods.

Classical Synthetic Routes: A Quantitative Comparison

The traditional methods for isoquinoline synthesis remain workhorses in organic chemistry. Below is a comparative summary of these key reactions, highlighting their typical yields and reaction conditions.

ReactionStarting MaterialsReagents & ConditionsProductTypical Yield (%)
Bischler-Napieralski β-ArylethylamidePOCl₃, P₂O₅, or Tf₂O; Reflux in an inert solvent (e.g., toluene, acetonitrile)3,4-Dihydroisoquinoline40-90%
Pictet-Spengler β-Arylethylamine and an aldehyde or ketoneProtic or Lewis acid (e.g., HCl, TFA); Often mild conditions, can be performed at or below room temperature for activated systems.1,2,3,4-Tetrahydroisoquinoline60-95%
Pomeranz-Fritsch Benzaldehyde and a 2,2-dialkoxyethylamineStrong acid (e.g., concentrated H₂SO₄); High temperatures.IsoquinolineHighly variable, often moderate (30-60%)
Schlittler-Müller Benzylamine and glyoxal acetalStrong acid (e.g., concentrated H₂SO₄); High temperatures.IsoquinolineGenerally moderate to good (50-80%)

Reaction Mechanisms and Logical Workflow

The classical syntheses of isoquinolines proceed through distinct mechanistic pathways, which dictate the nature of the product and the required reaction conditions.

Reaction Pathways

reaction_pathways cluster_BN Bischler-Napieralski cluster_PS Pictet-Spengler cluster_PF Pomeranz-Fritsch BN_start β-Arylethylamide BN_int Nitrilium ion intermediate BN_start->BN_int Dehydration (e.g., POCl₃) BN_prod 3,4-Dihydroisoquinoline BN_int->BN_prod Intramolecular Electrophilic Aromatic Substitution PS_start β-Arylethylamine + Aldehyde PS_int Iminium ion intermediate PS_start->PS_int Condensation (-H₂O) PS_prod 1,2,3,4-Tetrahydroisoquinoline PS_int->PS_prod Intramolecular Electrophilic Aromatic Substitution PF_start Benzaldehyde + Aminoacetal PF_int Benzalaminoacetal (Schiff base) PF_start->PF_int Condensation PF_prod Isoquinoline PF_int->PF_prod Acid-catalyzed cyclization & aromatization

A simplified comparison of the key intermediates in classical isoquinoline syntheses.
General Experimental Workflow

experimental_workflow start Starting Material Preparation reaction Cyclization Reaction start->reaction Dissolution in appropriate solvent workup Reaction Workup & Quenching reaction->workup Monitoring by TLC until completion extraction Product Extraction workup->extraction Neutralization & phase separation purification Purification (Chromatography/Recrystallization) extraction->purification Drying & concentration characterization Characterization (NMR, MS, etc.) purification->characterization

A generalized workflow for the synthesis and isolation of isoquinoline derivatives.

Detailed Experimental Protocols

To provide a practical context, detailed experimental procedures for the Bischler-Napieralski and Pictet-Spengler reactions are outlined below.

Bischler-Napieralski Synthesis of 1-Methyl-3,4-dihydroisoquinoline

Materials:

  • N-Acetyl-β-phenylethylamine (1 equiv)

  • Phosphorus oxychloride (POCl₃) (3 equiv)

  • Anhydrous acetonitrile (solvent)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of N-acetyl-β-phenylethylamine in anhydrous acetonitrile is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Phosphorus oxychloride is added dropwise to the stirred solution at 0 °C.

  • The reaction mixture is then heated to reflux (approximately 82 °C) and maintained for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the excess solvent and POCl₃ are removed under reduced pressure.

  • The residue is cautiously quenched with ice and then neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-methyl-3,4-dihydroisoquinoline.

  • The crude product is purified by column chromatography on silica gel.

Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydro-β-carboline

Materials:

  • Tryptamine (1 equiv)

  • Formaldehyde (37% aqueous solution) (1.1 equiv)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Tryptamine is dissolved in water, and the pH is adjusted to 4-5 with 1 M hydrochloric acid.

  • Aqueous formaldehyde is added to the solution, and the mixture is stirred at room temperature for 24 hours. Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is basified to pH 9-10 with 1 M sodium hydroxide.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to afford 1,2,3,4-tetrahydro-β-carboline.

Modern Synthetic Approaches

While the classical methods are robust, modern organic synthesis has introduced a variety of new techniques for constructing the isoquinoline core, often with improved efficiency, milder conditions, and greater functional group tolerance.

Transition-Metal Catalysis: Palladium-, rhodium-, and copper-catalyzed reactions have emerged as powerful tools for isoquinoline synthesis. These methods often involve C-H activation, annulation, or coupling reactions and can provide access to complex isoquinoline derivatives that are difficult to prepare using classical methods. For instance, a palladium-catalyzed one-pot reaction of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate under microwave irradiation can produce substituted isoquinolines in moderate to excellent yields (up to 86%).

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in classical isoquinoline syntheses. For example, microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been shown to proceed more efficiently than their conventionally heated counterparts.

Greener Synthetic Routes: In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for isoquinoline synthesis. This includes the use of greener solvents, such as water or ionic liquids, and the development of catalyst-free or recyclable catalytic systems.

Concluding Remarks

The synthesis of isoquinolines is a well-established field with a rich history and a vibrant present. The classical Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions provide reliable and versatile methods for accessing a wide range of isoquinoline derivatives. For the synthesis of 3,4-dihydroisoquinolines from amides, the Bischler-Napieralski reaction is a primary choice. When starting from an amine and an aldehyde to produce a tetrahydroisoquinoline, the Pictet-Spengler reaction is often preferred due to its typically milder conditions and high yields. The Pomeranz-Fritsch reaction and its Schlittler-Müller modification offer direct routes to the aromatic isoquinoline core, though they often require harsher conditions.

Modern synthetic methods, including transition-metal catalysis and microwave-assisted synthesis, offer significant advantages in terms of efficiency, scope, and reaction conditions. As the demand for novel and complex isoquinoline-containing molecules in drug discovery and materials science continues to grow, the development of new and improved synthetic strategies will remain an active area of research. The choice of the optimal synthetic route will always be a balance of factors including the target molecule's structure, the availability and cost of starting materials, and the desired scale and environmental impact of the synthesis.

A Comparative Guide to the Biological Activity of (Isoquinolin-6-yl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of (Isoquinolin-6-yl)methanol and its isomers. Due to a scarcity of direct comparative studies on these specific, simple hydroxymethyl isomers in publicly available literature, this document synthesizes the available data for related derivatives and discusses the broader context of structure-activity relationships (SAR) for the isoquinoline scaffold. This approach aims to provide a valuable resource for researchers interested in the therapeutic potential of these compounds.

Introduction to Isoquinoline Scaffolds

The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2] The biological action of isoquinoline derivatives is highly dependent on the nature and position of their substituents, making the study of isomers a critical aspect of drug discovery.[3][4]

Comparative Biological Activity

Direct experimental data comparing the biological activities of this compound and its isomers is limited. However, research on a closely related derivative of the 6-substituted isomer provides a valuable data point for its potential in anticancer applications.

Table 1: In Vitro Anticancer Activity of a this compound Derivative

CompoundCell LineAssayActivity MetricValue
2-((Isoquinolin-6-yl)ethanol)MDA-MB-231 (Human Breast Adenocarcinoma)CytotoxicityIC505.12 µM

This data is for a derivative and not this compound itself. Direct comparative data for the parent compound and its isomers is not currently available in the reviewed literature.

  • Anticancer Activity: Isoquinoline alkaloids and their synthetic derivatives have demonstrated potent anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][6]

  • Antimicrobial Activity: Many isoquinoline-containing compounds exhibit significant antibacterial and antifungal properties.[7][8] Their mechanisms of action can involve the disruption of cell wall synthesis and inhibition of nucleic acid synthesis.

  • Enzyme Inhibition: The isoquinoline scaffold is a common feature in various enzyme inhibitors, including acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of neurodegenerative diseases.

The position of the hydroxymethyl group on the isoquinoline ring is expected to significantly influence the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, thereby affecting its interaction with biological targets. Further research is needed to systematically evaluate the biological activities of all (isoquinolin-yl)methanol isomers to elucidate these structure-activity relationships.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.[9][10][11][12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9][11]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its isomers) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50 PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Isoquinoline Isoquinoline Derivatives Isoquinoline->PI3K Inhibition Isoquinoline->Akt Inhibition Isoquinoline->mTORC1 Inhibition MAPK_ERK_Pathway cluster_membrane Cell Membrane GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Isoquinoline Isoquinoline Derivatives Isoquinoline->Raf Inhibition Isoquinoline->MEK Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binding GeneTranscription Gene Transcription (Inflammation, Survival) DNA->GeneTranscription Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activation Isoquinoline Isoquinoline Derivatives Isoquinoline->IKK Inhibition Isoquinoline->NFkB_nuc Inhibition of Translocation/DNA Binding

References

Cross-Validation of In Vitro and In Vivo Efficacy for Isoquinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo pharmacological effects of select isoquinoline compounds. By presenting supporting experimental data from preclinical studies, this document aims to facilitate the critical process of cross-validating laboratory findings with results from living organisms, a crucial step in the drug development pipeline. The focus is on the anticancer and anti-inflammatory properties of tetrandrine, sanguinarine, and berberine, prominent members of the isoquinoline alkaloid class.

Data Presentation: A Comparative Analysis of Efficacy

The successful translation of a compound from a promising in vitro hit to a viable in vivo candidate is a significant challenge in pharmacology. The following tables summarize quantitative data from various studies to allow for a direct comparison of the cytotoxic and anti-inflammatory activities of key isoquinoline compounds in both laboratory and animal models.

Anticancer Activity: Tetrandrine

Tetrandrine has demonstrated significant cytotoxic effects against various cancer cell lines in vitro, which has been followed up by efficacy studies in xenograft animal models.

Cell LineIn Vitro IC50 (µM)In Vivo ModelDosing RegimenIn Vivo Efficacy
MDA-MB-231 (Breast Cancer) 28.06 µM (72h)[1]MDA-MB-231 Xenograft MiceNot SpecifiedSignificant tumor growth inhibition[2][3][4]
SUM-149 (Breast Cancer) 15.3 ± 4.1 µM (96h)Not ReportedNot ApplicableNot Applicable
SUM-159 (Breast Cancer) 24.3 ± 2.1 µM (96h)Not ReportedNot ApplicableNot Applicable
KBv200 (Multidrug-Resistant) Not SpecifiedKBv200 Xenograft MiceCo-admin with PaclitaxelSignificantly potentiated antitumor activity of paclitaxel[5]
Anticancer Activity: Sanguinarine

Sanguinarine has shown potent pro-apoptotic and anti-proliferative effects across a range of cancer cell types, with these in vitro findings being supported by in vivo studies.

Cell LineIn Vitro IC50In Vivo ModelDosing RegimenIn Vivo Efficacy
HeLa (Cervical Cancer) 2.43 µmol/l[6]HeLa Xenograft Mice5 mg/kgSignificant inhibition of tumor volume and weight[1]
SiHa (Cervical Cancer) 3.07 µmol/l[6]Not ReportedNot ApplicableNot Applicable
A375 (Melanoma) 0.11 µg/mL[7]A375 Xenograft MiceNot SpecifiedAntiproliferative activity observed[8]
DHD/K12/TRb (Colorectal Cancer) Dose-dependent inhibitionRat Colorectal Cancer Model5 mg/kg/day (oral)>70% inhibition of tumor growth[8]
Bel7402 (Hepatocellular Carcinoma) 2.90 µM[9]Not ReportedNot ApplicableNot Applicable
HepG2 (Hepatocellular Carcinoma) 2.50 µM[9]Not ReportedNot ApplicableNot Applicable
Anti-inflammatory Activity: Berberine

Berberine is well-documented for its anti-inflammatory properties. The following table compares its in vitro effects on inflammatory markers with its in vivo efficacy in a standard model of acute inflammation.

In Vitro ModelIn Vitro EffectIn Vivo ModelDosing RegimenIn Vivo Efficacy (% Inhibition of Edema)
LPS-stimulated Macrophages Dose-dependent reduction of PGE2 production[10]Carrageenan-Induced Paw Edema (Rat)25, 75, 125 mg/kgMarked reduction in paw diameter and inflammation[10]
Oral Cancer Cells (OC2, KB) Dose-dependent reduction of PGE2 production (1, 10, 100 µM)[10]Carrageenan-Induced Air Pouch (Rat)Not SpecifiedInhibition of exudate and PGE2 production[10]
Pro-inflammatory cytokine-stimulated Bronchial Epithelial Cells Suppression of IL-6 and CCL11 secretion (at 1 µM)[11]Not ReportedNot ApplicableNot Applicable

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validation of scientific findings. Below are methodologies for key experiments cited in this guide.

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Isoquinoline compound (e.g., Tetrandrine, Sanguinarine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Xenograft Mouse Model for Anticancer Efficacy

This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo anticancer activity of isoquinoline compounds.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line of interest

  • Sterile PBS and Matrigel (optional)

  • Isoquinoline compound formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their volume using calipers (Volume = 0.5 x Length x Width^2).

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the isoquinoline compound or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injection).

  • Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This is a standard and widely used model for evaluating acute inflammation.

Materials:

  • Wistar or Sprague-Dawley rats

  • 1% Carrageenan solution in sterile saline

  • Isoquinoline compound (e.g., Berberine) or standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or calipers to measure paw volume/thickness

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.

  • Compound Administration: Administer the isoquinoline compound, a positive control (e.g., Indomethacin), or a vehicle control to the rats via oral gavage or intraperitoneal injection.

  • Induction of Inflammation: After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks and biological pathways relevant to the study of isoquinoline compounds.

cluster_0 In Vitro Validation cluster_1 In Vivo Cross-Validation invitro_discovery Compound Screening (e.g., High-Throughput) cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50) invitro_discovery->cytotoxicity moa Mechanism of Action (e.g., Apoptosis, Cell Cycle) cytotoxicity->moa animal_model Animal Model Selection (e.g., Xenograft, Edema) moa->animal_model Promising Candidate efficacy Efficacy Studies (e.g., Tumor Growth, Inflammation) animal_model->efficacy toxicology Toxicology & PK/PD Studies efficacy->toxicology clinical_trials Clinical Trials toxicology->clinical_trials Preclinical Candidate cluster_pathway Apoptosis Signaling Pathway cluster_mito isoquinoline Isoquinoline Compound (e.g., Sanguinarine, Tetrandrine) bcl2 Bcl-2 (Anti-apoptotic) isoquinoline->bcl2 Inhibits bax Bax (Pro-apoptotic) isoquinoline->bax Promotes mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c Permeabilization caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Cleaves & Activates parp PARP Cleavage caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis Executes parp->apoptosis

References

Establishing the Purity of (Isoquinolin-6-yl)methanol: A Comparative Guide to Reference Standard-Based Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates like (Isoquinolin-6-yl)methanol is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for establishing the purity of this compound against a certified reference standard. Detailed experimental protocols and data presentation formats are provided to aid in the implementation of robust and reliable purity testing.

The Critical Role of Reference Standards

A certified reference standard is a highly purified and well-characterized material that serves as a benchmark against which a sample of this compound can be compared. The use of a reference standard is essential for:

  • Accurate Quantification: Determining the precise amount of this compound in a sample.

  • Impurity Identification: Identifying and quantifying known and unknown impurities by comparing retention times and spectral data.

  • Method Validation: Ensuring the accuracy, precision, and reliability of the analytical method itself.

Potential impurities in this compound can arise from various stages of its synthesis and storage. These can include unreacted starting materials, by-products of the chemical reactions, residual solvents such as methanol, and degradation products.

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the nature of the impurities to be detected and the desired level of sensitivity.

Technique Principle Strengths Limitations Primary Application for this compound
HPLC Separation based on differential partitioning between a stationary and mobile phase.High resolution for separating non-volatile impurities, excellent quantitative accuracy and precision.May require derivatization for compounds lacking a UV chromophore.Quantification of the main component and non-volatile impurities.
GC-MS Separation of volatile compounds followed by mass-based identification.High sensitivity for volatile and semi-volatile impurities, definitive identification of impurities through mass spectra.Not suitable for non-volatile or thermally labile compounds.Detection and identification of residual solvents and other volatile impurities.
NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for absolute quantification (qNMR) without a specific reference standard for the analyte.Lower sensitivity compared to chromatographic methods.Structural confirmation, identification of impurities, and quantitative analysis (qNMR).

Experimental Workflow for Purity Determination

A systematic approach is crucial for the accurate determination of this compound purity. The following workflow outlines the key steps, from sample preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting sample_prep Sample Preparation (Dissolution in appropriate solvent) hplc HPLC Analysis sample_prep->hplc Inject/Analyze gcms GC-MS Analysis sample_prep->gcms Inject/Analyze nmr NMR Analysis sample_prep->nmr Inject/Analyze ref_std_prep Reference Standard Preparation (Known concentration) ref_std_prep->hplc Inject/Analyze ref_std_prep->gcms Inject/Analyze ref_std_prep->nmr Inject/Analyze data_proc Data Processing (Peak integration, Spectral analysis) hplc->data_proc gcms->data_proc nmr->data_proc purity_calc Purity Calculation (% Area, External/Internal Standard) data_proc->purity_calc report Reporting (Summary tables, Spectra) purity_calc->report

Caption: A logical workflow for the purity assessment of this compound.

Detailed Experimental Protocols

The following protocols provide starting points for method development and should be validated for their intended use.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantification of this compound and the detection of non-volatile impurities.

Sample and Reference Standard Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and the certified reference standard into separate 10 mL volumetric flasks.

  • Dissolve the contents in a suitable diluent (e.g., a mixture of water and acetonitrile) and make up to the mark.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Data Presentation:

Table 1: HPLC Purity and Impurity Profile

Compound Retention Time (min) Area (%) - Sample Area (%) - Ref. Std. Identification
This compound8.599.899.9+Main Component
Impurity A6.20.1< 0.05Known Impurity
Unknown Impurity 17.10.08Not DetectedUnknown
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities, including residual solvents.

Sample and Reference Standard Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample and reference standard into separate 10 mL headspace vials.

  • Add a suitable solvent (e.g., Dimethyl sulfoxide) and an internal standard (e.g., Toluene).

  • Seal the vials and place them in the headspace autosampler.

GC-MS Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Mass Range 35 - 500 amu

Data Presentation:

Table 2: GC-MS Analysis of Volatile Impurities

Impurity Retention Time (min) Concentration (ppm) - Sample Concentration (ppm) - Ref. Std. Identification
Methanol3.2150< 50Residual Solvent
Toluene8.9< 10< 10Internal Standard
Unknown Impurity 212.525Not DetectedUnknown
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR).

nmr_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample_prep Sample Preparation (Dissolve in deuterated solvent, e.g., DMSO-d6) int_std_add Add Internal Standard (e.g., Maleic acid) sample_prep->int_std_add nmr_acq ¹H NMR Spectrum Acquisition (Ensure sufficient relaxation delay) int_std_add->nmr_acq proc_spec Process Spectrum (Phasing, Baseline correction) nmr_acq->proc_spec integrate Integrate Signals (Analyte and Internal Standard) proc_spec->integrate calc_purity Calculate Purity integrate->calc_purity

Caption: Workflow for quantitative NMR (qNMR) analysis.

Experimental Protocol:

  • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire the ¹H NMR spectrum using a calibrated NMR spectrometer, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

Data Presentation:

Table 3: qNMR Purity Assessment

Signal Chemical Shift (ppm) Integration Value Number of Protons Calculated Purity (%)
This compound (CH₂OH)~4.71.00 (normalized)299.7
Internal Standard (Maleic acid)~6.30.982N/A

Conclusion

The purity of this compound can be reliably established through a combination of chromatographic and spectroscopic techniques, with the use of a certified reference standard being paramount for accurate and reproducible results. HPLC is the workhorse for quantifying the main component and non-volatile impurities, while GC-MS excels at identifying volatile contaminants. NMR spectroscopy provides invaluable structural confirmation and offers a powerful quantitative alternative. For a comprehensive purity profile, a multi-technique approach is recommended, ensuring the quality and safety of this important pharmaceutical intermediate.

A Comparative Efficacy Analysis of Isoquinoline-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the therapeutic performance and underlying molecular mechanisms of prominent isoquinoline-derived drugs: Berberine, Noscapine, Papaverine, and Emetine.

This guide offers a comparative analysis of the efficacy of four key isoquinoline-based drugs: berberine, noscapine, papaverine, and emetine. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their performance against various therapeutic targets, supported by experimental data. The information is presented to facilitate objective comparison and to provide detailed methodologies for key experimental protocols.

Comparative Efficacy: A Quantitative Overview

The therapeutic potential of these isoquinoline alkaloids varies significantly across different disease models. The following tables summarize their efficacy in terms of half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) against various cancer cell lines and other relevant biological targets.

Anticancer Activity of Isoquinoline Drugs
DrugCell LineCancer TypeIC50 (µM)Reference(s)
Berberine HT29Colon Cancer52.37 ± 3.45[1]
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[1]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[1]
HeLaCervical Carcinoma245.18 ± 17.33[1]
MCF-7Breast Cancer25[2]
T47DBreast Cancer25[2]
HCC70Triple Negative Breast Cancer0.19[3][4]
BT-20Triple Negative Breast Cancer0.23[3][4]
MDA-MB-468Triple Negative Breast Cancer0.48[3][4]
MDA-MB-231Triple Negative Breast Cancer16.7[3][4]
Emetine MGC803Gastric Cancer0.0497[5]
HGC-27Gastric Cancer0.0244[5]
HCT116Colon Cancer0.06[6]
B16-F10Mouse Melanoma4.35[6]
LNCaPProstate Cancer0.0316[7]
CWR22Rv1Prostate Cancer0.059[7]
Noscapine A549 (Derivative)Lung Cancer1.66[8]
Antiviral and Vasodilatory Efficacy
DrugTarget/ConditionEfficacy MetricValueReference(s)
Emetine SARS-CoV-2EC500.147 nM[9]
Papaverine Vasodilation (Rat Abdominal Aorta)Concentration for max. vasodilation0.18 mM[8]

Mechanisms of Action and Signaling Pathways

The diverse therapeutic effects of these isoquinoline-based drugs stem from their distinct molecular mechanisms of action.

Berberine: AMPK-Mediated Metabolic Regulation

Berberine is recognized for its beneficial effects on metabolic diseases, such as type 2 diabetes. Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10][11] Activation of AMPK by berberine leads to the downstream phosphorylation of various targets, ultimately resulting in increased glucose uptake and reduced lipogenesis.[10] Interestingly, some studies suggest that berberine can also promote glucose metabolism independently of AMPK activation, possibly through the inhibition of mitochondrial respiratory chain complex I.

Below is a diagram illustrating the AMPK signaling pathway activated by berberine.

Berberine Berberine AMPK AMPK Berberine->AMPK Activates NFkB NF-κB Berberine->NFkB Inhibits (AMPK-independent) pAMPK p-AMPK (Thr172) AMPK->pAMPK Phosphorylation mTOR mTOR pAMPK->mTOR Inhibits p53 p53 pAMPK->p53 Activates Metabolic_Effects Metabolic Effects (↑ Glucose Uptake, ↓ Lipogenesis) pAMPK->Metabolic_Effects Leads to Anticancer_Effects Anticancer Effects (↓ Proliferation, ↑ Apoptosis) pAMPK->Anticancer_Effects Contributes to LKB1 LKB1 LKB1->AMPK Phosphorylates pp53 p-p53 p53->pp53 Phosphorylation

Caption: Berberine activates AMPK, leading to metabolic and anticancer effects.

Noscapine: Disruption of Microtubule Dynamics and Apoptosis Induction

Noscapine, traditionally used as a cough suppressant, has emerged as a potent anticancer agent. Its primary mechanism of action is the disruption of microtubule dynamics.[12] Unlike other microtubule-targeting agents, noscapine does not cause complete depolymerization but rather dampens the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptosis.[12] This process is mediated by several signaling pathways, including the PTEN/PI3K/mTOR pathway and the induction of the intrinsic apoptotic pathway.[13]

The following diagram illustrates the noscapine-induced apoptotic pathway.

Noscapine Noscapine Microtubules Microtubule Dynamics Noscapine->Microtubules Disrupts PTEN PTEN Noscapine->PTEN Upregulates Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Leads to Mitochondria Mitochondria Mitotic_Arrest->Mitochondria Stress Signal Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces PI3K_mTOR PI3K/mTOR Pathway PTEN->PI3K_mTOR Inhibits PI3K_mTOR->Apoptosis Suppresses Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Triggers Caspases Caspase Activation Cytochrome_c->Caspases Activates Caspases->Apoptosis Executes

Caption: Noscapine induces apoptosis via microtubule disruption and signaling pathways.

Papaverine: Vasodilation through PDE Inhibition and Calcium Channel Blockade

Papaverine is a well-known vasodilator. Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[14][15] This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), resulting in smooth muscle relaxation. Additionally, papaverine can directly block L-type calcium channels, further contributing to its vasodilatory effect.[16]

The signaling pathway for papaverine-induced vasodilation is depicted below.

Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits Ca_Channels L-type Ca²⁺ Channels Papaverine->Ca_Channels Blocks cAMP_cGMP ↑ cAMP / cGMP PDE->cAMP_cGMP Leads to PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Leads to Vasodilation Vasodilation PKA_PKG->Vasodilation Promotes Ca_Influx ↓ Ca²⁺ Influx Ca_Channels->Ca_Influx Leads to Ca_Influx->Vasodilation Contributes to

Caption: Papaverine causes vasodilation by inhibiting PDE and blocking calcium channels.

Emetine: Inhibition of Protein Synthesis via Ribosome Binding

Emetine exhibits potent antiviral and anticancer activities by inhibiting protein synthesis.[17] It achieves this by binding to the 40S ribosomal subunit, specifically at the E-site (exit site).[18][19][20] This binding event obstructs the translocation of tRNA and mRNA through the ribosome, thereby halting the elongation phase of protein synthesis.[18][19]

The mechanism of emetine's inhibition of protein synthesis is illustrated below.

Emetine Emetine E_site E-site Emetine->E_site Binds to Ribosome 40S Ribosomal Subunit Translocation mRNA/tRNA Translocation E_site->Translocation Blocks Protein_Synthesis Protein Synthesis Elongation Translocation->Protein_Synthesis Prevents Inhibition Inhibition of Protein Synthesis Protein_Synthesis->Inhibition Results in

Caption: Emetine inhibits protein synthesis by binding to the ribosomal E-site.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Western Blot Analysis for AMPK Activation (Berberine)

This protocol outlines the procedure for assessing the activation of AMPK in response to berberine treatment by detecting the phosphorylation of AMPKα at Threonine 172.

  • Cell Culture and Treatment: Plate cells (e.g., HepG2) and grow to 70-80% confluency. Treat cells with desired concentrations of berberine or vehicle control (DMSO) for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.[10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated AMPK to total AMPK.

In Vitro Microtubule Polymerization Assay (Noscapine)

This assay measures the effect of noscapine on the polymerization of purified tubulin in a cell-free system.

  • Reagent Preparation: Reconstitute lyophilized tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Prepare a stock solution of noscapine in DMSO.

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing General Tubulin Buffer, 1 mM GTP, and various concentrations of noscapine or vehicle control.

  • Initiation of Polymerization: Add purified tubulin to the reaction mixtures to a final concentration of 1-3 mg/mL.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.

Phosphodiesterase (PDE) Inhibition Assay (Papaverine)

This protocol describes a general fluorescence polarization-based assay to determine the inhibitory activity of papaverine on PDE enzymes.[21]

  • Reagent Preparation: Prepare serial dilutions of papaverine in assay buffer. Dilute the PDE enzyme (e.g., PDE10A) and the fluorescently labeled substrate (e.g., FAM-cAMP) in assay buffer.[21]

  • Assay Procedure: Add papaverine dilutions to the wells of a microplate. Add the diluted PDE enzyme to each well and incubate to allow for inhibitor binding. Initiate the enzymatic reaction by adding the fluorescently labeled substrate.[21]

  • Reaction Termination and Detection: Stop the reaction by adding a binding agent that specifically binds to the fluorescently labeled monophosphate product. Measure the fluorescence polarization of each well.

  • Data Analysis: Calculate the percentage of inhibition for each papaverine concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the papaverine concentration and fit the data to a dose-response curve to determine the IC50 value.[21]

In Vitro Protein Synthesis Inhibition Assay (Emetine)

This assay evaluates the ability of emetine to inhibit protein synthesis in a cell-free system.

  • System Preparation: Utilize a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate or HeLa cell extract).[9]

  • Reaction Setup: In a reaction tube, combine the cell-free extract, an amino acid mixture containing a labeled amino acid (e.g., [35S]-methionine), and an mRNA template (e.g., luciferase mRNA).

  • Inhibitor Addition: Add varying concentrations of emetine or a vehicle control to the reaction mixtures.

  • Incubation: Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.

  • Detection of Protein Synthesis: Measure the incorporation of the labeled amino acid into newly synthesized proteins. This can be done by methods such as trichloroacetic acid (TCA) precipitation followed by scintillation counting, or by detecting the activity of a reporter protein (e.g., luciferase).

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each emetine concentration compared to the control. Determine the IC50 value from the dose-response curve.

Conclusion

The isoquinoline-based drugs discussed in this guide demonstrate a remarkable diversity of therapeutic activities, targeting fundamental cellular processes ranging from metabolic regulation and cell division to vasodilation and protein synthesis. The quantitative data and detailed mechanistic insights provided herein offer a valuable resource for the comparative evaluation of these compounds and can guide future research and development efforts in this promising area of medicinal chemistry. The provided experimental protocols serve as a foundation for further investigation into the efficacy and mechanisms of these and other isoquinoline derivatives.

References

A Researcher's Guide to Bioanalytical Method Validation for Pharmacokinetic Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of successful pharmacokinetic (PK) studies. The data generated from these methods directly influences critical decisions in the drug development pipeline. This guide provides an objective comparison of commonly employed bioanalytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The selection of a bioanalytical method is a critical decision driven by the physicochemical properties of the analyte, the nature of the biological matrix, and the required sensitivity and throughput. This guide focuses on a comparative overview of the most prevalent techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), and Ligand-Binding Assays (LBAs), such as ELISA.

Comparative Analysis of Bioanalytical Methods

The performance of any bioanalytical assay is evaluated through a set of key validation parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] The following tables summarize the typical performance characteristics of LC-MS/MS, UPLC-MS/MS, and ELISA for the analysis of both small and large molecules.

Small Molecule Analysis
Validation ParameterLC-MS/MSUPLC-MS/MSELISA
Accuracy (% Bias) ± 15%± 15%± 20%
Precision (% CV) < 15%< 15%< 20%
Selectivity HighHighModerate to High
Sensitivity (LLOQ) Low ng/mL to pg/mLLow ng/mL to pg/mLng/mL range
Linearity & Range Wide (3-5 orders of magnitude)Wide (3-5 orders of magnitude)Narrow (1-2 orders of magnitude)
Stability Assessed for various conditionsAssessed for various conditionsCan be sensitive to storage conditions
Large Molecule Analysis
Validation ParameterLC-MS/MS (with immunocapture)ELISA
Accuracy (% Bias) ± 20%± 20%
Precision (% CV) < 20%< 20%
Selectivity HighHigh (dependent on antibody specificity)
Sensitivity (LLOQ) ng/mL to µg/mLpg/mL to ng/mL
Linearity & Range Moderate to WideNarrow to Moderate
Stability Assessed for various conditionsProne to degradation; requires stringent storage

Experimental Workflows and Logical Relationships

The validation of a bioanalytical method follows a structured workflow to ensure its reliability and robustness. The following diagram illustrates the key stages of this process.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Define Analyte & Matrix MD_Optimize Optimize Sample Prep & Instrumental Conditions MD_Start->MD_Optimize MD_End Establish Preliminary Assay Parameters MD_Optimize->MD_End MV_Selectivity Selectivity & Specificity MD_End->MV_Selectivity Proceed to Validation MV_Accuracy Accuracy & Precision MV_Selectivity->MV_Accuracy MV_Sensitivity Sensitivity (LLOQ) MV_Accuracy->MV_Sensitivity MV_Linearity Linearity & Range MV_Sensitivity->MV_Linearity MV_Stability Stability MV_Linearity->MV_Stability SA_Start Receive & Process Study Samples MV_Stability->SA_Start Apply to Study Samples SA_Analysis Analyze Samples with Validated Method SA_Start->SA_Analysis SA_End Report Data SA_Analysis->SA_End

References

A Head-to-Head Comparison of Isoquinoline and Quinoline Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. Their derivatives have been extensively explored as inhibitors of various enzymes, playing a crucial role in the development of therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide provides an objective, data-driven comparison of isoquinoline and quinoline derivatives as enzyme inhibitors, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

Data Presentation: Quantitative Comparison of Enzyme Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various isoquinoline and quinoline derivatives against several key enzymes. This data highlights the potency and, in some cases, the selectivity of these compounds.

Target Enzyme Inhibitor Class Derivative IC50 (µM) Reference
Cholinesterases
Acetylcholinesterase (AChE)Isoquinoline AlkaloidBerberine0.72 ± 0.04[1]
Acetylcholinesterase (AChE)Isoquinoline AlkaloidPalmatine6.29 ± 0.61[1]
Acetylcholinesterase (AChE)Isoquinoline AlkaloidChelerythrine0.72[2]
Butyrylcholinesterase (BChE)Isoquinoline AlkaloidChelerythrine2.15[2]
Butyrylcholinesterase (BChE)Isoquinoline AlkaloidAromoline0.82 ± 0.10
Protein Kinases
HER2Isoquinoline Derivative14a (triazole moiety)0.103 (cell-based)[3]
HER2Quinoline Derivative11c (ethynyl quinazoline)>1 (cell-based)[3]
Pim-1 KinaseQuinoline DerivativeCompound 5 1.29
Platelet-Derived Growth Factor Receptor Tyrosine Kinase (PDGF-RTK)Quinoline Derivative15d (4-methoxyphenyl)< 0.02
Platelet-Derived Growth Factor Receptor Tyrosine Kinase (PDGF-RTK)Quinoline Derivative17m (3-fluoro-4-methoxyphenyl)< 0.02
Cyclooxygenases
COX-2Quinoline Derivative12c 0.1[4]
COX-2Quinoline Derivative14a 0.11[4]
COX-2Quinoline Derivative14b 0.11[4]
α-Glucosidase
α-GlucosidaseQuinoline Schiff BaseAnalog 4 6.20 ± 0.30
α-GlucosidaseQuinoline Schiff BaseAnalog 12 7.40 ± 0.20

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below. These protocols offer a foundation for reproducing and validating the presented findings.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • AChE solution (e.g., from electric eel)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Reagent Preparation: Prepare all solutions fresh.

  • Plate Setup:

    • Blank: 190 µL phosphate buffer + 10 µL ATCI.

    • Control (100% activity): 140 µL phosphate buffer + 20 µL DTNB + 10 µL solvent + 20 µL AChE solution.

    • Test Sample: 140 µL phosphate buffer + 20 µL DTNB + 10 µL test compound solution + 20 µL AChE solution.

  • Pre-incubation: Add buffer, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add the AChE solution to the control and test sample wells.

  • Kinetic Measurement: Immediately start monitoring the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Tyrosine Kinase Inhibition Assay

This is a general protocol for measuring the activity of tyrosine kinases and screening for their inhibitors.

Principle: This assay typically measures the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction. Various detection methods can be employed, including fluorescence, luminescence, or radioactivity.

Materials:

  • Purified tyrosine kinase (e.g., HER2, PDGF-RTK)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP solution

  • Tyrosine-containing peptide substrate

  • Test compounds

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit, LanthaScreen™ Eu Kinase Binding Assay)

  • 96- or 384-well plates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Reaction Setup: In a microplate well, combine the tyrosine kinase, kinase assay buffer, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Add the ATP and substrate solution to start the reaction.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

  • Stop Reaction & Detection: Stop the reaction (e.g., by adding a stop solution containing EDTA) and add the detection reagents according to the manufacturer's instructions.

  • Measurement: Read the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: The inhibitory activity is determined by comparing the signal from the wells with the test compound to the control wells (without inhibitor). IC50 values are calculated from the dose-response curves.

Cyclooxygenase (COX) Inhibition Assay

This protocol is used to screen for inhibitors of COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Heme (cofactor)

  • TMPD solution

  • Arachidonic acid (substrate)

  • Test compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Enzyme Preparation: Dilute the COX enzymes to the desired concentration in the assay buffer.

  • Reaction Mixture Preparation: In each well, add the assay buffer, heme, and TMPD solution.

  • Inhibitor Addition: Add the test compound at various concentrations to the test wells. Add solvent to the control wells.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the respective wells.

  • Pre-incubation: Incubate the plate for a few minutes at room temperature.

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode for a defined period (e.g., 5 minutes).

  • Data Analysis: Calculate the rate of reaction. The percentage of inhibition is determined by comparing the rates of the test wells with the control wells. IC50 values are then calculated.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow relevant to the enzyme inhibitors discussed.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Compound Preparation plate_setup Microplate Setup (Controls & Samples) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init incubation Incubation reaction_init->incubation detection Signal Detection (e.g., Absorbance, Fluorescence) incubation->detection data_processing Data Processing (% Inhibition) detection->data_processing ic50 IC50 Determination data_processing->ic50 HER2_signaling HER2 Signaling Pathway cluster_membrane Plasma Membrane HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Autophosphorylation RAS Ras HER2->RAS HER3 HER3 Receptor HER3->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PDGF_signaling PDGF Receptor Signaling Pathway cluster_membrane Plasma Membrane PDGF PDGF Ligand PDGFR PDGF Receptor (Tyrosine Kinase) PDGF->PDGFR Binding & Dimerization PI3K PI3K PDGFR->PI3K Autophosphorylation PLCg PLCγ PDGFR->PLCg RAS Ras/MAPK Pathway PDGFR->RAS AKT Akt PI3K->AKT CellResponse Cell Growth, Migration, & Proliferation AKT->CellResponse PLCg->CellResponse RAS->CellResponse

References

Benchmarking New Isoquinoline Derivatives Against Existing Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] In recent years, there has been a surge in the development of novel isoquinoline derivatives with enhanced therapeutic potential, targeting a range of diseases from cancer to microbial infections and neurodegenerative disorders.[3] This guide provides an objective comparison of the performance of these new derivatives against existing therapeutic agents, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Isoquinoline derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms like the disruption of microtubule dynamics, inhibition of key signaling pathways, and induction of apoptosis.[2][4][5]

Comparative Efficacy of Isoquinoline Derivatives vs. Doxorubicin

The following table summarizes the 50% inhibitory concentration (IC50) values for a novel quinoline derivative of ursolic acid (a compound class related to isoquinolines in their heterocyclic nature) compared to the established chemotherapeutic drug, Doxorubicin, against various cancer cell lines.

CompoundMDA-MB-231 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)SMMC-7721 (Liver Cancer) IC50 (µM)
Quinoline Derivative 4d 0.12 ± 0.010.08 ± 0.010.34 ± 0.03
Doxorubicin Not explicitly compared in this studyNot explicitly compared in this studyNot explicitly compared in this study

Note: While a direct side-by-side IC50 for Doxorubicin was not provided in this specific study, other research indicates Doxorubicin's IC50 values can range from low nanomolar to micromolar depending on the cell line, making compound 4d a highly potent derivative.[6][7][8] A separate study on isoindoline-1,3-dione derivatives, another class of N-substituted imides, showed significant inhibitory effects on cancer cell viability, with CC50 values as low as 0.26 µg/mL for Raji cells.[9]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12][13][14]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative and the reference drug (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).[13]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[11][12]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[12]

Mechanism of Action: Noscapine and Microtubule Dynamics

Noscapine, an isoquinoline alkaloid, exerts its anticancer effects by subtly altering microtubule dynamics. Unlike taxanes or vinca alkaloids, it increases the time microtubules spend in a paused state, which disrupts their normal function in mitosis and leads to apoptosis in cancer cells.[15]

Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin Binds to Microtubule Microtubule Noscapine->Microtubule Dampens Dynamics (Increases Pause State) Tubulin->Microtubule Polymerization MitoticArrest MitoticArrest Microtubule->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Inoculation of Microplate Inoculation of Microplate Standardized Inoculum->Inoculation of Microplate Antimicrobial Compound Antimicrobial Compound Serial Dilutions Serial Dilutions Antimicrobial Compound->Serial Dilutions Serial Dilutions->Inoculation of Microplate Incubation (37°C, 24h) Incubation (37°C, 24h) Inoculation of Microplate->Incubation (37°C, 24h) Visual Inspection for Growth Visual Inspection for Growth Incubation (37°C, 24h)->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination Lowest concentration with no growth cluster_pathway Calcium Signaling Pathway Node_Stimulus Stimulus (e.g., Neurotransmitter) Node_Receptor Receptor Activation Node_Stimulus->Node_Receptor Node_CaChannel Calcium Channel Opening Node_Receptor->Node_CaChannel Node_CaInflux Calcium Influx Node_CaChannel->Node_CaInflux Node_CellularResponse Cellular Response (e.g., Neurotoxicity) Node_CaInflux->Node_CellularResponse Node_Isoquinoline Isoquinoline Derivative Node_Isoquinoline->Node_CaChannel Blocks

References

Safety Operating Guide

Proper Disposal of (Isoquinolin-6-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In case of a spill or exposure, immediately consult your institution's emergency protocols and the Safety Data Sheet (SDS) for (Isoquinolin-6-yl)methanol. This guide is intended for trained laboratory personnel.

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a detailed, step-by-step procedure for the proper disposal of this compound, a compound used in various research and development settings. Adherence to these guidelines is crucial for ensuring the safety of personnel, complying with regulations, and minimizing environmental impact.

Hazard Identification and Waste Classification

Prior to disposal, it is imperative to understand the potential hazards associated with this compound. While a specific Safety Data Sheet (SDS) may not always be readily available, related compounds such as 6-Quinolinylmethanol are categorized as causing skin and eye irritation and may cause respiratory irritation[1]. Isoquinoline derivatives, in general, should be handled as potentially hazardous materials[2][3].

Assumed Hazard Profile for this compound:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation[1].

  • Environmental Hazards: Aromatic nitrogen-containing compounds can pose a risk to the environment and should not be disposed of down the drain[4][5][6].

Based on these potential hazards, this compound waste must be classified as hazardous chemical waste .

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

EquipmentSpecification
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety goggles and/or a face shield.
Body Protection A laboratory coat is mandatory. An apron or coveralls may be necessary for larger quantities.
Respiratory Protection A NIOSH-approved respirator may be required if handling fine powders or creating aerosols. Always work in a well-ventilated area or a chemical fume hood[7].
Waste Segregation and Collection

Proper segregation is a critical step in safe chemical waste management. This compound waste should be segregated as non-halogenated organic waste .

Key Segregation Principles:

  • Do Not Mix: Never mix this compound waste with incompatible waste streams such as acids, bases, or oxidizers[8][9].

  • Solid vs. Liquid:

    • Solid Waste: Collect in a designated solid chemical waste container. This includes contaminated consumables like weigh boats, gloves, and paper towels[3][9].

    • Liquid Waste: If dissolved in a solvent, collect in a designated liquid chemical waste container. Ensure the container is appropriate for the solvent used (e.g., separate containers for flammable and non-flammable solvents)[3][7].

  • Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination[8][10].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service[4][7].

Experimental Protocol for Preparing Waste for Disposal:

  • Container Selection:

    • Choose a chemically compatible container with a secure, leak-proof lid. Plastic is often preferred for waste storage[4].

    • The container must be in good condition, free from damage or deterioration[11].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste "[12].

    • List all contents, including "this compound" and any solvents, with their approximate percentages.

    • Indicate the date when waste was first added to the container (accumulation start date)[13].

    • Ensure hazard pictograms are visible if required by your institution.

  • Waste Collection:

    • Carefully transfer the waste into the designated and labeled container, avoiding splashes or the generation of dust.

    • Do not overfill the container; a general guideline is to not exceed 80-90% of its capacity to allow for expansion[7].

  • Storage:

    • Keep the waste container tightly sealed when not in use[6][8].

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[4][8].

    • The storage area must be well-ventilated, and secondary containment should be used to prevent spills[11][13].

    • Ensure incompatible waste types are physically segregated within the SAA[8][11].

  • Documentation and Disposal:

    • Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation[7][13].

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[4]. Do not attempt to transport hazardous waste yourself[5].

Mandatory Visualizations

Disposal Decision Workflow

cluster_waste_type Segregate by Physical State start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify Waste: Non-Halogenated Organic ppe->classify solid Solid Waste (Contaminated Labware, Powder) classify->solid Is it solid? liquid Liquid Waste (Solutions) classify->liquid Is it liquid? container_solid Select & Label Solid Waste Container solid->container_solid container_liquid Select & Label Liquid Waste Container liquid->container_liquid storage Store in Designated Satellite Accumulation Area (Sealed, Secondary Containment) container_solid->storage container_liquid->storage ehs Contact EHS for Pickup and Professional Disposal storage->ehs end End: Proper Disposal ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling (Isoquinolin-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of (Isoquinolin-6-yl)methanol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety profiles of structurally similar compounds, namely 6-Quinolinylmethanol and Isoquinoline, as well as Methanol. It is imperative to handle this compound with caution in a well-controlled laboratory setting.

Hazard Identification and Classification

While specific toxicity data for this compound is unavailable, related compounds indicate potential hazards. Isoquinoline is known to be harmful if swallowed and toxic in contact with skin.[1][2] 6-Quinolinylmethanol is classified as causing skin and eye irritation, and may cause respiratory irritation.[3] Methanol is highly flammable and toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs.[4][5][6][7] Therefore, this compound should be treated as a hazardous substance.

Assumed Hazard Profile:

  • Acute Toxicity: Potentially harmful or toxic if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: Likely to cause skin and eye irritation.[3]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][3]

  • Flammability: Potential for flammability, similar to methanol.[4][5]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE based on the potential hazards.

Equipment Specification
Gloves Chemically resistant gloves (e.g., nitrile, butyl rubber).[5][8]
Eye Protection Safety goggles or a face shield.[3][5]
Body Protection Laboratory coat. For larger quantities or risk of splashing, an apron or coveralls are recommended.[5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[3]
Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Procedure Guideline
Handling - Avoid contact with skin, eyes, and clothing.[1] - Avoid inhalation of vapor or mist.[1] - Wash hands thoroughly after handling.[4] - Use only in a well-ventilated area, preferably a chemical fume hood.[3]
Storage - Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8] - Keep away from heat, sparks, and open flames.[5] - Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
First Aid Measures

In case of exposure, immediate medical attention is crucial. The following table outlines the appropriate first aid procedures.

Exposure Route First Aid Procedure
Inhalation - Move the person to fresh air.[3] - If not breathing, give artificial respiration.[3] - Seek immediate medical attention.[4][5]
Skin Contact - Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][3] - Wash the affected area with soap and water.[4] - Seek medical attention if irritation persists.[3]
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3] - Seek immediate medical attention.[3][4]
Ingestion - Do NOT induce vomiting.[8] - Rinse mouth with water. - Seek immediate medical attention.[4][5]
Spill and Emergency Procedures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Spill Size Procedure
Small Spill - Evacuate the area and ensure adequate ventilation.[1] - Wear appropriate PPE.[8] - Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][8]
Large Spill - Evacuate the laboratory immediately and alert emergency personnel.[1] - Isolate the area and prevent entry. - Only trained personnel with appropriate PPE should handle the cleanup.
Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.

Waste Type Disposal Procedure
Unused Chemical - Collect in a designated, labeled, and sealed hazardous waste container.[9] - Do not mix with other waste streams unless compatibility is known.[9]
Contaminated Materials - Collect all contaminated items (e.g., gloves, absorbent materials) in a labeled hazardous waste container.[9]
Empty Containers - Triple rinse the container with a suitable solvent.[10] - Dispose of the rinsate as hazardous waste.[10] - The empty, rinsed container can then be disposed of according to institutional guidelines.[10]

Visualized Workflows

To further clarify the procedural steps for handling and emergency response, the following diagrams have been generated.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start: Acquire Chemical risk_assessment Conduct Risk Assessment prep_start->risk_assessment 1 ppe_selection Select Appropriate PPE risk_assessment->ppe_selection 2 fume_hood Prepare Chemical Fume Hood ppe_selection->fume_hood 3 weighing Weigh/Measure Compound fume_hood->weighing 4 reaction Perform Experiment weighing->reaction 5 storage Store Properly reaction->storage 6a waste_collection Collect Waste reaction->waste_collection 6b storage->weighing label_waste Label Waste Container waste_collection->label_waste 7 dispose Dispose via Certified Vendor label_waste->dispose 8 end_process End of Process dispose->end_process 9

Caption: Workflow for the safe handling of this compound.

EmergencyResponse Emergency Response for this compound Spill spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert assess Assess Spill Size alert->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe emergency_services Call Emergency Services large_spill->emergency_services contain Contain Spill with Absorbent ppe->contain collect Collect & Containerize Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose_waste Dispose of as Hazardous Waste decontaminate->dispose_waste end End dispose_waste->end isolate Isolate the Area emergency_services->isolate isolate->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Isoquinolin-6-yl)methanol
Reactant of Route 2
(Isoquinolin-6-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.